This compound (acetylsalicylic acid, ASA) represents one of the most extensively studied pharmacological agents in medical history. While its clinical applications have evolved since its synthesis in 1897, its fundamental mechanism as a cyclooxygenase (COX) inhibitor through serine acetylation remains the cornerstone of its therapeutic effects. This compound's unique biochemical action differs fundamentally from other nonsteroidal anti-inflammatory drugs (NSAIDs) through its irreversible covalent modification of COX isozymes, specifically targeting a serine residue near the active site of both COX-1 and COX-2 isoforms. This acetylation event prevents the oxidative conversion of arachidonic acid to pro-inflammatory prostaglandins, thereby mediating this compound's anti-inflammatory, analgesic, antipyretic, and antiplatelet effects. Beyond this canonical mechanism, emerging research has revealed that this compound and its metabolite salicylate exert additional effects through non-COX-mediated pathways, including modulation of gene expression and kinase inhibition, which may contribute to its chemopreventive properties observed in epidemiological studies. This whitepaper provides a comprehensive technical analysis of this compound's molecular mechanisms, with particular emphasis on structural determinants of COX acetylation, quantitative aspects of enzyme inhibition, and experimental methodologies for investigating these phenomena.
The cyclooxygenase enzyme family consists of at least two major isoforms, COX-1 and COX-2, which share approximately 60% sequence identity and similar structural folds but differ significantly in their expression patterns and biological functions. COX-1 is constitutively expressed in most tissues and regulates physiological functions such as gastric mucosal protection, platelet aggregation, and renal blood flow. In contrast, COX-2 is primarily induced in response to inflammatory stimuli, cytokines, and growth factors, making it the principal mediator of inflammatory prostaglandin synthesis. Both isoforms catalyze the same two-step reaction: the cyclooxygenase reaction that converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase reaction that reduces PGG2 to prostaglandin H2 (PGH2), the precursor for various prostanoids.
This compound's mechanism of action fundamentally differs from other NSAIDs through its irreversible acetylation of a specific serine residue in the COX active site:
The diagram below illustrates the sequential mechanism of this compound's irreversible COX inhibition:
Figure 1: Sequential mechanism of this compound's irreversible cyclooxygenase inhibition through covalent acetylation.
Computational and crystallographic studies have revealed detailed insights into the structural basis for this compound's differential activity against COX isoforms. Advanced computational approaches, including Born-Oppenheimer molecular dynamics simulations with ab initio quantum mechanical/molecular mechanical potential and umbrella sampling, have characterized a substrate-assisted inhibition mechanism for this compound acetylating COX enzymes. This mechanism proceeds through two successive stages with a metastable tetrahedral intermediate, where the carboxyl group of this compound itself serves as the general base to abstract the proton from the serine hydroxyl group [1].
The kinetic selectivity of this compound for COX-1 over COX-2 represents a crucial aspect of its pharmacological profile. Computational studies indicate the activation free energy barrier for this compound acetylating COX-2 is approximately 2.4 kcal/mol higher than for COX-1, corresponding to an approximately 49-fold difference in inhibition rate (k~inact~) that aligns with experimental observations of this compound being 10-100 times more potent against COX-1 [1]. This differential inhibition stems primarily from variations in the covalent inhibition reaction kinetics rather than the initial reversible binding step, which exhibits comparable affinity for both isoforms (binding energies of -3.5 ± 0.4 and -3.8 ± 0.5 kcal/mol for COX-1 and COX-2, respectively).
Key residue contributions to transition state stabilization during the acetylation process include:
The structural architecture of the COX active site, particularly the larger catalytic pocket and side pocket in COX-2, contributes to the differential inhibition kinetics. The more constrained active site of COX-1 facilitates more optimal positioning of this compound for nucleophilic attack by Ser530, whereas the more voluminous COX-2 active site reduces the efficiency of this acetylation reaction.
Recent studies have quantified the concentration-dependent relationship between this compound exposure, COX-2 acetylation extent, and functional inhibition of prostanoid biosynthesis. Using advanced proteomic approaches based on the AQUA strategy for absolute protein quantitation by liquid chromatography-mass spectrometry, researchers have developed direct biomarkers to evaluate this compound's action on COX-2 by assessing acetylation at serine-516 [2].
Table 1: Concentration-Dependent COX-2 Acetylation and Functional Inhibition by this compound
| This compound Concentration | % COX-2 Acetylation | % Reduction in PGE₂ Biosynthesis | Cellular Models |
|---|---|---|---|
| Low micromolar range | ~20-30% | ~40-60% | HCA-7 cells, LPS-stimulated monocytes, IL-1β-stimulated intestinal epithelial cells |
| ~1000 μM | ~80% | ~97% | HCA-7 cells, LPS-stimulated monocytes, IL-1β-stimulated intestinal epithelial cells |
| In vitro excess | 40-50% | 80-90% | Human recombinant COX-2 |
This quantitative analysis demonstrates that maximal COX-2 acetylation approaches approximately 80% at high this compound concentrations (1000 μM), associated with virtually complete (97%) reduction in prostaglandin E₂ (PGE₂) biosynthesis. The half-maximal effective concentration (EC~50~) values for both acetylation and functional inhibition fall in the low micromolar range across different cell types, indicating consistent concentration-response relationships [2].
Table 2: Kinetic Parameters of this compound Interaction with COX Isoforms
| Parameter | COX-1 | COX-2 | Experimental System |
|---|---|---|---|
| Non-covalent Binding Energy | -3.5 ± 0.4 kcal/mol | -3.8 ± 0.5 kcal/mol | Computational molecular dynamics simulations [1] |
| Activation Free Energy Barrier | 16.2 ± 0.1 kcal/mol | 18.6 ± 0.1 kcal/mol | QM/MM MD simulations with umbrella sampling [1] |
| Experimental Inhibition Barrier | 19.2-19.7 kcal/mol | - | Derived from k~inact~ [1] |
| Inhibition Potency Ratio | 1 (reference) | 10-100 times less potent | Multiple experimental systems [1] |
| Structural Determinant | Ser530 acetylation | Ser516 acetylation | Crystallographic evidence [3] |
The kinetic data highlight that while this compound exhibits similar initial binding affinity for both COX isoforms, the covalent inhibition step shows significant kinetic differentiation, with COX-1 acetylation proceeding more rapidly due to a lower activation energy barrier. This differential inhibition kinetics forms the basis for this compound's dosing-dependent effects, with low doses selectively inhibiting platelet COX-1 while higher doses are required for anti-inflammatory effects through COX-2 inhibition.
Beyond its direct enzymatic inhibition, this compound and its primary metabolite, salicylate, exert significant effects on COX-2 gene expression at therapeutic concentrations. This represents an important additional mechanism contributing to this compound's anti-inflammatory properties, particularly given that salicylate itself has very weak direct inhibitory activity against COX enzymatic function [4] [5].
Research demonstrates that both this compound and sodium salicylate equipotently inhibit COX-2 mRNA and protein expression in human umbilical vein endothelial cells (HUVEC) and human foreskin fibroblasts (HFF) stimulated with interleukin-1β (IL-1β) or phorbol 12-myristate 13-acetate (PMA). This suppression occurs at the transcriptional level through inhibition of nascent COX-2 transcript synthesis rather than affecting mRNA stability. The inhibitory effect is more pronounced in serum-deprived cells, suggesting cell cycle regulation may influence this process [4].
The molecular mechanism involves suppression of C/EBPβ binding to the COX-2 promoter region at pharmacological concentrations (10⁻⁵ to 10⁻⁶ M), without affecting NF-κB binding, which requires much higher salicylate concentrations (>5 mM). This C/EBPβ-mediated transcriptional suppression represents a specific pharmacological action at clinically relevant concentrations, in contrast to the non-specific kinase inhibition observed at suprapharmacological levels. Additionally, salicylates similarly inhibit inducible nitric oxide synthase (iNOS) expression through the same C/EBPβ-dependent mechanism, providing a coordinated anti-inflammatory effect on multiple inflammatory mediators [5].
This transcriptional regulation pathway is illustrated in the following diagram:
Figure 2: Transcriptional suppression of COX-2 expression by this compound and salicylate through inhibition of C/EBPβ binding to the COX-2 promoter.
The AQUA (Absolute QUAntification) strategy enables precise measurement of COX-2 acetylation at serine-516 through liquid chromatography-mass spectrometry, providing a direct biomarker of this compound's biochemical action [2].
Protocol Details:
This approach allows researchers to directly correlate the extent of COX-2 acetylation with functional inhibition of prostaglandin production under various experimental conditions.
Methodology for evaluating this compound/salicylate effects on COX-2 gene expression [4]:
Computational approaches provide atomic-level insights into this compound's mechanism of action [1] [6]:
Simulation Protocol:
The molecular mechanisms of this compound action directly inform its diverse clinical applications and dosing strategies. The differential inhibition kinetics between COX-1 and COX-2 underpin the dose-dependent effects observed in clinical practice:
Low-dose this compound (75-100 mg/day): Selectively inhibits platelet COX-1 due to the portal circulation's first-pass exposure and platelets' limited protein synthesis capacity, providing antiplatelet benefits for cardiovascular protection without significant systemic anti-inflammatory effects [3] [7].
Medium to high-dose this compound (325-1000 mg/day): Required to achieve sufficient systemic concentrations to significantly inhibit COX-2 in inflammatory sites, providing analgesic and anti-inflammatory effects for conditions such as rheumatoid arthritis.
The irreversible nature of this compound's COX inhibition creates particularly profound effects in platelets, which lack protein synthesis machinery. A single dose of this compound therefore inhibits platelet function for the entire 7-10 day lifespan of these cells, explaining its potent antithrombotic effects despite rapid clearance from circulation [3].
Emerging evidence suggests that non-COX targets of this compound acetylation may contribute to its chemopreventive properties, particularly for colorectal cancer. Proteomic studies have identified numerous cellular proteins acetylated by this compound, including histones, IKKβ, and other signaling molecules, potentially modulating gene expression and cellular proliferation pathways beyond prostaglandin inhibition [3].
The transcriptional suppression of COX-2 expression by salicylate at therapeutic concentrations provides an additional mechanism for this compound's anti-inflammatory and potentially anticancer effects, particularly given that regular this compound use reduces colorectal cancer incidence by approximately 40% in epidemiological studies [4] [5].
This compound's mechanism of action represents a complex interplay of direct enzymatic inhibition through covalent acetylation and broader effects on inflammatory gene expression. The irreversible acetylation of cyclooxygenase enzymes, particularly the kinetic preference for COX-1 over COX-2, remains the cornerstone of its diverse pharmacological effects. Advanced proteomic approaches now enable precise quantification of COX-2 acetylation, providing direct biomarkers to correlate with functional inhibition of prostanoid biosynthesis. Beyond this canonical mechanism, the transcriptional suppression of COX-2 and other inflammatory genes by this compound and its salicylate metabolite at therapeutic concentrations represents an important additional pathway contributing to its anti-inflammatory and potentially chemopreventive properties.
Aspirin's impact on neuroinflammation is mediated through the following key mechanisms, which are summarized in the table below.
| Mechanism | Biological Effect | Key References |
|---|---|---|
| Irreversible COX Inhibition | Acetylates COX-1 (Ser530) and COX-2 (Ser516); irreversible platelet COX-1 inhibition blocks pro-inflammatory thromboxane A2; modified COX-2 produces anti-inflammatory 15-epi-lipoxins. [1] [2] [3] | [1] [2] [3] |
| NF-κB Pathway Modulation | Suppresses activation of NF-κB, a master regulator of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). [1] [2] [4] | [1] [2] [4] |
| Antioxidant Effects | Reduces oxidative/nitrosative stress; increases antioxidant enzymes (Cu/Zn-SOD, Mn-SOD, catalase, glutathione peroxidase). [2] [4] [5] | [2] [4] [5] |
| Microglial & Astrocytic Modulation | Decreases activation of microglia (brain immune cells) and reduces pro-inflammatory mediators from astrocytes. [4] [6] [5] | [4] [6] [5] |
The relationship between these primary mechanisms and their downstream effects on neuroinflammation can be visualized in the following pathway.
Experimental and clinical studies show that this compound modulates key inflammatory and oxidative stress biomarkers, with effects often dependent on dose and duration.
The table below summarizes this compound's quantitative effects on specific biomarkers in human and animal studies.
| Biomarker | Model/Study | This compound Regimen | Observed Effect | Key References |
|---|---|---|---|---|
| MIF & MMP-9 | Humans with silent brain infarcts [6] | 100 mg/day for 3 months | Visfatin: Significantly decreased (1.00 to 0.84 ng/mL). MIF/MMP-9: No significant change. [6] | [6] |
| hs-CRP & IL-6 | Humans with diabesity (T2DM & obesity) [7] | 150 mg vs. 300 mg for 6 months | hs-CRP: Significantly lower with 300 mg at 6 months. IL-6: No significant difference between doses at 6 months. [7] | [7] |
| IL-1β & TNF-α | Rat astrocytes + Aβ1-42 peptide [4] | Low dose (10⁻⁷ M) for 24h | IL-1β & TNF-α: Significant decrease in pro-inflammatory cytokines. [4] | [4] |
| Antioxidant Enzymes (SOD, CAT, GPx) | Aging mice [5] | Low-dose | SOD, CAT, GPx: Significantly increased activity in the olfactory bulb. [5] | [5] |
| Acetylcholinesterase (AChE) | Aging mice [5] | Low-dose | AChE: Significantly reduced activity in the olfactory bulb. [5] | [5] |
For researchers aiming to investigate this compound's effects on neuroinflammation, the following established experimental protocols provide a methodological foundation.
This in vitro model is used to study this compound's protective effects against amyloid-beta toxicity. [4]
This model in aging mice evaluates this compound's impact on neuroregeneration and microglial-mediated inflammation. [5]
This human clinical study protocol assesses this compound's effect on specific inflammatory biomarkers. [6]
Evidence from large epidemiological studies and mechanistic research suggests this compound may have therapeutic potential.
Future research should prioritize standardized clinical trials to confirm efficacy and determine optimal dosing. Exploring combination therapies targeting both inflammation and other disease pathways, alongside the development of This compound derivatives with improved safety profiles, represents a compelling direction for drug development.
This compound exerts neuroprotective effects through multiple interconnected biological pathways. The table below summarizes its primary mechanisms and supporting evidence.
| Mechanism of Action | Biological Pathway / Key Effect | Experimental Evidence / Observed Outcome |
|---|---|---|
| Anti-inflammatory | Irreversible inhibition of COX-1 and COX-2 enzymes; Reduces pro-inflammatory cytokines (TNF-α, IL-6) [1]. | Attenuated neuroinflammation; Reduced microglial activation (Iba-1+ cells) in hippocampus and olfactory bulb [2] [3]. |
| Anti-oxidative Stress | Increases activity of antioxidant enzymes (SOD, Catalase, GPx) [3]. | Protection against oxidative damage in the brain; Decreased oxidative stress parameters in mice olfactory bulb [3]. |
| Enhanced Protein Clearance | Promotes K63-linked ubiquitination; Enhances lysosomal degradation of protein aggregates (e.g., α-synuclein) [4]. | Reduced phosphorylated α-synuclein aggregates in PD mouse models; Improved clearance of toxic proteins in neuronal cultures [4]. |
| Modulation of Neurotransmission | Inhibits acetylcholinesterase (AChE) activity [2] [3]. | Increased acetylcholine levels; Associated with improved memory and olfactory function in aging mice [2] [3]. |
| Promotion of Neurogenesis | Increased expression of Doublecortin (DCX) and BrdU/NeuN double-positive cells [2] [3]. | Enhanced generation of new neurons in hippocampus and olfactory bulb of adult mice [2] [3]. |
The following tables summarize quantitative data on this compound's efficacy from recent animal and clinical studies.
Table 1: Key Findings from Preclinical In Vivo Studies
| Disease Model | This compound Type & Dose | Key Quantitative Results | Reference |
|---|---|---|---|
| Parkinson's Disease (PD) Rat Model (6-OHDA induced) | NOSH-aspirin (100 mg/kg, oral) | Significant improvement in motor performance; ~70-80% protection of dopaminergic (TH+) neurons; Reduced phosphorylation of JNK, p38, ERK [5]. | [5] |
| PD Mouse Model (α-syn PFF injected) | This compound (6 mg/kg/day, oral) | Significant improvement in motor function (rotarod, open field); Reduced p-α-syn aggregates; Increased K63-ubiquitination in striatum [4]. | [4] |
| Aging Mice (Cognitive & Olfactory Decline) | This compound (60 mg/kg/day, in drinking water) | Enhanced spatial memory (MWM, cued RAM); Improved olfactory discrimination (BFT); Increased DCX+ and BrdU/NeuN+ cells in hippocampus & OB; Reduced AChE activity in blood/OB [2] [3]. | [2] [3] |
| Ischemic Stroke (MCAO in rats) | ASA-DA adduct (20 mg/kg) | Potent neuroprotection against neuronal death; Reduced ischemia-induced gliosis; Maintained antioxidant levels [6]. | [6] |
Table 2: Summary of Clinical Evidence from Recent Retrospective Cohort Studies
| Patient Population & Study Design | This compound Regimen | Key Quantitative Findings on Survival & Safety | Reference |
|---|
| Sepsis-Associated Encephalopathy (SAE) Retrospective (MIMIC-IV) N=2,518 after PSM | In-hospital use (Low-dose & High-dose) | Significantly lower mortality: in-hospital, 30, 60, 90, 180-day. No significant increase in gastrointestinal hemorrhage risk. High-dose group had higher mortality vs. low-dose [7]. | [7] | | Sepsis-Associated Encephalopathy (SAE) Retrospective (MIMIC-IV) N=3,540 after PSM | Use during ICU stay (>48h) | Significantly higher survival rates: 28-day, 90-day, 365-day, 1095-day (p<0.05). No significant difference in ICU length of stay, GI bleeding, or thrombocytopenia. Low-dose (81 mg) showed better long-term survival than high-dose (325 mg) [8]. | [8] |
For researchers looking to replicate or build upon these findings, here are the detailed methodologies from pivotal studies.
This protocol is based on the study demonstrating the efficacy of NOSH-aspirin [5].
This protocol is adapted from studies showing this compound-enhanced neurogenesis [2] [3].
(Time with Novel Object - Time with Familiar Object) / Total Exploration Time.The diagram below illustrates the core neuroprotective signaling pathways and mechanisms of this compound identified from recent research.
This compound's multi-target neuroprotective mechanisms converge on improved neuronal survival and function.
Despite promising data, several key questions remain and warrant further investigation:
Experimental studies indicate that this compound influences bone metabolism through a dual regulatory mechanism on bone cells, summarized in the diagram below.
This compound's dual regulation of bone cells [1] [2]
The relationship between this compound use and bone health in humans has been explored through observational studies, a recent large trial, and Mendelian Randomization analysis, with key findings summarized in the table below.
| Study Type / Name | Key Findings on BMD | Key Findings on Fracture Risk |
|---|---|---|
| Systematic Review & Meta-Analysis (2020) [3] | - Associated with higher hip & spine BMD in men and women (non-significant trend). | - 17% lower odds for any fracture (OR 0.83, 95% CI 0.70 to 0.99). |
| Cross-Sectional Study (2022) [4] | - Low-dose this compound users had significantly greater BMD at the total femur, femoral neck, intertrochanter, and lumbar spine (L1). | Not assessed. |
| Randomized Controlled Trial: ASPREE [5] [6] | Not the primary outcome. | - No reduction in fracture risk with low-dose this compound.
The following workflow illustrates the general methodology used in in vitro and in vivo experiments to investigate this compound's effects on bone.
General workflow for investigating this compound's effects on bone [1] [2] [8]
1. In Vitro Osteoclastogenesis Assay [2]
2. In Vivo Ovariectomized (OVX) Rat Model [2] [8]
Inflammaging, the age-associated chronic low-grade inflammation, represents a fundamental biological process underlying multiple aging-related diseases. This technical review synthesizes emerging evidence on aspirin's potential to modulate key inflammaging pathways through both COX-dependent and COX-independent mechanisms. While extensive clinical evidence supports this compound's cardioprotective effects, recent investigations have revealed novel anti-inflammaging properties including epigenetic modulation, stemness regulation, and microbiome modification. This whitepaper provides researchers and drug development professionals with a comprehensive analysis of molecular mechanisms, experimental protocols, and translational considerations for harnessing this compound's anti-inflammaging potential. Critical research gaps remain in optimizing dosing regimens, validating biomarkers, and establishing safety profiles specifically for anti-inflammaging applications in older populations.
Inflammaging describes the persistent, low-grade inflammatory state that develops with advanced age and contributes significantly to age-related functional decline and disease pathogenesis. This phenomenon is characterized by elevated circulating levels of pro-inflammatory cytokines such as IL-6, TNF-α, and CRP, which create a systemic environment conducive to the development of cardiovascular disease, neurodegenerative disorders, metabolic dysfunction, and frailty. The molecular drivers of inflammaging are multifactorial, including cellular senescence, mitochondrial dysfunction, epigenetic alterations, and loss of proteostasis.
The anti-inflammatory properties of this compound (acetylsalicylic acid) have been extensively characterized in acute inflammatory contexts, but recent evidence suggests potential applicability to chronic age-associated inflammation. This compound's well-established cyclooxygenase (COX) inhibition provides a foundational mechanism for reducing prostaglandin-mediated inflammation. However, emerging research has revealed additional molecular pathways through which this compound may modulate fundamental aging processes, positioning it as a promising candidate for inflammaging intervention. These include recently discovered effects on epigenetic regulation, cellular stemness, and microbiome composition that extend beyond traditional COX-mediated anti-inflammatory activities.
The canonical mechanism of this compound's anti-inflammatory action involves irreversible acetylation of cyclooxygenase enzymes, particularly the inducible COX-2 isoform that is upregulated in inflammatory states. This acetylation permanently inhibits prostaglandin synthesis, reducing the production of key inflammatory mediators including prostaglandin E2 (PGE2). The age-related increase in systemic PGE2 contributes to inflammaging through multiple pathways, including immune cell activation and tissue-level inflammation. This compound's COX-2 inhibition also shifts eicosanoid metabolism toward the production of specialized pro-resolving mediators (SPMs) such as This compound-triggered lipoxins (ATLs), which actively promote inflammation resolution rather than simply suppressing inflammatory responses [1] [2].
Table 1: COX-Dependent Anti-Inflammatory Mechanisms of this compound
| Molecular Target | Biochemical Effect | Downstream Consequences | Relevance to Inflammaging |
|---|---|---|---|
| COX-1 (platelets) | Irreversible acetylation | Reduced thromboxane A2, decreased platelet aggregation | Lower microvascular inflammation, reduced thrombotic risk |
| COX-2 (inflammatory cells) | Irreversible acetylation | Decreased PGE2, PGD2, and other prostaglandins | Reduced chronic tissue inflammation, immune modulation |
| Prostaglandin-endoperoxide synthase | Enzyme modification | Production of this compound-triggered lipoxins and resolvins | Enhanced inflammation resolution, not just suppression |
| Arachidonic acid metabolism | Substrate shunting | Shift toward lipoxygenase pathway metabolites | Altered balance of pro-inflammatory and pro-resolving mediators |
Recent investigations have revealed that this compound exerts significant anti-inflammatory effects through mechanisms independent of COX inhibition. One particularly relevant pathway for inflammaging involves epigenetic regulation through modulation of histone methylation. This compound has been demonstrated to reduce expression of histone demethylases KDM6A and KDM6B, leading to increased H3K27me3 methylation at promoters of inflammation-related stemness genes such as ICAM3. This epigenetic silencing of pro-inflammatory gene networks represents a novel mechanism connecting this compound exposure to reduced cellular inflammation and stemness properties in aging tissues [3].
Additionally, this compound modulates inflammatory signaling pathways through COX-independent effects on transcription factors including NF-κB and AP-1, which are key regulators of age-related inflammation. These pathways influence the expression of numerous genes encoding cytokines, chemokines, and adhesion molecules that contribute to the inflammaging phenotype. The relative contributions of COX-dependent versus COX-independent mechanisms to this compound's overall anti-inflammaging effects remain an active area of investigation.
This compound appears to influence several processes specifically implicated in inflammaging pathogenesis. The NLRP3 inflammasome, a multiprotein complex that activates caspase-1 and promotes maturation of IL-1β and IL-18, is increasingly recognized as a key contributor to age-related inflammation. Preliminary evidence suggests this compound may suppress NLRP3 inflammasome activation, potentially through mitochondrial stabilization and reduced reactive oxygen species production. This compound also modulates cellular senescence and the associated senescence-associated secretory phenotype (SASP), which represents a major source of pro-inflammatory mediators in aging tissues. These emerging pathways expand this compound's potential mechanistic repertoire beyond traditional inflammatory cascades to target fundamental aging processes.
Figure 1: Molecular Mechanisms of this compound in Inflammaging Modulation
The association between chronic inflammation and musculoskeletal decline provides a compelling rationale for investigating this compound's potential benefits on age-related frailty and bone health. A comprehensive analysis of the Physicians' Health Study revealed that long-term regular this compound use (>60 days per year) was associated with a 15% reduction in frailty prevalence (OR 0.85, 95% CI 0.76-0.96) among older men. This association persisted after adjustment for multimorbidity and health behaviors, suggesting a potentially independent effect on frailty development. The anti-inflammatory properties of this compound are hypothesized to mitigate the inflammatory underpinnings of frailty, particularly when initiated in midlife rather than advanced age [4] [5].
Bone health represents another inflammaging-relevant domain where this compound may exert protective effects. A systematic review and meta-analysis of observational studies found this compound use associated with a 17% reduction in fracture odds (OR 0.83, 95% CI 0.70-0.99) across six studies including 511,390 participants. Additionally, modest but consistent increases in bone mineral density (BMD) were observed at both hip and lumbar spine sites in this compound users compared to non-users, though these differences did not always reach statistical significance. The proposed mechanism involves this compound's inhibition of prostaglandin-mediated bone resorption, which becomes increasingly dysregulated with advancing age [6].
Table 2: Evidence for this compound's Effects on Age-Related Conditions
| Condition | Study Design | Population | Key Findings | Magnitude of Effect |
|---|---|---|---|---|
| Frailty | Prospective cohort (PHS) | 12,101 men ≥60 years | Inverse association with regular this compound use | OR 0.85 (0.76-0.96) |
| Fracture Risk | Systematic review & meta-analysis | 511,390 participants across 6 studies | Reduced odds of any fracture | OR 0.83 (0.70-0.99) |
| Bone Mineral Density | Observational studies | 9,686 women; 4,137 men | Higher BMD at hip and spine | SMD 0.03-0.08 (non-significant) |
| Cancer Stemness | Preclinical models | Breast, lung, liver cancer cells | Reduced ALDH+ subpopulation, sphere formation | 40-60% reduction in stemness markers |
| Oral Microbiome | RCT pilot study | 50 healthy adults | Favorable shifts in inflammatory taxa | Increased Neisseria/Streptococcus; Decreased Prevotella/Fusobacterium |
The relationship between chronic inflammation and cancer development is well-established, with inflammaging creating a tissue microenvironment conducive to malignant transformation. This compound's chemopreventive properties have been partially attributed to effects on cancer stemness - the capacity of cancer cells to self-renew and generate heterogeneous tumors. Preclinical investigations demonstrate that this compound treatment diminishes multiple cancer stemness properties, including reductions in ALDH+ subpopulations (40-60% decrease), side population cells, chemo-resistance, and sphere formation capacity across breast, lung, and liver cancer models. These effects were associated with downregulation of inflammation-related stemness genes, particularly ICAM3, through epigenetic mechanisms involving H3K27 methylation [3].
In vivo studies further support this compound's anti-stemness effects, demonstrating reduced tumor growth, decreased metastasis, and prolonged survival in mouse models. Combination approaches pairing this compound with HDM inhibitors, Src/PI3K pathway inhibitors, or ICAM3 blockade showed enhanced efficacy compared to single-agent interventions. These findings suggest that this compound's modulation of inflammatory signaling pathways disrupts the critical intersection between inflammation and stemness maintenance in cancer cells, potentially representing a broader mechanism relevant to age-related tissue dysfunction.
The oral and gut microbiomes undergo significant changes with aging, including shifts toward pro-inflammatory bacterial taxa that contribute to systemic inflammaging. A recent randomized controlled trial investigated this compound's effects on the oral microbiome, revealing significant modifications in the abundance of inflammation-associated bacterial genera after six weeks of daily 325 mg this compound. Specifically, this compound intervention led to increased relative abundance of Neisseria, Streptococcus, Actinomyces, and Rothia alongside decreases in Prevotella, Veillonella, Fusobacterium, and Porphyromonas - taxa previously associated with inflammatory bowel diseases and colorectal cancer. The Neisseria-to-Fusobacterium ratio emerged as a potential marker of this compound's microbiome-modulating effects [7].
These microbiome shifts may represent an indirect mechanism through which this compound influences inflammaging, as the observed taxonomic changes favor a less inflammatory microbial profile. The translocation of oral bacteria to the gut and subsequent immune activation represents a potential pathway linking oral dysbiosis to systemic inflammation. By modifying the oral microbiome composition, this compound may reduce this source of chronic immune stimulation, thereby attenuating one driver of inflammaging.
Evaluation of this compound's effects on cellular stemness requires a multifaceted experimental approach. The Aldefluor assay provides a validated method for quantifying the ALDH+ stem-like subpopulation. Following this compound treatment (typically 24 hours at doses ranging 0.5-30mM depending on cell line), approximately 2.5×10⁵ cells are suspended in Aldefluor buffer containing the ALDH substrate and incubated for 60 minutes at 37°C. Control samples should be treated with the ALDH inhibitor DEAB to establish background fluorescence. Analysis is performed using flow cytometry, with the ALDH+ population identified by increased fluorescence in the FITC channel [3].
The side population assay identifies cells with enhanced drug efflux capacity, a characteristic of stem-like cells. After this compound treatment, 1×10⁶ cells/ml are stained with Hoechst 33342 dye (7-10μg/ml depending on cell line) with or without the ABC transporter inhibitor fumitremorgin C (10μM). Cells are incubated for 90 minutes at 37°C with intermittent mixing, then analyzed by flow cytometry using ultraviolet excitation. The side population is identified as the Hoechst-low population that disappears with FTC inhibition. For sphere formation assays, cells are cultured in serum-free medium supplemented with growth factors on ultra-low attachment plates at clonal density (500 cells/well), with this compound maintained throughout the culture period. Sphere number and size are quantified after 7-14 days [3].
The investigation of this compound's effects on microbial communities requires standardized collection and processing methodologies. In recent trials, oral tongue swabs were collected at baseline and post-intervention using standardized synthetic swabs, stored at -80°C until processing. DNA extraction typically employs commercial kits with mechanical and enzymatic lysis steps to ensure comprehensive cell disruption. For 16S rRNA sequencing, the V4 hypervariable region is amplified using barcoded primers, followed by sequencing on platforms such as Illumina MiSeq. Bioinformatic processing generally involves quality filtering, OTU clustering at 97% similarity, taxonomic assignment using reference databases (Greengenes or SILVA), and normalization before comparative analyses [7].
Analytical approaches should include both alpha-diversity (within-sample richness/evenness) and beta-diversity (between-sample composition) measures. Differential abundance testing for pre-specified taxa of interest can be performed using linear mixed models or similar approaches that account for within-subject pairing. For interventional studies, randomization and blinding are essential, along with careful control of confounders such as recent antibiotic use, concomitant medications, and oral hygiene practices. The inclusion of a placebo control group accounts for temporal changes unrelated to this compound intervention.
Comprehensive assessment of this compound's effects on inflammatory pathways requires integration of multiple molecular profiling techniques. Eicosanoid profiling using liquid chromatography-mass spectrometry (LC-MS/MS) provides quantitative measures of prostaglandins, leukotrienes, and specialized pro-resolving mediators in biological fluids such as urine and plasma. For example, urinary PGE-M (11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid) serves as a stable metabolite reflecting systemic PGE2 production and can be normalized to creatinine excretion [7].
Epigenetic analyses should include chromatin immunoprecipitation (ChIP) assays for histone modifications such as H3K27me3 at promoters of inflammation-related genes. Combined with RNA sequencing, this approach can link epigenetic changes to transcriptional outcomes. For protein-level assessment, Western blotting for histone demethylases (KDM6A/B) and enzyme activity assays for HDACs provide mechanistic insights. Flow cytometric analysis of platelet-leukocyte aggregates and platelet activation markers (P-selectin, activated GPIIb-IIIa) can assess this compound's effects on cellular interactions in inflammation.
Figure 2: Experimental Approaches for Evaluating this compound's Anti-Inflammaging Effects
Despite advancing understanding of this compound's potential anti-inflammaging properties, significant mechanistic uncertainties remain. The relative contributions of COX-dependent versus COX-independent pathways to overall anti-inflammaging effects require further elucidation, particularly in human tissues. The relationship between this compound's epigenetic effects and functional outcomes in aging tissues represents another critical knowledge gap. While preclinical models demonstrate this compound-mediated changes in histone methylation and gene expression, the translational relevance to human aging needs verification. Additionally, the temporal aspects of this compound exposure - including critical questions about initiation timing, duration, and potential discontinuation effects - remain largely unexplored in the context of inflammaging modulation.
The dose-response relationships for this compound's anti-inflammaging effects represent a particularly challenging gap. The optimal dosing for COX-independent mechanisms may differ substantially from established cardioprotective regimens. For instance, epigenetic effects observed in cancer models often required millimolar concentrations, far exceeding typical plasma levels achieved with standard low-dose this compound regimens. Whether tissue accumulation, prolonged exposure, or alternative dosing strategies can overcome these disparities remains unknown. Furthermore, the relationship between this compound dose and microbiome modulation has not been systematically explored.
Designing clinical trials to evaluate this compound's effects on inflammaging presents unique methodological challenges. Endpoint selection requires careful consideration, as traditional inflammatory biomarkers (CRP, IL-6) may not fully capture relevant biological effects. Composite measures incorporating functional assessments, imaging, molecular profiling, and clinical outcomes may provide more comprehensive evaluation. Trial populations should include participants across the adult lifespan to address critical questions about timing of intervention, with special attention to risk-benefit considerations in older adults where this compound's bleeding risk is elevated.
The ASPREE trial highlighted the importance of age-specific risk-benefit assessment, finding no net benefit for this compound in healthy older adults (≥70 years) and suggesting possible harm. This underscores the need to identify subpopulations most likely to benefit from this compound's anti-inflammaging effects while minimizing risks. Potential stratification approaches might incorporate inflammatory biomarkers, genetic polymorphisms in drug metabolism pathways, or microbiome characteristics. Trial durations must be sufficient to detect meaningful changes in age-related functional decline, likely requiring multi-year interventions with careful safety monitoring.
The accumulating evidence supporting this compound's potential anti-inflammaging effects through multiple molecular mechanisms warrants systematic investigation in well-designed preclinical and clinical studies. The pleiotropic nature of this compound's actions - spanning prostaglandin inhibition, epigenetic modulation, stemness regulation, and microbiome modification - provides a compelling rationale for its evaluation as a multifaceted intervention for age-related chronic inflammation. However, the translation of these mechanistic insights to clinical application requires careful consideration of the risk-benefit balance, particularly in older populations where bleeding risk is substantial.
Future research should prioritize human studies that directly evaluate this compound's effects on inflammaging-relevant pathways, incorporating validated biomarkers and functional outcomes. The development of personalized approaches based on inflammatory status, genetic background, and microbiome characteristics could optimize the therapeutic index. Combination strategies pairing this compound with other interventions targeting complementary aging mechanisms may synergistically address the multidimensional nature of inflammaging. As our understanding of the fundamental biology of aging advances, this compound's place in the therapeutic armamentarium against age-related functional decline will become increasingly defined.
Acetylsalicylic acid (ASA), commonly known as aspirin, represents one of the most extensively utilized pharmaceutical compounds in medical history, with current global consumption estimated at approximately 44,000 tons annually (equivalent to 120 billion tablets) [1]. This remarkable agent bridges ancient therapeutic practices with modern pharmacology, dating back to 1534 BC when willow bark containing salicin was documented in the Ebers Papyrus for analgesic purposes [1]. The journey to modern this compound began in 1859 when Hermann Kolbe first chemically described and synthesized salicylic acid, followed by Felix Hoffman's landmark synthesis of a pure, stable form of ASA on August 10, 1897—a date recognized as the "birthday" of this compound [1]. Bayer subsequently patented ASA in 1900 (U.S. Patent No. 644077), marking the beginning of its commercial success and eventual status as the most popular drug of the modern era [1].
The fundamental understanding of ASA's mechanism of action remained elusive for decades until the groundbreaking work of John Vane in 1971, which revealed that this compound exerts its effects through inhibition of prostaglandin synthesis [2]. This discovery, which earned Vane, Samuelsson, and Bergström the Nobel Prize, represented a paradigm shift in understanding NSAIDs and opened new avenues for therapeutic applications [1]. The subsequent discovery in the 1950s by Lawrence Craven of ASA's anticoagulant properties further expanded its clinical utility, transforming it from a simple analgesic to a cornerstone of cardiovascular disease prevention [1]. Today, ASA remains one of the most studied drugs globally, with over 70,694 PubMed-indexed articles and 1,360,000 scientific papers referencing it in Google Scholar, testament to its enduring scientific and clinical importance [1].
The primary pharmacological action of acetylsalicylic acid centers on its irreversible inhibition of the cyclooxygenase (COX) enzyme, specifically through acetylation of a serine residue (Ser530 in COX-1, Ser516 in COX-2) within the active site [2] [3]. This molecular interaction fundamentally distinguishes ASA from other non-steroidal anti-inflammatory drugs (NSAIDs) that typically produce reversible competitive inhibition of the same enzyme [3]. The acetylation reaction permanently disrupts the enzyme's ability to convert arachidonic acid to prostaglandin H2 (PGH2), the pivotal precursor for multiple prostanoid signaling molecules including thromboxanes, prostacyclin, and various prostaglandins [2].
The differential sensitivity of COX isoenzymes to ASA inhibition underlies its diverse therapeutic effects. COX-1, constitutively expressed in most tissues, supports homeostatic functions including gastric cytoprotection, renal blood flow regulation, and platelet thromboxane A2 (TXA2) production [2]. In contrast, COX-2 is predominantly induced at sites of inflammation by cytokines and growth factors, generating prostanoids that mediate pain, fever, and inflammatory responses [2]. ASA exhibits remarkable selectivity toward COX-1, with an IC50 ratio (COX-2/COX-1) of 166, meaning COX-1 is significantly more sensitive to inhibition than COX-2 [4]. This differential inhibition forms the mechanistic basis for low-dose this compound regimens (75-100 mg daily) that effectively suppress platelet TXA2 production while largely sparing endothelial prostacyclin (PGI2) synthesis [4].
Table 1: Cyclooxygenase Isoenzyme Characteristics and ASA Sensitivity
| Parameter | COX-1 | COX-2 |
|---|---|---|
| Expression Pattern | Constitutive | Inducible (inflammatory stimuli) |
| Primary Functions | Homeostasis: gastric protection, renal blood flow, platelet aggregation | Inflammation: pain, fever, edema |
| ASA IC50 | 1.67 µM [1] | 278 µM [1] |
| Inhibition Type | Irreversible (Ser530 acetylation) | Irreversible (Ser516 acetylation) |
| Clinical Relevance | Antiplatelet effect (low dose) | Anti-inflammatory effect (high dose) |
Beyond its canonical COX inhibition, ASA influences several other signaling pathways that contribute to its diverse pharmacological effects. Research has revealed that ASA can activate p38 and MEK1/2 mitogen-activated protein kinases (MAPKs), which appears to mediate its anti-viral effects against hepatitis C virus and potentially other flaviviruses [5]. In endometrial stem cells, ASA suppresses key pro-survival signaling pathways—specifically Akt and ERK1/2—through upregulation of SERPINB2 (plasminogen activator inhibitor type 2), resulting in inhibition of stem cell functions related to regenerative capacity [6]. This novel mechanism may explain some of the controversial findings regarding ASA's effects on endometrial receptivity and implantation success.
The redirection of arachidonic acid metabolism through the lipoxygenase pathway following COX inhibition leads to the production of This compound-triggered lipoxins, resolvins, and maresins [3]. These specialized pro-resolving lipid mediators actively promote the resolution of inflammation rather than simply blocking its initiation, representing an additional mechanism contributing to ASA's anti-inflammatory efficacy. Furthermore, ASA has been shown to inhibit nuclear factor kappa B (NF-κB) signaling, albeit through mechanisms that remain partially characterized, which may contribute to its chemopreventive properties observed in colorectal and other cancers [5].
Figure 1: ASA's Primary Mechanism of Action Through COX Inhibition - This diagram illustrates ASA's irreversible inhibition of cyclooxygenase enzymes (COX-1 and COX-2), preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2) and subsequent prostanoid production.
ASA demonstrates formulation-dependent absorption characteristics, with liquid preparations and soluble formulations achieving more rapid absorption compared to standard tablets [3]. Following oral administration, ASA is primarily absorbed in the stomach and upper small intestine via passive diffusion of the non-ionized form, facilitated by the acidic environment (pKa 3.5) [3]. The absolute bioavailability of conventional oral ASA ranges between 40-50% for the intact prodrug due to extensive pre-systemic metabolism (hydrolysis) in the gastrointestinal mucosa and liver [4]. Peak plasma concentrations (Cmax) of ASA occur approximately 30-40 minutes after oral administration, though this can be significantly delayed during migraine attacks or with enteric-coated formulations [7].
Once absorbed, ASA undergoes rapid enzymatic hydrolysis to salicylic acid (the active metabolite) by esterases in the plasma, liver, and erythrocytes [3]. The mean half-life of intact ASA is remarkably short—only 2.8 minutes in the initial distribution phase and 15 minutes in the elimination phase—while salicylic acid exhibits a considerably longer half-life of 2-3 hours at low antiplatelet doses, extending to 15-30 hours at high anti-inflammatory doses due to saturable metabolism [4] [3]. Salicylic acid is predominantly metabolized in the liver through conjugation with glycine to form salicyluric acid and with glucuronic acid to form phenolic and acyl glucuronides, with these metabolites excreted in urine along with unchanged salicylic acid [3]. The elimination kinetics follow Michaelis-Menten saturation, transitioning from first-order to zero-order kinetics at higher therapeutic doses [3].
Table 2: Comparative Pharmacokinetic Parameters of Acetylsalicylic Acid Formulations
| Parameter | Oral ASA (500 mg) | IV ASA (500 mg) | Mini-Tablets (10 mg) | Inhalable DPI |
|---|---|---|---|---|
| Tmax (ASA) | 30-40 min [4] | 5 min [4] | Similar to powder [8] | Not specified |
| Cmax (ASA) | 5.51 µg/mL (650 mg) [4] | 11.23× higher (dose-corrected) [4] | 0.41 mg/L (10 mg) [8] | Not specified |
| AUC0-∞ (ASA) | Reference | 2.03× higher (dose-corrected) [4] | 0.61 mg·h/L (10 mg) [8] | Superior to oral [9] |
| T½ (ASA) | 32 min [4] | 15 min (elimination phase) [4] | Not specified | Not specified |
| Bioavailability | 40-50% [4] | 100% [4] | Equivalent to powder [8] | Enhanced lung retention [9] |
| Onset of Action | ~60 min [4] | <5 min [4] | Similar to powder [8] | Rapid (minutes) [9] |
The pharmacodynamic effects of ASA are dose-dependent and reflect its differential inhibition of COX isoenzymes in various tissues. At very low doses (30-50 mg daily), ASA preferentially inhibits platelet COX-1 due to the first-pass effect in portal circulation, significantly reducing thromboxane A2 synthesis and platelet aggregation with minimal systemic effects [4]. Standard antiplatelet dosing (75-100 mg daily) achieves complete (>95%) inhibition of thromboxane B2 (TXB2) production within 3-5 days of repeated administration, producing an irreversible antiplatelet effect that persists for the 7-10 day lifespan of platelets [4] [3].
Intermediate doses (325-650 mg) provide effective analgesia and antipyresis through partial inhibition of COX-2 in the central nervous system and peripheral sites of inflammation, while high doses (3-5 g daily) are required for full anti-inflammatory activity in rheumatoid arthritis and other inflammatory conditions, reflecting the need for substantial COX-2 inhibition in inflamed tissues [2] [3]. Importantly, the relationship between COX inhibition and clinical effect is not linear—near-maximal antiplatelet effects are achieved with doses as low as 30-50 mg daily, while anti-inflammatory benefits continue to increase up to plasma salicylate concentrations of 150-300 µg/mL [3].
Figure 2: ASA Pharmacokinetic Pathway - This diagram illustrates the absorption, distribution, metabolism, and excretion of ASA, highlighting the rapid hydrolysis to salicylic acid and differential COX inhibition based on dosage.
Intravenous ASA administration achieves more rapid and consistent platelet inhibition compared to oral formulations, with complete inhibition of platelet aggregation demonstrated within 5 minutes of IV administration versus 60 minutes with oral dosing [4]. This pharmacodynamic advantage is particularly relevant in acute coronary syndromes and perioperative settings where rapid antiplatelet effects are critical. At 5 minutes post-IV administration, the mean reduction in arachidonic acid-induced thromboxane B2 synthesis exceeds 99%, significantly outperforming oral administration during the critical first hour after dosing [4].
Recent pharmaceutical development has focused on optimizing ASA delivery through innovative formulations that enhance efficacy while reducing adverse effects. Inhalable dry powder formulations represent a particularly promising advancement, leveraging the large alveolar surface area for rapid systemic absorption or localized lung effects [9]. These formulations utilize nano spray-drying techniques with excipients like leucine to produce particles with optimal aerodynamic properties (1-5 µm mass median aerodynamic diameter) for deep lung deposition [9]. Pharmacokinetic studies demonstrate that inhalable ASA achieves faster presentation in systemic circulation and enhanced lung retention compared to oral administration, despite a fourfold lower pulmonary dose [9]. This delivery approach shows particular promise for pulmonary conditions such as tuberculosis, influenza, and potentially COVID-19, where ASA's anti-inflammatory and anti-thrombotic properties may provide adjunctive benefits [9].
Pediatric formulations have also seen significant innovation, with 3-mm mini-tablets emerging as a solution to overcome the palatability issues associated with powder formulations in children, particularly those with Kawasaki disease requiring long-term antiplatelet therapy [8]. Bioequivalence studies demonstrate comparable pharmacokinetic parameters between mini-tablets and powder formulations, with no significant differences in Cmax (5.03 ± 0.97 mg/L vs. 4.80 ± 0.79 mg/L for salicylic acid) or AUC0-12 (18.9 ± 4.59 mg·h/L vs. 18.0 ± 3.03 mg·h/L) [8]. These developments address the WHO recommendation favoring solid oral preparations for pediatric populations by improving stability, eliminating potentially toxic excipients common in liquid formulations, and reducing medication errors associated with complex preparation steps [8].
Beyond its established cardiovascular indications, ASA demonstrates promising effects across multiple therapeutic areas that are currently under investigation. In oncology, substantial evidence supports ASA's chemopreventive potential, particularly for colorectal cancer, with ongoing research exploring effects on breast and prostate malignancies [10]. Proposed mechanisms include COX-dependent modulation of prostaglandin signaling and COX-independent effects on signaling pathways such as NF-κB and WNT/β-catenin [10].
In infectious diseases, ASA exhibits antiviral properties against hepatitis C virus (HCV), reducing HCV RNA and protein expression by approximately 58% through COX-2 signaling pathway modulation in replicon cell culture systems [5]. This effect appears mediated through inhibition of COX-2 expression and activation of p38 and MEK1/2 MAP kinases, suggesting potential adjuvant applications in chronic HCV infection management [5].
Reproductive medicine presents a more complex picture, with research revealing that ASA directly inhibits various human endometrial stem cell functions related to regenerative capacity—including self-renewal, migration, and differentiation—through SERPINB2 upregulation and subsequent suppression of Akt and ERK1/2 signaling pathways [6]. These findings potentially explain the conflicting clinical data regarding ASA's efficacy in improving endometrial receptivity and pregnancy outcomes, highlighting the nuanced balance between ASA's beneficial vascular effects and potential inhibitory effects on endometrial regeneration [6].
Table 3: Emerging Applications and Research Directions for Acetylsalicylic Acid
| Therapeutic Area | Proposed Mechanism | Research Status | Key Findings |
|---|---|---|---|
| Colorectal Cancer Prevention | COX-2 inhibition, NF-κB suppression, platelet effect modulation [10] | Large-scale clinical trials | 20-40% risk reduction in observational studies [10] |
| Hepatitis C Infection | COX-2 downregulation, p38/MEK1/2 MAPK activation [5] | Preclinical (replicon systems) | 58% reduction in HCV RNA and protein expression [5] |
| Endometrial Receptivity | SERPINB2-mediated inhibition of Akt/ERK1/2 signaling in endometrial stem cells [6] | Preclinical (in vitro and animal models) | Inhibition of stem cell regenerative functions [6] |
| Respiratory Conditions | COX-1 inhibition in platelets, inflammatory mediator modulation [9] | Clinical trials for COPD, asthma | Reduced COPD exacerbation mortality; safe in mild-moderate asthma [9] |
| Pulmonary Delivery | Enhanced local lung concentration, reduced systemic exposure [9] | Phase 1 clinical trials | Superior efficacy for antiplatelet therapy vs oral [9] |
Robust assessment of ASA pharmacokinetics requires validated analytical methods and carefully controlled study designs. The current gold standard employs high-performance liquid chromatography (HPLC) with ultraviolet detection for quantification of ASA and its major metabolites in biological matrices [4]. A typical protocol involves blood sample collection into lithium heparin monovettes containing approximately 50 mg of solid sodium fluoride to prevent in vitro hydrolysis, with immediate plasma separation and storage at -70°C or below to maintain analyte stability [4]. For comprehensive pharmacokinetic characterization, sampling timepoints should capture the rapid distribution and elimination phases of intact ASA, with frequent early sampling (e.g., 1, 3, 5, 10, 15, 20, 30, 40 minutes post-IV administration; 5, 30, 45, 60 minutes post-oral administration) followed by less frequent sampling up to 24 hours to characterize salicylic acid pharmacokinetics [4].
Pharmacokinetic parameters are typically calculated using model-independent (compartment-free) methods with specialized software such as WinNonlin [4]. Key parameters include maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the plasma concentration-time curve from zero to infinity (AUC0-∞), elimination half-life (T½), and absolute bioavailability (F) [4]. For bioequivalence studies between formulations, the standard criteria require that the 90% confidence intervals for the ratio of geometric means of Cmax and AUC0-∞ fall within 80-125% [8]. Study populations should consist of healthy volunteers (typically n≥20 for adequate power) who abstain from ASA or other medications affecting platelet function for at least two weeks prior to investigation [4].
Evaluation of ASA's antiplatelet effects employs both ex vivo and in vitro methodologies. The most specific approach measures serum thromboxane B2 (TXB2) levels using validated radioimmunoassays, with blood samples collected into plain tubes and incubated at 37°C for 30-60 minutes to allow clot formation and TXB2 generation before serum separation and storage at -20°C or -70°C [4]. This method directly quantifies ASA's biochemical efficacy in inhibiting its primary molecular target. Alternatively, platelet aggregation studies using light transmission aggregometry provide functional assessment of antiplatelet effects, typically employing arachidonic acid (0.5-1.0 mM) as the agonist to specifically evaluate the COX-1 pathway [4]. For these assays, blood is collected into citrated tubes and processed to prepare platelet-rich plasma (PRP) by low-speed centrifugation (100×g for 10 minutes), with platelet-poor plasma (PPP) generated by high-speed centrifugation (2,000×g for 10 minutes) for use as a reference [4].
For specialized research applications, western blot analysis of signaling proteins can elucidate ASA's effects on specific pathways [6]. Standard protocols involve cell lysis in RIPA buffer (50 mM Tris, 5 mM EDTA, 150 mM NaCl, 1 mM DTT, 0.01% NP-40, 0.2 mM PMSF), protein quantification, separation by SDS-PAGE, transfer to PVDF membranes, blocking with 5% skim milk, and incubation with primary antibodies (e.g., against phospho-Akt, phospho-ERK1/2, SERPINB2) overnight at 4°C followed by HRP-conjugated secondary antibodies and detection using enhanced chemiluminescence reagents [6].
Investigation of ASA's effects on specific cell functions employs standardized in vitro assays. For assessment of anti-proliferative effects, the MTT assay provides a reliable colorimetric method in which cells (e.g., 2×10^4 cells/well in 96-well plates) are treated with increasing ASA concentrations for 48 hours, followed by incubation with MTT reagent and measurement of viable cells at 570 nm [6]. Migration studies utilize Transwell chambers with permeable membranes, where cells are plated in the upper chamber (1×10^5 cells/well in 200 μL) and migratory capacity quantified by counting cells that traverse the membrane in response to chemoattractants [6].
For stem cell function evaluation, clonogenic assays measure self-renewal capacity by isolating single cells using cloning rings after 3 days of culture and quantifying colony-forming units [6]. Multilineage differentiation potential can be assessed using specific induction media and staining for lineage-specific markers [6]. When investigating molecular mechanisms, gene silencing approaches with specific shRNA (e.g., targeting SERPINB2) provide powerful tools for establishing causal relationships, typically employing lentiviral transduction followed by selection with appropriate antibiotics [6].
Figure 3: Experimental Workflow for ASA Pharmacological Studies - This diagram outlines a standardized crossover study design for evaluating ASA pharmacokinetics and pharmacodynamics, including key methodological considerations for sample collection and data analysis.
Acetylsalicylic acid continues to represent a remarkable example of pharmaceutical development, with its journey from ancient herbal remedy to modern multifaceted therapeutic agent spanning millennia of medical evolution. Its well-characterized mechanism of irreversible COX inhibition, particularly of platelet COX-1, underpins its established role in cardiovascular disease prevention, while ongoing research continues to reveal novel molecular targets and potential clinical applications. The pharmacokinetic profile of ASA—characterized by rapid hydrolysis to salicylic acid, dose-dependent elimination kinetics, and formulation-dependent absorption—presents both challenges and opportunities for drug delivery optimization.
The cornerstone discovery was made in 1971 by Vane and colleagues, who demonstrated that aspirin and sodium salicylate exert their effects by inhibiting the synthesis of prostaglandins [1]. This pivotal finding explained the drugs' therapeutic actions—reduction of inflammation, pain, and fever.
The core molecular mechanism involves the irreversible acetylation of cyclooxygenase (COX) enzymes [2]. This compound acts as an acetylating agent, transferring an acetyl group to a specific serine residue (Ser530 in the case of COX-1) within the enzyme's active site. This action creates a steric blockade that prevents the natural substrate, arachidonic acid, from binding, thereby halting the production of prostaglandin precursors [3] [2].
There are two principal COX isoforms: the constitutively expressed COX-1 and the inducible COX-2. This compound is non-selective and irreversibly inhibits both, but its effects are highly dependent on dose and cellular context [4] [2].
The table below summarizes the differential inhibition of COX-1 and COX-2 by this compound and its clinical consequences.
| Feature | COX-1 | COX-2 |
|---|---|---|
| Primary Role | Homeostatic: gastric cytoprotection, platelet aggregation, renal function [4] | Inflammatory: mediates pain, fever, inflammation; also present in some cancers [4] [5] |
| This compound Inhibition | Irreversible; more potent at low doses [2] | Irreversible; requires higher doses for full inhibition [2] |
| Key Inhibited Product | Thromboxane A2 (TXA2, in platelets) [6] | Prostaglandin E2 (PGE2, at inflammatory and cancer sites) [5] |
| Primary Clinical Effect of Inhibition | Anti-thrombosis: Reduced platelet aggregation [2]. Toxicity: Increased risk of gastric damage [3] [4] | Anti-inflammation: Reduced pain and fever [3]. Anti-metastatic: Emerging role in preventing cancer spread [6] [5] |
A critical concept is the cellular selectivity of low-dose this compound. Since platelets are anucleated, they cannot synthesize new proteins. A single low dose of this compound (75-100 mg) can permanently inactivate platelet COX-1 for their entire lifespan, dramatically reducing pro-thrombotic TXA2 production. In contrast, nucleated cells like endothelial cells can rapidly resynthesize COX-2, allowing for continued production of anti-thrombotic prostacyclin (PGI2) [6] [7]. This differential recovery explains the unique therapeutic window of low-dose this compound for cardiovascular protection.
To investigate this compound's inhibition of prostaglandin biosynthesis, researchers use a range of in vitro and ex vivo methodologies. Key experimental approaches are outlined below.
This protocol measures the direct inhibition of COX activity in specific cell types, such as platelets or cancer cells [5].
This computational method predicts how modified this compound derivatives interact with and inhibit COX-2.
Recent groundbreaking research has revealed a specific mechanism by which this compound's inhibition of prostaglandin biosynthesis contributes to its anti-metastatic activity. This pathway involves a platelet-derived prostaglandin suppressing T-cell immunity.
This compound prevents metastasis by enhancing T-cell immunity via platelet TXA2 inhibition [6]
This pathway is dependent on T cell-intrinsic expression of ARHGEF1 and signaling by TXA2. The anti-metastatic effect of this compound, selective COX-1 inhibitors, or platelet-specific deletion of COX-1 was abolished in mice whose T cells lacked ARHGEF1, confirming the specificity of this immunosuppressive axis [6].
The inhibition of prostaglandin synthesis is a double-edged sword, accounting for both the therapeutic and many toxic effects of this compound [3].
| Effect Type | Prostaglandins Involved | Outcome |
|---|---|---|
| Therapeutic | ||
| Anti-platelet | Thromboxane A2 (TXA2) | Prevents cardiovascular events [4] [2] |
| Anti-inflammatory / Analgesia | PGE2, others | Reduces pain, swelling, and fever [3] |
| Anti-metastatic | TXA2, PGE2 | Reduces cancer metastasis via immune and direct cellular effects [6] [5] |
| Toxic | ||
| Gastric Mucosal Damage | PGE2, PGI2 (in stomach) | Increases risk of gastritis, ulcers, and bleeding [3] [4] |
| Renal Impairment | PGE2, PGI2 (in kidneys) | Can precipitate renal failure, fluid retention, hyperkalemia [3] [4] |
| Bronchospasm | PGE2 (in lungs) | May aggravate asthma in susceptible individuals [3] |
Current research aims to overcome this compound's limitations, particularly its gastrointestinal toxicity resulting from COX-1 inhibition.
Aspirin's primary mechanism is the irreversible acetylation of a specific serine residue within the active site of COX enzymes [1] [2]. This acetylation introduces steric hindrance that blocks the channel where arachidonic acid normally binds, preventing the synthesis of prostaglandin H2 (PGH2), the precursor for other prostaglandins and thromboxanes [2].
The following diagram illustrates this irreversible acetylation process and its consequences.
This compound irreversibly acetylates COX, blocking prostanoid production.
A critical aspect of this compound's pharmacology is its dose-dependent selectivity. Low doses preferentially inhibit COX-1 in platelets, while higher doses are needed to inhibit COX-2 in other cells significantly [2]. This is due to pharmacokinetics and the higher sensitivity of platelet COX-1 to acetylation.
The table below summarizes the relationship between this compound dose, plasma concentration, and its primary effects.
| Dose Regimen | Peak Plasma [this compound] (Cmax) | Primary COX Target | Primary Clinical Effect |
|---|---|---|---|
| Low Dose (75-100 mg) | 6-7 µM [2] | Preferentially COX-1 in platelets [2] | Antiplatelet (reduces TXA2) [2] |
| Analgesic (325-650 mg) | 28-80 µM [2] | COX-1 & COX-2 | Analgesia & Antipyresis [4] |
| Anti-inflammatory (>1 g) | ~142 µM [2] | COX-1 & COX-2 | Anti-inflammatory [4] |
This differential effect occurs because low-dose this compound is absorbed in the upper intestine and causes significant presystemic (first-pass) inhibition of platelet COX-1 in the portal circulation before being hydrolyzed in the liver [2]. Furthermore, nucleated cells can synthesize new COX enzymes to recover function, whereas platelets cannot [2].
The inhibition of specific COX isozymes and the resulting reduction in prostanoid production lead to this compound's diverse effects.
| COX Isoform | Physiological Role | Result of Inhibition by this compound |
|---|---|---|
| COX-1 | Constitutive; protects gastric mucosa, regulates renal blood flow, promotes platelet aggregation (TXA2) [5] [6] | Side Effects: GI irritation/ulcers, bleeding risk (antiplatelet), potential renal effects [5] [4]. |
| COX-2 | Induced at sites of inflammation; mediates pain, fever, and inflammation [5] [6]. | Therapeutic Effects: Analgesia, antipyresis, anti-inflammation [4]. |
The Human Whole Blood Assay is a standard method for ex vivo evaluation of COX inhibitor activity and selectivity [6]. This assay closely reflects the in vivo physiological environment as it includes plasma proteins and all blood cells.
Detailed Methodology (Based on [6]):
This compound research continues to evolve, exploring its effects beyond traditional applications.
The therapeutic journey of aspirin represents one of the most significant narratives in pharmaceutical history, spanning millennia of medicinal use and over a century of scientific investigation. Ancient civilizations including the Sumerians, Egyptians, and Greeks utilized willow bark for its analgesic and antipyretic properties, documenting its effectiveness in treating pain and fever centuries before its active component was identified. The isolation of salicin from willow bark in the early 19th century marked the transition from crude plant preparations to purified active compounds, culminating in 1853 with Charles Frédéric Gerhardt's initial synthesis of acetylsalicylic acid. However, it was Felix Hoffmann at Bayer who developed a practical synthesis method in 1897, leading to this compound's introduction to the market in 1899 and establishing it as the first synthetic pharmaceutical agent.
The elucidation of this compound's mechanism of action represents another landmark achievement. For over half a century after its introduction, this compound's therapeutic effects were well-established clinically, but its molecular targets remained unknown. This mystery was resolved in 1971 when Sir John Vane demonstrated that this compound exerts its effects through irreversible inhibition of cyclooxygenase (COX) enzymes, the key catalysts in prostaglandin and thromboxane biosynthesis. This seminal discovery, which earned him the Nobel Prize in 1982, provided the mechanistic foundation for understanding both the therapeutic benefits and the adverse effect profile of this compound and other nonsteroidal anti-inflammatory drugs (NSAIDs).
This compound's role in cardiovascular medicine has evolved significantly, with current guidelines emphasizing careful risk-benefit assessment, particularly for primary prevention. Contemporary recommendations reflect a more nuanced approach based on extensive clinical evidence:
Secondary Prevention: this compound remains a cornerstone therapy for patients with established cardiovascular disease, including those with previous myocardial infarction, ischemic stroke, or peripheral arterial disease. The antithrombotic benefits in these populations substantially outweigh bleeding risks, with typical dosages ranging from 75-100 mg daily for long-term maintenance.
Primary Prevention: Guidelines have shifted toward more restrictive use in primary prevention. The American College of Cardiology and American Heart Association recommend against routine this compound use for primary prevention in adults over 70 years, while the U.S. Preventive Services Task Force advises against initiating this compound for primary prevention in adults 60 years and older. These recommendations reflect evidence that bleeding risks, particularly gastrointestinal and intracranial hemorrhage, may offset cardiovascular benefits in lower-risk populations.
Dual Antiplatelet Therapy (DAPT): Following percutaneous coronary intervention (PCI) or acute coronary syndrome, this compound is typically administered with a P2Y12 inhibitor (clopidogrel, prasugrel, or ticagrelor) for a defined period, usually 6-12 months depending on ischemic and bleeding risk profiles. Recent trials like NEO-MINDSET (2025) have investigated early this compound withdrawal in favor of potent P2Y12 inhibitor monotherapy after successful PCI, demonstrating reduced bleeding risk but potential concerns about early ischemic events [1].
Table 1: this compound Dosing Recommendations for Cardiovascular Applications
| Clinical Scenario | Recommended Dose | Duration | Evidence Level |
|---|---|---|---|
| Chronic coronary artery disease | 75-100 mg daily | Long-term | Strong |
| Acute coronary syndrome | 162-325 mg initial, then 75-100 mg daily | Long-term | Strong |
| Secondary stroke prevention | 50-325 mg daily | Long-term | Strong |
| Primary prevention (selected patients) | 75-100 mg daily | After individual risk assessment | Selective |
| Post-PCI with stent implantation | 75-100 mg with P2Y12 inhibitor | 6-12 months | Strong |
The potential role of this compound in cancer prevention and treatment represents one of the most significant developments in its modern therapeutic profile. Epidemiological observations initially suggested that regular this compound users had lower incidence rates of several gastrointestinal malignancies, particularly colorectal cancer. Subsequent research has expanded to investigate this compound's potential effects across multiple cancer types:
Colorectal Cancer: The most robust evidence supports this compound's chemopreventive effects against colorectal cancer, with multiple meta-analyses demonstrating 20-30% risk reduction with regular use. Ongoing clinical trials are refining patient selection criteria and optimal dosing regimens.
Metastasis Prevention: A landmark 2025 study published in Nature elucidated a novel mechanism through which this compound may inhibit cancer metastasis [2]. Researchers discovered that this compound blocks thromboxane A2 (TXA2)-mediated suppression of T-cell immunity, enhancing immune surveillance against disseminated cancer cells. This represents a significant advancement beyond this compound's classical COX-mediated mechanisms and explains earlier observational data showing reduced metastatic spread in this compound users.
Nanotechnology Applications: Advanced drug delivery systems are being developed to enhance this compound's anticancer efficacy while mitigating toxicity. Liposomal formulations, solid lipid nanoparticles, and mesoporous silica nanoparticles can improve bioavailability and enable tumor-specific targeting, potentially expanding this compound's therapeutic window in oncology applications [3].
Despite the focus on cardiovascular and oncological applications, this compound remains an important therapeutic option for traditional indications:
Pain Management: this compound is effective for various pain states, including headache, musculoskeletal pain, and dysmenorrhea, at doses of 325-650 mg every 4-6 hours. Its combination with other analgesics in multi-ingredient products remains common.
Anti-inflammatory Applications: Higher doses (3-4 g daily) are used for inflammatory conditions such as rheumatoid arthritis, pericarditis, and Kawasaki disease, though its use has declined with the availability of alternative NSAIDs with improved safety profiles.
Pre-eclampsia Prevention: Low-dose this compound (81 mg daily) initiated between 12-28 weeks gestation is recommended for women at high risk of pre-eclampsia, demonstrating a 10-20% reduction in incidence.
Table 2: Benefit-Risk Assessment of this compound Across Clinical Applications
| Clinical Scenario | Primary Benefit | Primary Risk | Net Assessment |
|---|---|---|---|
| Secondary CVD prevention | 20-25% reduction in major adverse events | 1-2% annual major bleeding risk | Strongly favorable |
| Primary CVD prevention | 10-15% reduction in first event | 0.5-1% annual major bleeding risk | Selective based on risk |
| Colorectal cancer prevention | 20-30% risk reduction | Cumulative GI bleeding risk | Favorable in high-risk groups |
| Metastasis inhibition (investigational) | Potential reduction in disseminated disease | Immune-related effects uncertain | Under investigation |
| Acute pain management | Effective analgesia across pain types | GI irritation with repeated dosing | Favorable for short-term use |
This compound's primary mechanism of action involves the irreversible acetylation of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandin H2, the common precursor for various prostanoids including prostaglandins, thromboxanes, and prostacyclin:
COX-1 Inhibition: this compound preferentially targets COX-1, acetylating a specific serine residue (Ser529) in the enzyme's active site. This modification sterically hinders arachidonic acid binding, preventing the formation of prostaglandin H2. In platelets, this inhibition dramatically reduces thromboxane A2 (TXA2) production, a potent promoter of platelet aggregation and vasoconstriction. The irreversible nature of this inhibition is particularly significant in anucleate platelets, which cannot regenerate COX enzymes, resulting in 7-10 day suppression of thromboxane production—persisting for the platelet's entire lifespan [4].
COX-2 Inhibition: While this compound also acetylates COX-2 (at Ser516), the structural differences in the enzyme's active site allow for some residual prostaglandin production even after acetylation. Higher this compound doses are required for effective COX-2 inhibition, which contributes to both the anti-inflammatory effects and some of the adverse effects associated with this compound. COX-2 inhibition in endothelial cells reduces prostacyclin production, which may partially counteract the antithrombotic benefits of TXA2 suppression.
The following diagram illustrates this compound's primary mechanism of action on cyclooxygenase enzymes:
This compound's inhibition of COX enzymes disrupts prostanoid synthesis, reducing thrombosis, inflammation, and pain.
Recent research has revealed that this compound influences several COX-independent pathways that contribute to its diverse therapeutic effects:
NF-κB Pathway Modulation: this compound inhibits IκB kinase-β (IKKβ), preventing the degradation of IκB and subsequent nuclear translocation of NF-κB. This mechanism reduces the expression of numerous pro-inflammatory genes and anti-apoptotic proteins, potentially contributing to both anti-inflammatory and chemopreventive effects.
Wnt/β-Catenin Signaling: In colorectal cancer models, this compound promotes the phosphorylation and degradation of β-catenin, a key transcriptional co-activator in the Wnt signaling pathway that drives cellular proliferation in many malignancies.
mTOR Pathway Regulation: this compound activates AMP-activated protein kinase (AMPK), which inhibits mTORC1 signaling—a central regulator of cell growth and proliferation that is frequently hyperactive in cancer cells.
The 2025 discovery of this compound's effect on T-cell-mediated immunity represents a significant expansion of its known mechanistic profile [2]. Researchers demonstrated that thromboxane A2 (TXA2) signaling through its receptor (TP) on T cells activates a RhoGEF1-RhoA-ROCK signaling axis that suppresses T-cell activation and function. By reducing TXA2 production, this compound releases this inhibition, enhancing T-cell-mediated destruction of circulating tumor cells and potentially explaining its anti-metastatic effects:
This compound enhances anti-tumor immunity by inhibiting thromboxane A2-mediated suppression of T-cell function.
The clinical investigation of this compound continues to evolve, with several recent and ongoing trials refining our understanding of its optimal use:
NEO-MINDSET Trial (2025): This randomized controlled trial investigated early this compound withdrawal following percutaneous coronary intervention (PCI) for acute coronary syndrome [1]. Patients were randomized to either potent P2Y12 inhibitor monotherapy (ticagrelor or prasugrel) or conventional dual antiplatelet therapy (DAPT) after successful PCI. While the trial failed to demonstrate noninferiority of monotherapy for ischemic endpoints (primary endpoint occurred in 119 vs. 93 patients, p=0.11), it revealed significantly lower bleeding rates with monotherapy (33 vs. 82 patients). Landmark analysis suggested excess ischemic risk occurred primarily in the first 30 days, with comparable outcomes thereafter.
TARGET-FIRST Trial (2025): This study demonstrated that P2Y12 inhibitor monotherapy was noninferior to continued DAPT in low-risk acute MI patients who had undergone early complete revascularization and completed one month of DAPT without complications [1]. The monotherapy group showed comparable cardiovascular outcomes (2.1% vs. 2.2%) with significantly lower major bleeding (2.6% vs. 5.6%, p=0.002), supporting selective early this compound discontinuation in specific patient populations.
Add-Aspirin Trial: This ongoing phase III trial investigates whether regular this compound use can prevent recurrence after curative therapy for early-stage common cancers (breast, colorectal, gastroesophageal, and prostate) [2]. The trial aims to establish definitive evidence for this compound's role in adjuvant cancer therapy and identify patient subgroups most likely to benefit.
Research into alternative antiplatelet agents has identified potential alternatives to this compound in specific clinical scenarios:
Indobufen: A recent meta-analysis of 18 trials including 12,981 patients found that compared to this compound, indobufen demonstrated superior safety with reduced bleeding risk (RR 0.54, 95% CI 0.41-0.71) and comparable efficacy for cardiovascular prevention [5]. Indobufen was associated with lower risks of adverse cardiovascular events (RR 0.43, 95% CI 0.30-0.61) and myocardial infarction (RR 0.60, 95% CI 0.41-0.89), though no significant differences were observed for stroke or cardiovascular mortality.
Tailored Antiplatelet Strategies: The TAILORED-CHIP trial (2025) investigated early escalation and late de-escalation of antiplatelet therapy in patients undergoing complex PCI [1]. The study found no net clinical benefit with this approach, challenging the notion that more intensive or tailored antiplatelet regimens are superior to standard DAPT in high-risk anatomical scenarios.
Bibliometric analysis of this compound research from 2014-2024 reveals evolving scientific interest and collaboration patterns [6]. During this period, 19,504 papers were published by 88,600 researchers, citing 460,704 references, with an average citation frequency of 22.05 per paper. The United States (4,850 publications), China (3,656), and Italy (965) led in research output, with Canada and Australia demonstrating strong international collaboration. Analysis of research trends identifies several developing focus areas:
Personalized Prevention Strategies: Research is increasingly focused on refining risk stratification to identify individuals most likely to benefit from this compound for primary prevention while minimizing exposure in those with elevated bleeding risk. This includes developing polygenic risk scores and incorporating novel biomarkers to guide personalized decision-making.
Cancer-Neuroinflammation Connections: Emerging evidence suggests potential applications for this compound in Alzheimer's disease and other neurodegenerative conditions, based on its anti-inflammatory properties and observed epidemiological associations between NSAID use and reduced dementia risk.
Drug Formulation Advances: Nanotechnology approaches are being developed to enhance this compound's therapeutic profile, including liposomal formulations, solid lipid nanoparticles, and mesoporous silica nanoparticles that improve bioavailability and enable targeted delivery [3]. These advanced formulations may expand this compound's applications while mitigating gastrointestinal toxicity.
Combination Therapies: Investigation of this compound as a component of combination regimens with other chemopreventive, immunomodulatory, or targeted therapeutic agents represents a promising direction for enhancing efficacy across multiple disease domains.
This compound represents a remarkable example of therapeutic repurposing, evolving from a traditional analgesic to a multifaceted agent with established roles in cardiovascular medicine and emerging applications in oncology. The ongoing elucidation of its molecular mechanisms—from classical COX inhibition to newly discovered immunomodulatory effects—continues to reveal new dimensions of its pharmacological profile.
The antiplatelet effect of aspirin is well-established, but research continues to refine its use. The following table summarizes key experimental findings and clinical comparisons.
| Study Focus / Context | Key Findings | Experimental Methodology & Notes |
|---|---|---|
| Infection & Hyperaggregation | Platelet aggregation is increased during severe infection. This compound 80 mg daily effectively inhibited this response, prolonging PFA-100 closure time by 100% and reducing serum thromboxane B2 by 95% [1]. | Method: Multicentre, open-label RCT. Measurements: Platelet Function Analyzer (PFA) closure time (primary endpoint); serum and plasma thromboxane B2 (sTxB2, pTxB2) via enzyme immunoassay. Blood drawn during infection, post-treatment, and after recovery [1]. |
| Comparison with Clopidogrel | In high-risk patients after PCI, clopidogrel monotherapy was superior to this compound monotherapy for preventing death, heart attack, or stroke, without increasing bleeding risk [2]. | Method: Large (n=5,506), randomized, open-label trial (SMART-CHOICE 3). Measurements: Composite endpoint of all-cause death, MI, or stroke over a median 2.3 years [2]. |
| High On-Aspirin Reactivity (HAPR) | Some patients exhibit "HAPR," which is associated with a higher risk of atherothrombotic events. The VerifyNow this compound Assay and AA-induced light transmittance aggregometry (LTA) were the best tests for predicting this risk [3]. | Method: Analysis of 951 patients on DAPT. Measurements: Parallel platelet function testing via AA-induced LTA, VerifyNow this compound Assay, IMPACT-R AA, and PFA-100 COL/EPI [3]. |
| Use with Anticoagulants | In high-risk patients with chronic coronary syndrome on oral anticoagulants (e.g., for atrial fibrillation), adding this compound increased the risk of cardiovascular events, death, and major bleeding compared to placebo [4]. | Method: Double-blind, placebo-controlled RCT (AQUATIC trial). The trial was stopped early due to harm in the this compound group [4]. |
For researchers, the technical details of how platelet function is measured are critical. The following table outlines common methodologies cited in the search results.
| Assay Name | Measured Parameter | Detailed Protocol Summary |
|---|---|---|
| Platelet Function Analyzer (PFA-100/200) | Closure Time (CT) | 800 µL of whole citrated blood is aspirated through a cartridge coated with collagen and epinephrine. The CT is the time in seconds for a platelet plug to occlude the aperture. A longer CT indicates decreased platelet aggregation [1]. |
| Thromboxane B2 (TxB2) Measurement | Serum TxB2 (sTxB2) & Plasma TxB2 (pTxB2) | sTxB2: Blood is drawn into a serum tube, incubated at 37°C for 60 min to allow full platelet activation, then centrifuged and frozen. This reflects maximal platelet COX-1 capacity. pTxB2: Blood is drawn into an EDTA tube containing indomethacin (a COX inhibitor) and immediately centrifuged to prevent ex vivo platelet activation. This reflects in vivo platelet activity. Both are analyzed by enzyme immunoassay (EIA) [1]. | | Light Transmittance Aggregometry (LTA) | Platelet Aggregation (%) | Platelet-rich plasma (PRP) is stimulated with arachidonic acid (AA). The increase in light transmission through the sample is measured as platelets aggregate. High on-aspirin platelet reactivity (HAPR) is defined by specific aggregation thresholds predictive of thrombotic risk [3]. | | VerifyNow this compound Assay | this compound Reaction Units (ARU) | A point-of-care cartridge-based system that uses AA as an agonist to activate platelets. The result is given in ARU, with higher values indicating less response to this compound [3]. |
The diagram below illustrates the mechanism of this compound and a generalized workflow for assessing its effects in a clinical trial setting.
Aspirin exerts anticancer effects through multiple interconnected pathways, broadly categorized as COX-dependent and COX-independent.
This compound irreversibly acetylates cyclooxygenase (COX) enzymes, with distinct effects from inhibiting COX-1 and COX-2 isoforms.
This compound modulates several critical signaling cascades beyond COX inhibition:
Substantial clinical evidence supports this compound's anticancer effects, with efficacy increasingly linked to specific biomarkers.
| Study/Cancer Type | Population | This compound Dose | Key Findings | Mechanistic Insight |
|---|---|---|---|---|
| ALASCCA Trial (2025) [7] [5]\nColorectal Cancer | Stage I-III CRC with PI3K pathway alterations (n=626) | 160 mg daily | 55% reduced recurrence risk overall; 51% risk reduction in Group A (PIK3CA exon 9/20), 58% in Group B (other PI3K alterations) | Efficacy directly linked to somatic PI3K pathway mutations; this compound specifically counters this oncogenic signaling |
| Meta-Analysis [4]\nMultiple Cancers | 118 studies review | Various | 21% reduction in cancer deaths; 20% reduction in all-cause mortality | Effects mediated through 41 identified genes across interleukin, signal transduction, apoptosis, autophagy, and DNA repair pathways |
| Nature 2025 Study [1]\nMetastasis Models | Mouse models (B16 melanoma, LL/2 lung carcinoma) | Low-dose (equivalent to human 75-100 mg) | Significant reduction in lung/liver metastasis; dependent on T-cell ARHGEF1 expression | Defined TXA2-ARHGEF1 axis as key mechanism for anti-metastatic effect via enhanced T-cell immunity |
Research into this compound's mechanisms employs diverse experimental approaches summarized in the workflow below.
Experimental approaches for investigating this compound's anticancer mechanisms, integrating in vivo, in vitro, and clinical models.
Research focuses on enhancing efficacy while reducing toxicity:
Advanced delivery systems address this compound's limitations:
Several key areas require further investigation to realize this compound's full potential:
Research continues to validate this compound's potential as an adjunctive cancer therapy, particularly with biomarker-driven patient selection. The molecular mechanisms summarized here provide foundation for developing more targeted and effective approaches to cancer prevention and treatment.
The analysis of multi-component pharmaceutical formulations containing aspirin (ASP) is challenging due to the significant spectral overlap of its common partners, such as caffeine (CAF), orphenadrine citrate (ORP), rivaroxaban (ROX), and sildenafil citrate (SIC). Traditional chromatographic methods, while sensitive and selective, can be costly, time-consuming, and generate significant solvent waste [1] [2].
Modern UV-chemometric techniques offer robust alternatives by employing mathematical and computational tools to resolve overlapping spectra without prior separation. These methods are gaining traction due to their simplicity, cost-effectiveness, and alignment with the principles of Green Analytical Chemistry (GAC) [1] [3] [2]. This document outlines standardized protocols for the simultaneous quantification of this compound in various ternary and binary combinations, suitable for routine quality control and pharmaceutical development.
The following section details specific methodologies applicable to different this compound combinations. A generalized workflow is presented in the diagram below.
This protocol uses Partial Least Squares (PLS) regression, which was found to be the most effective model for this specific ternary combination [1].
2.1.1. Materials and Reagents
2.1.2. Standard Solutions
2.1.3. Calibration and Prediction Sets
2.1.4. Spectral Acquisition and Preprocessing
2.1.5. Chemometric Modeling and Analysis
2.1.6. Application to Pharmaceutical Formulation
This protocol outlines three simpler spectrophotometric methods suitable for a binary mixture, which can be implemented without specialized chemometric software [3].
2.2.1. Materials and Reagents
2.2.2. Standard Solutions
2.2.3. Spectral Characteristics and Methods Record zero-order absorption spectra of ASP, ROX, and their mixture over 200–350 nm. The following methods can be applied:
Dual Wavelength (DW) Method:
Ratio Difference (RD) Method:
Derivative Ratio (1DD) Method:
This protocol is designed for a challenging scenario involving this compound's major degradation product, salicylic acid (SA) [2].
The tables below summarize the validation and performance data for the described methods, demonstrating their effectiveness.
Table 1: Analytical Performance and Validation Data for this compound in Different Combinations
| Drug Combination | Analytical Method | Linearity Range (µg/mL) | Accuracy (% Recovery) | Key Statistical Metrics | Reference |
|---|---|---|---|---|---|
| ASP, CAF, ORP (Ternary) | PLS (UV-Chemometric) | 4 – 25 | Not Specified | PRESS, RMSEP used for model validation | [1] |
| ASP, ROX (Binary) | Dual Wavelength (DW) | 4 – 40 | 98 – 102% | Validated per ICH guidelines | [3] |
| Ratio Difference (RD) | 4 – 40 | 98 – 102% | Validated per ICH guidelines | [3] | |
| Derivative Ratio (1DD) | 4 – 40 | 98 – 102% | Validated per ICH guidelines | [3] | |
| ASP, SIC, SA (with degradant) | DW-RS, AAC, DDRD-D1 | 20 – 100 | No significant difference from HPLC | Statistically comparable to HPLC method | [2] |
Table 2: Wavelength Selection for Binary Analysis of this compound and Rivaroxaban
| Method | Analyte | Divisor Concentration | Wavelengths Used for Quantification |
|---|---|---|---|
| Dual Wavelength (DW) | ASP | Not Applicable | 242.5 nm & 255.5 nm (Absorbance Difference) |
| ROX | Not Applicable | 252 nm & 286 nm (Absorbance Difference) | |
| Ratio Difference (RD) | ASP | 20 µg/mL ROX | 234 nm & 280 nm (Amplitude Difference) |
| ROX | 36 µg/mL ASP | 254 nm & 297 nm (Amplitude Difference) | |
| Derivative Ratio (1DD) | ASP | 20 µg/mL ROX | 238.5 nm (Peak Amplitude) |
| ROX | 36 µg/mL ASP | 293 nm (Peak Amplitude) |
The sustainability of analytical methods is increasingly important. The described UV-spectrophotometric methods have been evaluated using modern greenness assessment tools.
The relationship between analytical method complexity, greenness, and scope of application is summarized below.
UV-spectrophotometric methods, particularly when enhanced with chemometric techniques, provide powerful, green, and cost-effective solutions for the simultaneous analysis of this compound in complex pharmaceutical combinations. The protocols detailed herein for ternary (ASP-CAF-ORP) and binary (ASP-ROX) mixtures, as well as for mixtures containing degradation products (ASP-SIC-SA), offer researchers validated and practical pathways for drug development and quality control. The successful application of greenness assessment tools further underscores the suitability of these methods for modern, sustainable analytical laboratories.
The combination of antiplatelet and anticoagulant therapies is a critical treatment strategy for managing complex cardiovascular conditions, particularly in patients with peripheral artery disease (PAD) who have undergone infrapopliteal angioplasty [1]. Aspirin (ASP), an antiplatelet agent, and Apixaban (API), a direct Factor Xa inhibitor, represent a promising dual-pathway approach for preventing thrombotic events [1]. The recent AGRIPPA study has demonstrated the effectiveness of this combination, creating an urgent need for reliable analytical methods for simultaneous quantification in pharmaceutical formulations [1]. This application note details a validated Reverse Phase-High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of this compound and Apixaban in bulk and pharmaceutical formulations, providing researchers with a robust tool for quality control and formulation development.
The method was developed using standardized equipment and optimized conditions to ensure reproducibility across different laboratory settings [1].
Table 1: Instrumentation and Chromatographic Conditions
| Parameter | Specification |
|---|---|
| HPLC System | Shimadzu LC20AT [1] |
| Column | Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm) [1] |
| Mobile Phase | Phosphate Buffer (pH 4):ACN (60:40 v/v) [1] |
| Flow Rate | 1.0 mL/min [1] |
| Column Temperature | 30°C [1] |
| Detection Wavelength | 227 nm [1] |
| Injection Volume | 20 µL [1] |
| Retention Time (tR) - this compound | 5.37 min [1] |
| Retention Time (tR) - Apixaban | 7.10 min [1] |
From the combined working standard solution, pipette volumes of 0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 mL into separate 10 mL volumetric flasks. Dilute each to volume with the mobile phase to construct the calibration curve.
Table 2: Calibration Standard Concentrations
| Solution Volume (mL) | This compound Concentration (µg/mL) | Apixaban Concentration (µg/mL) |
|---|---|---|
| 0.5 | 50 | 2.5 |
| 1.0 | 100 | 5.0 |
| 1.5 | 150 | 7.5 |
| 2.0 | 200 | 10.0 |
| 2.5 | 250 | 12.5 |
| 3.0 | 300 | 15.0 |
The method was validated according to International Council for Harmonisation (ICH) guidelines, demonstrating satisfactory performance for all validation parameters [1] [2].
Table 3: Method Validation Parameters
| Validation Parameter | Results for this compound | Results for Apixaban |
|---|---|---|
| Linearity Range | 50-300 µg/mL [1] | 5-15 µg/mL [1] |
| Precision (% RSD) | <2% (Intra-day & Inter-day) [1] | <2% (Intra-day & Inter-day) [1] |
| Accuracy (% Recovery) | 90.02% - 101.00% [1] | 98.18% - 101.18% [1] |
| LOD | 0.84 µg/mL [1] | 0.41 µg/mL [1] |
| LOQ | 2.55 µg/mL [1] | 1.24 µg/mL [1] |
| Robustness | Method robust under deliberate, slight variations in flow rate, mobile phase ratio, and pH [1] | Method robust under deliberate, slight variations in flow rate, mobile phase ratio, and pH [1] |
Forced degradation studies were conducted following ICH Q1A(R2) guidelines [1]. The method effectively separated this compound and Apixaban from their degradation products under various stress conditions, confirming its stability-indicating property [1]:
Before sample analysis, perform system suitability tests to ensure chromatographic system performance. Critical parameters include:
The following diagram illustrates the complete analytical procedure from sample preparation to data analysis:
This analytical method supports the development and quality control of fixed-dose combinations of this compound and Apixaban, which have shown clinical promise. The AGRIPPA trial demonstrated that a regimen of 100 mg this compound and 2.5 mg Apixaban twice daily was effective in patients with PAD following infrapopliteal angioplasty, highlighting the clinical relevance of this analytical method [1].
The developed and validated RP-HPLC method provides a specific, accurate, precise, and robust analytical procedure for the simultaneous estimation of this compound and Apixaban. The method is stability-indicating and successfully resolves both drugs from their degradation products. With a short total run time of less than 15 minutes, it is suitable for routine quality control analysis in pharmaceutical industries and research laboratories developing combined dosage formulations of these two important cardiovascular drugs.
Colorectal cancer (CRC) remains a significant global health burden, with almost 2 million new diagnoses annually worldwide and approximately 20-40% of patients with stages II-III developing metastatic disease that is considerably more challenging to treat [1]. The PI3K signaling pathway has emerged as a critical biomarker in CRC, with alterations occurring in approximately 30-37% of cases [2] [1]. These genetic alterations represent a promising therapeutic target for precision medicine approaches using aspirin, a widely available and cost-effective medication. Historically, this compound's potential benefits in CRC were observed in unselected patient populations, but recent biomarker-driven trials have enabled patient stratification to identify those most likely to benefit from this compound therapy, particularly individuals with specific mutations in PI3K pathway genes including PIK3CA, PIK3R1, and PTEN [2] [3].
The mechanistic basis for this compound's anticancer effects involves irreversible acetylation of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, leading to inhibition of prostanoid biosynthesis including thromboxane A2 (TXA2) and prostaglandin E2 (PGE2) [4]. These signaling molecules play crucial roles in cancer-promoting processes such as platelet activation, inflammation, cellular proliferation, and angiogenesis. This compound's unique pharmacological properties, including its short half-life (approximately 20 minutes) and irreversible inhibition of its targets, make dosing strategies particularly important for optimizing its anticancer effects while minimizing adverse events [4]. Understanding these mechanisms has enabled researchers to develop biomarker-based approaches for this compound dose selection in CRC prevention and treatment, moving beyond one-size-fits-all dosing regimens.
Recent landmark clinical trials have provided compelling evidence supporting the use of this compound in molecularly defined subsets of CRC patients. The ALASCCA trial, a double-blind, randomized, placebo-controlled study published in 2025, investigated 160 mg of this compound daily for 3 years in patients with stage I-III rectal cancer or stage II-III colon cancer harboring PI3K pathway alterations [2]. This trial employed a precision medicine design, categorizing patients into two molecular groups: Group A with prespecified PIK3CA hotspot mutations in exon 9 or 20, and Group B with other moderate- or high-impact somatic variants in PIK3CA, PIK3R1, or PTEN [2] [1]. The primary endpoint was colorectal cancer recurrence in patients with Group A alterations, with secondary endpoints including recurrence in Group B, disease-free survival, and safety.
A phase II, open-label clinical trial focused on dose optimization compared 100 mg/d, 100 mg twice daily (BID), and 300 mg/d of enteric-coated this compound administered for approximately 3 weeks before surgical treatment in CRC patients [4]. This study employed deep phenotyping using innovative biomarkers including quantitative assessment of COX-1 and COX-2 acetylation at Serine 529 and Serine 516, respectively, using liquid chromatography-mass spectrometry (LC-MS/MS) [4]. The study evaluated prostanoid biosynthesis in blood, urine, and colorectal tissue, along with effects on tumor-promoting gene expression, providing crucial mechanistic insights into dose-dependent effects of this compound.
Table 1: Key Clinical Trial Designs in this compound CRC Research
| Trial | Design | Population | Intervention | Primary Endpoints |
|---|---|---|---|---|
| ALASCCA [2] | Double-blind, randomized, placebo-controlled | Stage I-III rectal cancer or stage II-III colon cancer with PI3K alterations (n=626) | 160 mg this compound daily vs. placebo for 3 years | CRC recurrence in patients with PIK3CA hotspot mutations |
| Dose Optimization [4] | Phase II, open-label, randomized | Newly diagnosed CRC patients (n=34) | 100 mg/d, 100 mg/BID, or 300 mg/d for 3±1 weeks | COX acetylation, prostanoid biosynthesis in colorectal tissue |
| ASPIRED [5] | Double-blind, placebo-controlled, multidose | Patients with prior colorectal adenoma (n=180) | 81 mg/d or 325 mg/d this compound vs. placebo for 8-12 weeks | Urinary prostaglandin metabolites (PGE-M) |
The ALASCCA trial demonstrated impressive efficacy outcomes, with this compound reducing recurrence rates by approximately 50% across molecularly defined patient groups. In patients with Group A alterations (PIK3CA exon 9/20 mutations), the 3-year cumulative incidence of recurrence was 7.7% with this compound compared to 14.1% with placebo (hazard ratio [HR] 0.49; 95% confidence interval [CI] 0.24-0.98; P=0.04) [2]. Even more pronounced benefits were observed in Group B (other PI3K pathway alterations), with recurrence rates of 7.7% versus 16.8% in the this compound and placebo groups, respectively (HR 0.42; 95% CI 0.21-0.83) [2] [1]. When combining both groups, patients receiving this compound demonstrated a 55% lower risk of cancer recurrence compared to placebo [1].
The dose optimization trial revealed that while all this compound regimens (100 mg/d, 100 mg/BID, and 300 mg/d) produced comparable antiplatelet effects, significant differences emerged in tissue-level effects. Specifically, this compound 300 mg/d and 100 mg/BID, but not 100 mg/d, significantly inhibited TXA2 biosynthesis in cancerous tissue and restrained expression of tumor-promoting genes such as vimentin (VIM) and TWIST1 [4]. This finding highlights the importance of dose selection based on specific therapeutic goals, with higher or more frequent dosing necessary for direct antitumor effects in colorectal tissue beyond systemic antiplatelet actions.
Table 2: Efficacy Outcomes from this compound Clinical Trials in CRC
| Trial/Treatment | Patient Population | Recurrence Rate (this compound) | Recurrence Rate (Control) | Hazard Ratio (95% CI) |
|---|---|---|---|---|
| ALASCCA [2] | Group A (PIK3CA ex9/20) | 7.7% (3-year) | 14.1% (3-year) | 0.49 (0.24-0.98) |
| ALASCCA [2] | Group B (Other PI3K) | 7.7% (3-year) | 16.8% (3-year) | 0.42 (0.21-0.83) |
| ALASCCA [2] | Group A+B (All PI3K) | 7.7% (3-year) | 15.4% (3-year) | 0.45 (0.27-0.75) |
The dose-response relationship for this compound in colorectal cancer involves complex pharmacology, with different doses potentially engaging distinct mechanisms of action. Low-dose this compound (75-100 mg/d) primarily targets platelet COX-1 inhibition, achieving maximal inhibition of platelet thromboxane generation through presystemic acetylation in the portal circulation [4]. This effect is sufficient for cardiovascular prevention and may contribute to anticancer effects through inhibition of platelet-mediated signaling pathways in the early stages of colorectal carcinogenesis [4]. However, higher doses (300 mg/d or 100 mg BID) appear necessary for significant inhibition of prostanoid biosynthesis directly within colorectal tumor tissue and modulation of tumor-promoting gene expression [4].
The dose optimization trial provided critical insights into the molecular effects of different this compound regimens. All doses produced comparable acetylation of platelet COX-1 at Serine 529 and profound inhibition of platelet-dependent TXA2 generation, measured by both serum TXB2 and urinary TXM [4]. However, in colorectal cancer tissue, significant differences emerged: TXB2 was significantly reduced by this compound 300 mg/d and 100 mg/BID, associated with comparable acetylation of COX-1, while 100 mg/d showed lower acetylation of COX-1 in CRC tissue and no significant reduction of TXB2 [4]. Additionally, increased expression of tumor-promoting genes (VIM, TWIST1) was detected with 100 mg/d but not with the higher doses, suggesting potential limitations of once-daily low-dose regimens for direct antitumor effects [4].
Table 3: Biomarker Responses to Different this compound Dosing Regimens
| Biomarker | 100 mg/d | 100 mg/BID | 300 mg/d | Biological Significance |
|---|---|---|---|---|
| Platelet COX-1 Acetylation (Ser529) | +++ | +++ | +++ | Maximal inhibition of platelet activity |
| Colorectal Tissue COX-1 Acetylation | + | +++ | +++ | Direct target engagement in tumor tissue |
| Tumor TXB2 Reduction | No significant reduction | +++ | +++ | Inhibition of local pro-tumorigenic signaling |
| Tumor PGE2 Reduction | No significant effect | No significant effect | No significant effect | Limited impact on COX-2 pathway in tumors |
| Tumor-Promoting Gene Expression (VIM, TWIST1) | Increased | No change | No change | Differential impact on epithelial-mesenchymal transition |
A precision dosing approach based on specific therapeutic objectives and patient characteristics is recommended for optimizing this compound therapy in colorectal cancer. For primary prevention in average-risk individuals or those with cardiovascular indications, low-dose this compound (75-100 mg/d) may provide adequate protection against colorectal carcinogenesis through its antiplatelet effects [4]. For adjuvant therapy in patients with established colorectal cancer, particularly those with PI3K pathway alterations, higher doses (160-300 mg/d) or more frequent dosing (100 mg BID) may be necessary to achieve sufficient drug exposure in colorectal tissue for direct antitumor effects [2] [4].
The mechanistic basis for differential dose effects involves this compound's pharmacokinetics and tissue distribution. This compound has a short half-life (approximately 20 minutes) and undergoes rapid hydrolysis to salicylate in the liver and plasma [4]. The portal circulation allows for relatively high concentrations to reach platelets before hepatic metabolism, explaining why low doses effectively inhibit platelet COX-1. However, achieving sufficient concentrations in colorectal tissue requires higher systemic exposure, either through increased single doses (300 mg) or more frequent administration (100 mg BID) [4]. The BID regimen may provide more sustained drug levels throughout the dosing interval, potentially enhancing tissue effects while minimizing peak-dose toxicity.
This compound exerts its anticancer effects through multiple interconnected mechanisms primarily involving irreversible acetylation of COX enzymes. The COX-1 enzyme, predominantly expressed in platelets, is completely inhibited by low-dose this compound, suppressing thromboxane A2 (TXA2)-dependent platelet activation and the release of platelet-derived growth factors that promote tumor proliferation and angiogenesis [4]. In platelets, this compound acetylates COX-1 at Serine 529, leading to permanent enzyme inactivation throughout the platelet's 7-10 day lifespan since these anucleated cells cannot synthesize new protein [4]. The COX-2 enzyme, induced in inflammatory states and in colorectal tumors, is also acetylated by this compound at Serine 516, though this requires higher drug concentrations due to partial resistance of COX-2 to this compound-mediated acetylation [4].
In the colorectal tumor microenvironment, platelet-derived TXA2 activates TXA2 receptors (TP) on myofibroblasts, stimulating COX-2 expression and enhancing production of prostaglandin E2 (PGE2), which promotes tumor growth through multiple mechanisms including proliferation, angiogenesis, immune evasion, and inhibition of apoptosis [4]. This compound at higher doses (300 mg/d or 100 mg BID) can disrupt this paracrine signaling loop by inhibiting TXA2 biosynthesis in both platelets and tumor tissue, thereby reducing TP activation and subsequent COX-2 induction in myofibroblasts [4]. This mechanistic understanding explains why higher this compound doses are needed for optimal antitumor effects in colorectal tissue compared to the lower doses sufficient for cardiovascular protection through pure antiplatelet effects.
Figure 1: Molecular Mechanisms of this compound in Colorectal Cancer. This compound at low doses primarily acetylates platelet COX-1, reducing TXA2 production and subsequent activation of TP receptors on myofibroblasts. Higher doses additionally acetylate COX-1/COX-2 in colorectal tissue, providing more comprehensive inhibition of pro-tumorigenic signaling pathways. These effects are particularly enhanced in tumors with PI3K pathway mutations [4].
The extent of acetylation of COX-1 and COX-2 at Serine 529 and Serine 516, respectively, serves as a direct biomarker of this compound's biochemical activity [4]. This protocol utilizes liquid chromatography-mass spectrometry (LC-MS/MS) for precise quantification:
Evaluation of thromboxane and prostaglandin biosynthesis provides functional readouts of COX inhibition [4]:
Molecular profiling for PI3K pathway alterations is essential for patient selection in this compound therapy [2] [1]:
Figure 2: Patient Stratification Workflow for this compound Therapy. CRC patients undergo molecular profiling for PI3K pathway alterations, with those harboring Group A or B mutations being candidates for adjuvant this compound therapy [2] [1].
This compound therapy is associated with predictable class-specific adverse effects that must be carefully considered in treatment decisions. In the ALASCCA trial, severe adverse events occurred in 16.8% of this compound recipients compared to 11.6% in the placebo group [2]. The most concerning risks include gastrointestinal bleeding, with one severe case reported in the trial, and rare but serious cerebral bleeding, also reported in one patient [2]. These bleeding risks are dose-dependent and influenced by patient factors such as age, concomitant medications (especially other antiplatelet agents or anticoagulants), and history of peptic ulcer disease.
The risk-benefit ratio of this compound therapy shifts significantly when considering molecular stratification. For patients with PI3K pathway alterations, the absolute risk reduction in cancer recurrence of approximately 7-9% over 3 years [2] may outweigh the bleeding risk for many patients, particularly when considering the profound implications of cancer recurrence. This balance may be less favorable for patients without these molecular markers, highlighting the importance of biomarker-guided treatment. Additionally, it is crucial to note that this compound may not benefit—and could potentially harm—patients with established metastatic disease, as one study found it did not reduce recurrence of colorectal cancer liver metastases and may increase mortality risk in this specific population [6].
Patient selection is critical for safe implementation of this compound therapy in oncology practice. Absolute contraindications include documented This compound allergy, especially this compound-exacerbated respiratory disease, and active peptic ulcer disease. Caution is warranted in patients with history of gastrointestinal bleeding, renal impairment, or uncontrolled hypertension. Concomitant use of other NSAIDs should generally be avoided due to synergistic toxicity, and special attention should be paid to potential drug interactions with anticoagulants, corticosteroids, and selective serotonin reuptake inhibitors which may increase bleeding risk.
Before initiating this compound therapy, clinicians should assess individual bleeding risk using validated tools and consider gastrointestinal protective strategies in high-risk patients. Routine assessment for occult blood loss with complete blood counts and fecal occult blood testing is recommended during treatment. Patients should be educated to recognize signs of bleeding and to avoid self-medication with other NSAIDs. These precautions facilitate safer implementation of this compound therapy by identifying patients who require more intensive monitoring or prophylactic gastroprotection with proton pump inhibitors.
The National Comprehensive Cancer Network (NCCN) has already updated its guidelines to recommend testing for PIK3CA mutations in patients diagnosed with stage II or stage III colon cancer and, if positive, treatment with this compound [6]. This represents a significant shift toward molecularly guided therapy in gastrointestinal oncology and highlights the rapid translation of this evidence into clinical practice. Implementation requires multidisciplinary collaboration between medical oncologists, gastrointestinal surgeons, pathologists, and molecular diagnostics laboratories to ensure appropriate patient identification and treatment.
For clinical adoption, institutions should establish standardized pathways for molecular testing and this compound prescribing. At a minimum, this includes reflex testing for PI3K pathway alterations in all eligible CRC patients, multidisciplinary review to determine appropriateness of this compound therapy, development of standardized prescribing protocols with clear duration guidelines (typically 3 years based on trial evidence) [2], and establishment of monitoring plans for both efficacy and safety. The extremely low cost and wide availability of this compound facilitate implementation across diverse healthcare settings, including resource-limited environments where expensive targeted therapies may be inaccessible [3].
While current evidence strongly supports this compound use in PI3K-altered CRC, several important research questions remain unanswered. The optimal treatment duration beyond 3 years is unknown, and the potential benefit of longer therapy must be balanced against cumulative bleeding risk [2]. Similarly, the ideal This compound dose requires further refinement, as current evidence supports 160-300 mg daily, but the precise dose-response relationship in different molecular subgroups remains to be fully elucidated [4]. The ALASCCA trial was not powered to assess alternative doses or detailed subgroup effects [3], creating an opportunity for future trials to optimize dosing strategies.
Emerging research areas include investigation of this compound's effects in combination therapies with other targeted agents or immunotherapies, potential benefits in other PIK3CA-mutated cancers beyond colorectal cancer, and development of more sophisticated biomarker panels that incorporate additional molecular features beyond PI3K pathway status to further refine patient selection. Additionally, research is needed to understand the molecular mechanisms underlying the particularly strong benefit observed in Group B patients (other PI3K pathway alterations beyond classic PIK3CA hotspots) [2] [1], which could reveal new biological insights into this compound's anticancer effects.
This compound represents a paradigm-shifting precision medicine approach to colorectal cancer adjuvant therapy, offering dramatic reduction in recurrence risk for the 30-37% of patients with PI3K pathway alterations. The optimal dosing strategy appears to be 160-300 mg daily for 3 years, with higher doses (300 mg/d or 100 mg BID) providing more comprehensive tissue effects beyond platelet inhibition. Successful implementation requires systematic molecular testing for PI3K pathway alterations and careful attention to patient selection and monitoring to maximize benefit while minimizing bleeding risks. This repurposing of a widely available, low-cost medication has significant potential to improve colorectal cancer outcomes globally, particularly in resource-limited settings where expensive targeted therapies may be inaccessible.
Deep phenotyping represents a paradigm shift in precision medicine, moving beyond traditional one-size-fits-all therapeutic approaches to instead focus on the multidimensional characterization of individual responses to pharmacologic interventions. In the context of this compound therapy, deep phenotyping involves the systematic assessment of molecular, cellular, and clinical biomarkers that collectively provide insights into the complex mechanisms underlying this compound's pharmacological actions and interindividual variability in treatment responses. The fundamental rationale for implementing deep phenotyping approaches stems from the recognition that This compound response heterogeneity represents a significant clinical challenge, with substantial proportions of patients experiencing reduced efficacy or adverse reactions despite standardized dosing regimens [1] [2].
This compound (acetylsalicylic acid) exerts its primary pharmacological effects through the irreversible acetylation of cyclooxygenase (COX) enzymes, specifically targeting serine residues at positions 529 and 516 of COX-1 and COX-2, respectively [1]. This molecular action inhibits the conversion of arachidonic acid to prostaglandin H2, thereby disrupting the synthesis of various prostanoids including thromboxane A2 (a potent platelet activator) and prostaglandin E2 (involved in inflammation and cancer progression) [1]. However, the extent and persistence of COX inhibition vary significantly among individuals due to a complex interplay of pharmacogenetic, metabolic, and cellular factors that cannot be adequately captured through single biomarker assessments. The emerging approach of deep phenotyping addresses this limitation through the integrated analysis of multiple biomarker classes, enabling comprehensive profiling of this compound's effects across biological systems and facilitating personalized therapeutic optimization [3] [2].
Table 1: Core Biomarkers for Monitoring this compound Pharmacodynamics
| Biomarker Category | Specific Biomarker | Biological Matrix | Analytical Method | Interpretation | Clinical Significance |
|---|---|---|---|---|---|
| COX-1 Activity | Serum thromboxane B2 (sTXB2) | Serum | LC-MS/MS | Values <10 ng/mL indicate adequate COX-1 inhibition [1] | Primary marker of antiplatelet effect |
| COX-2 Activity | Urinary PGE-M (PGEM) | Urine | LC-MS/MS | Variable reduction with this compound dosing [1] | Indicator of extraplatelet COX-2 inhibition |
| Systemic TXA2 Production | Urinary 11-dehydro-TXB2 | Urine | LC-MS/MS | Reflects overall thromboxane generation in vivo | Monitoring of platelet activation status |
| Platelet COX-1 Acetylation | % acetylation at Ser529 | Platelets | LC-MS/MS | Near-complete acetylation with effective dosing [1] | Direct measure of molecular target engagement |
| Tissue COX-2 Acetylation | % acetylation at Ser516 | Tissue biopsies | LC-MS/MS | Variable and typically low [1] | Assessment of extraplatelet drug effects |
The quantitative assessment of COX enzyme acetylation represents a groundbreaking advance in this compound pharmacodynamics monitoring, moving beyond functional measures of enzyme activity to direct evaluation of molecular target engagement. Liquid chromatography-mass spectrometry (LC-MS/MS) methods now enable precise quantification of the proportion of COX-1 and COX-2 molecules acetylated at their specific serine residues, providing unprecedented insight into the extent and selectivity of this compound's biochemical actions across different cellular compartments [1]. This methodological innovation has revealed that while platelet COX-1 acetylation approaches completeness even with low-dose this compound regimens (100 mg/day), COX-2 acetylation in extraplatelet tissues such as colorectal epithelium remains substantially lower and more variable, potentially explaining differential dose-response relationships for cardiovascular protection versus anticancer effects [1].
Table 2: Genetic Variants Associated with this compound Response Variability
| Gene | Genetic Variant | Functional Category | Impact on this compound Response | Potential Clinical Utility |
|---|---|---|---|---|
| COX-1 | rs1330344 | Drug target | G allele associated with increased platelet reactivity [2] | Prediction of reduced antiplatelet efficacy |
| COX-1 | rs3842787 | Drug target | Interaction with COX-2 variants increases resistance risk [2] | Identification of high-risk genotypes |
| COX-2 | rs20417 | Drug target | CC genotype linked to this compound resistance [2] | Stratification of cardiovascular risk |
| ABCB1 | rs1045642 | Drug transport | GG genotype associated with favorable outcomes [2] | Prognostic assessment in stroke patients |
| P2Y1 | rs1371097 | Platelet function | T allele linked to higher risk of unfavorable prognosis [2] | Prediction of treatment failure risk |
| GPIIIa | rs2317676 | Platelet function | Associated with this compound resistance [2] | Identification of alternative activation pathways |
The development of polygenic response scores (PgxRS) represents a promising approach to integrating information from multiple genetic variants to optimize this compound therapy personalization. Recent research has demonstrated that a PgxRS incorporating variants in the ABCB1 (rs1045642) and P2Y1 (rs1371097) genes along with clinical variables exhibited moderate diagnostic accuracy (AUC = 0.78) for predicting unfavorable outcomes in this compound-treated stroke patients [2]. This integrative model outperformed single genetic variant assessments, highlighting the polygenic nature of this compound response variability and the potential utility of comprehensive genetic profiling for treatment stratification. Additionally, transcriptomic biomarkers such as HPGD (hydroxyprostaglandin dehydrogenase) and PRG2 (proteoglycan 2) expression levels have emerged as predictors of therapeutic response in this compound-exacerbated respiratory disease, with higher HPGD and lower PRG2 expression associated with improved treatment outcomes [4] [5].
Blood Collection for Platelet Biomarkers:
Urine Collection for Prostanoid Metabolites:
Tissue Biopsy Processing:
Sample Preparation:
Liquid Chromatography Conditions:
Mass Spectrometry Parameters:
Quantification:
DNA Extraction:
Multiplex PCR for Target Amplification:
Library Preparation and Sequencing:
Variant Calling:
Diagram 1: Molecular Mechanisms of this compound Action. This diagram illustrates this compound's irreversible acetylation of COX-1 and COX-2 enzymes, inhibiting synthesis of thromboxane A2 (mediating platelet aggregation) and prostaglandin E2 (involved in cancer promotion).
The molecular pathway illustrates this compound's primary mechanism of action through irreversible acetylation of cyclooxygenase enzymes. The acetylation of COX-1 at Serine 529 predominantly occurs in platelets, resulting in potent inhibition of thromboxane A2 synthesis and consequent suppression of platelet aggregation [1]. This effect is achieved even with low-dose this compound regimens (75-100 mg/day) due to the presystemic exposure of platelets to high this compound concentrations in the portal circulation and the irreversible nature of enzyme inhibition in anucleated platelets with limited capacity for protein synthesis [1]. In contrast, COX-2 acetylation at Serine 516 requires higher this compound doses and occurs predominantly in nucleated cells, inhibiting prostaglandin E2 synthesis and potentially mediating this compound's anticancer effects [1]. The differential acetylation of these isoforms across dosing regimens explains the dissociation between this compound's antiplatelet and anti-inflammatory effects, providing a mechanistic rationale for dose selection based on therapeutic indication.
Diagram 2: Comprehensive Deep Phenotyping Workflow. This diagram outlines the integrated approach for deep phenotyping of this compound response, from multi-matrix sample collection through biomarker analysis to clinical application.
The deep phenotyping workflow illustrates the systematic approach to comprehensive this compound response assessment. The process begins with patient recruitment followed by collection of multiple biological matrices, each providing complementary information about this compound's pharmacological effects. Blood samples enable assessment of platelet-specific responses through measurement of serum thromboxane B2 and platelet COX-1 acetylation, while urine samples provide insight into systemic prostanoid biosynthesis through quantification of enzymatic metabolites of thromboxane, prostaglandins, and other eicosanoids [1]. Tissue biopsies, when available, permit direct evaluation of drug-target engagement in disease-relevant tissues through measurement of COX-2 acetylation and downstream effects on prostanoid signaling pathways [1]. The integration of data across these multiple dimensions enables the construction of a comprehensive response profile that captures the complexity of this compound's actions and provides the foundation for personalized therapeutic decision-making.
Pre-analytical Variables:
Analytical Quality Control:
The translation of deep phenotyping data into clinical practice requires structured interpretation frameworks that integrate biomarker results with clinical context. The This compound response phenotype can be categorized into four primary patterns: (1) adequate response - characterized by >95% inhibition of serum thromboxane B2, complete platelet COX-1 acetylation, and absence of high-risk genetic variants; (2) incomplete platelet inhibition - evidenced by suboptimal thromboxane suppression despite apparent adherence, potentially related to genetic variants in COX-1 or other platelet signaling pathways; (3) accelerated platelet turnover - characterized by adequate initial thromboxane suppression with early recovery, potentially necessitating twice-daily dosing; and (4) extraplatelet resistance - evidenced by adequate platelet inhibition but persistent tissue COX-2 activity, potentially requiring higher dosing for anti-inflammatory or anticancer effects [1] [2].
For patients with inadequate platelet inhibition, consider dose escalation (from 100 mg/day to 100 mg twice daily or 300 mg/day) or alternative antiplatelet agents, particularly in high-risk cardiovascular scenarios. For those requiring enhanced extraplatelet effects (e.g., colorectal cancer prevention), higher doses (300 mg/day) or more frequent administration (100 mg twice daily) may be necessary to achieve adequate tissue COX-2 acetylation [1]. In all cases, therapeutic decisions should balance efficacy considerations with safety implications, particularly the dose-dependent increase in gastrointestinal bleeding risk. The integration of pharmacogenetic data further enables proactive stratification, identifying patients who may require alternative dosing strategies or intensified monitoring based on their genetic profile.
Cyclooxygenase (COX) enzymes exist in two primary isoforms—COX-1 and COX-2—that catalyze the conversion of arachidonic acid to prostaglandin H2, the pivotal first step in prostanoid biosynthesis. These enzymes are the primary therapeutic targets of aspirin (acetylsalicylic acid, ASA), which uniquely exerts its effects through irreversible acetylation of a specific serine residue within the COX active site. This compound acetylates Ser529 in COX-1 and Ser516 in COX-2, with the numbering based on human enzyme sequences [1] [2]. This covalent modification sterically hinders arachidonic acid access to the catalytic site, thereby inhibiting prostaglandin synthesis [2]. The biological consequences of this acetylation differ significantly between isoforms: COX-1 activity is completely inhibited, while acetylated COX-2 retains partial catalytic activity, gaining the ability to convert arachidonic acid to 15R-hydroxyeicosatetraenoic acid (15R-HETE) and 15R-prostaglandins [3].
Quantifying the extent of COX acetylation is essential for understanding this compound's pharmacodynamics in both cardiovascular and anticancer applications. While traditional methods measure functional inhibition of prostanoid production, direct quantification of acetylation provides a more precise biomarker of target engagement [1] [4]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for directly measuring COX acetylation due to its exceptional sensitivity, specificity, and ability to provide absolute quantification of modified and unmodified enzyme forms [1]. These application notes detail standardized protocols for quantifying COX-1 and COX-2 acetylation in various biological systems, enabling researchers to precisely evaluate this compound's tissue penetration and biochemical efficacy.
Successful quantification of COX acetylation requires careful consideration of several experimental factors. Biological source selection is critical—COX-1 is optimally studied in human platelets, which abundantly express this isoform and lack nuclei, making their acetylated COX-1 a stable marker of this compound exposure [2]. For COX-2, nucleated cell systems such as lipopolysaccharide (LPS)-stimulated monocytes, interleukin-1β-stimulated intestinal epithelial cells, or colon cancer cell lines (e.g., HCA-7) that inducibly or constitutively express COX-2 are recommended [1] [5]. Researchers should note that the sensitivity to this compound differs significantly between isoforms, with COX-1 being approximately 10-100 times more sensitive to acetylation than COX-2 at equivalent this compound concentrations [2]. This differential sensitivity means that low-dose this compound (75-100 mg daily) primarily targets platelet COX-1, while significant COX-2 acetylation typically requires higher doses or more frequent dosing regimens [1].
The dynamic range of acetylation should be considered when designing experiments. For COX-2, the maximum acetylation percentage plateaus at approximately 80% even at high this compound concentrations (1000 μM), while prostaglandin E2 (PGE2) inhibition can reach 97% under the same conditions [4]. This discrepancy suggests that complete functional inhibition occurs before full acetylation is achieved. Time course considerations are also essential—while platelet COX-1 acetylation is permanent throughout the platelet's 8-10 day lifespan, nucleated cells can rapidly regenerate non-acetylated COX-2 within hours after this compound exposure, necessitating careful timing of sample collection [1] [2].
The following diagram illustrates the comprehensive workflow for COX acetylation analysis, encompassing sample preparation, LC-MS/MS analysis, and data interpretation:
Isolation of Human Platelets: Collect whole blood from human volunteers into citrate-containing tubes (e.g., 3.2% sodium citrate). Obtain informed consent following institutional ethical guidelines [3]. Prepare platelet-rich plasma by centrifugation at 200 × g for 15 minutes at room temperature. Isolate platelets by further centrifugation at 1000 × g for 10 minutes. Wash platelets with modified Tyrode's buffer (pH 7.4) and count using a hemocytometer. Adjust to a concentration of 1 × 10^9 platelets/mL in lysis buffer [5].
Cell Lysis and Protein Extraction: Lyse platelets in ice-cold RIPA buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease inhibitors (1 mM PMSF) [5]. Incubate on ice for 30 minutes with occasional vortexing. Clarify lysates by centrifugation at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to a fresh tube and determine protein concentration using a Bradford or BCA assay. Aliquot 100 μg of protein for digestion.
Tryptic Digestion: Denature proteins in 0.1% RapiGest (Waters) or 1% sodium deoxycholate at 80°C for 10 minutes. Reduce disulfide bonds with 5 mM DTT at 60°C for 30 minutes and alkylate with 15 mM iodoacetamide at room temperature for 30 minutes in the dark. Add sequencing-grade modified trypsin at a 1:20 (w/w) enzyme-to-protein ratio and incubate at 37°C for 16 hours [1]. Stop digestion by adding formic acid to a final concentration of 1%.
Internal Standard Addition and Sample Cleanup: Add stable isotope-labeled internal standard peptides (typically 100-500 fmol per sample) to the digested peptides [1]. Desalt samples using HLB or C18 solid-phase extraction cartridges conditioned with methanol and equilibrated with 0.1% formic acid. Load samples, wash with 0.1% formic acid, and elute with 50% acetonitrile containing 0.1% formic acid. Dry eluents under vacuum and reconstitute in 20 μL of 0.1% formic acid for LC-MS/MS analysis.
Liquid Chromatography Conditions: Separations are performed using a reverse-phase C18 column (2.1 × 100 mm, 1.7 μm) maintained at 40°C. The mobile phase consists of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Apply the following gradient at a flow rate of 0.3 mL/min: 0-2 min: 2% B; 2-15 min: 2-35% B; 15-18 min: 35-90% B; 18-20 min: 90% B; 20-21 min: 90-2% B; 21-25 min: 2% B for column re-equilibration [1].
Mass Spectrometer Parameters: Configure the mass spectrometer with electrospray ionization in positive ion mode. Set the source temperature to 150°C, desolvation temperature to 350°C, cone gas flow to 50 L/hour, and desolvation gas flow to 800 L/hour. Use a capillary voltage of 3.0 kV. Operate in multiple reaction monitoring (MRM) mode with the following transitions [1]:
Table 1: MRM Transitions for COX-1 Peptides
| Peptide | Q1 Mass (m/z) | Q3 Mass (m/z) | Collision Energy (eV) | Function |
|---|---|---|---|---|
| VGAPFSLK (unmodified) | 429.7 | 617.3 (y5) | 20 | Quantification |
| VGAPFSLK (unmodified) | 429.7 | 430.3 (y4) | 20 | Confirmation |
| VGAPFS(Ac)LK (acetylated) | 471.7 | 659.3 (y5) | 20 | Quantification |
| VGAPFS(Ac)LK (acetylated) | 471.7 | 472.3 (y4) | 20 | Confirmation |
| VGAPFS[Leu(13C6;15N)]K (IS) | 435.7 | 623.3 (y5) | 20 | Internal Standard |
Data Analysis and Quantification: Process acquired data using MassLynx, MultiQuant, or equivalent software. Integrate peak areas for both native and internal standard peptides. Generate a calibration curve using known concentrations of synthetic peptides (typically 0.5-500 fmol/μL) analyzed under identical conditions. Calculate the absolute amount of each peptide species in the samples using the ratio of native to internal standard peak areas and the calibration curve. Determine the percentage of acetylated COX-1 using the following formula [1]:
% Acetylated COX-1 = [Acetylated Peptide] / ([Acetylated Peptide] + [Unmodified Peptide]) × 100
Cell Line Selection and Culture: For COX-2 acetylation studies, the human colon adenocarcinoma cell line HCA-7 colony 29 is recommended due to its constitutive COX-2 expression [1] [5]. Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ atmosphere. For inflammatory cells, isolate human monocytes from peripheral blood and stimulate with 10 μg/mL LPS for 24 hours to induce COX-2 expression [1]. Intestinal epithelial cells can be stimulated with 10 ng/mL interleukin-1β for 24 hours to induce COX-2 [4].
This compound Treatment and Sample Collection: Prepare fresh this compound solutions in DMSO or ethanol immediately before use. Treat cells at 70-80% confluence with this compound concentrations ranging from 1 μM to 1 mM for 1 hour [1] [4]. Include vehicle-only treated controls. After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS). Harvest cells using a cell scraper and centrifuge at 500 × g for 5 minutes at 4°C. Flash-freeze cell pellets in liquid nitrogen and store at -80°C until analysis.
Protein Digestion and Peptide Preparation: Lyse cell pellets in RIPA buffer with protease inhibitors. Determine protein concentration and aliquot 100-200 μg for digestion. The digestion protocol follows the same steps as for COX-1 (section 4.1), with the following MRM transitions for COX-2 peptides [1]:
Table 2: MRM Transitions for COX-2 Peptides
| Peptide | Q1 Mass (m/z) | Q3 Mass (m/z) | Collision Energy (eV) | Function |
|---|---|---|---|---|
| VGAPFSLK (unmodified) | 429.7 | 617.3 (y5) | 20 | Quantification |
| VGAPFSLK (unmodified) | 429.7 | 430.3 (y4) | 20 | Confirmation |
| VGAPFS(Ac)LK (acetylated) | 471.7 | 659.3 (y5) | 20 | Quantification |
| VGAPFS(Ac)LK (acetylated) | 471.7 | 472.3 (y4) | 20 | Confirmation |
| VG[Ala(13C3;15N)]PF[Ser(Ac)]LK (IS) | 475.7 | 663.3 (y5) | 20 | Internal Standard |
Assay Validation Parameters: Validate the method according to FDA bioanalytical method validation guidelines. Establish linearity using calibration curves spanning 0.5-500 fmol/μL for both modified and unmodified peptides. Determine intra-day and inter-day precision and accuracy using quality control samples at low, medium, and high concentrations (e.g., 2, 50, and 400 fmol/μL). The precision should be <15% RSD and accuracy within ±15% of nominal concentrations [1].
Specificity and Selectivity: Verify method specificity by analyzing blank samples (matrix without internal standard) and zero samples (matrix with internal standard only) to ensure no significant interference at the retention times of target analytes. Confirm peptide identity by monitoring at least two MRM transitions per analyte and comparing the ratio to that of the standard [1].
Extraction Efficiency and Matrix Effects: Determine extraction efficiency by comparing peak areas of extracted samples to non-extracted standards at equivalent concentrations. Evaluate matrix effects by comparing the peak areas of standards in matrix to those in pure solvent. The internal standard should correct for any variability in extraction efficiency or ion suppression/enhancement [1].
The quantification of COX acetylation provides a powerful direct biomarker for evaluating the pharmacodynamic profile of different this compound formulations. For example, this methodology has been applied to compare standard this compound with novel formulations like IP1867B (a liquid formulation combining this compound, triacetin, and saccharin) [5] [6]. Studies demonstrated that while both formulations were equipotent in acetylating COX-1 in washed platelets and COX-2 in colon cancer cells, IP1867B showed increased potency in inhibiting thromboxane B₂ generation in serum, suggesting potential enhanced bioavailability [5]. This application is particularly valuable during formulation optimization as it provides direct evidence of target engagement beyond plasma concentration measurements.
The COX acetylation assays have been instrumental in investigating this compound's chemopreventive mechanisms against colorectal cancer. Using these methods, researchers have demonstrated that this compound achieves significant COX-2 acetylation in colon cancer cells (HCA-7) at concentrations achievable with standard dosing (EC₅₀ in the low μM range) [1] [4]. This acetylation correlates with profound inhibition of prostaglandin E₂ biosynthesis (up to 97% at 1000 μM this compound) [4]. Interestingly, these assays have helped challenge previous hypotheses by showing that clinically relevant this compound concentrations do not substantially induce the biosynthesis of 15R-HETE or 15-epi-lipoxin A₄ in cancer cells [5], redirecting research focus toward other mechanisms such as platelet-mediated effects on the tumor microenvironment.
These protocols enable the translation from cellular models to clinical applications by facilitating the assessment of COX acetylation in human tissue samples. The development of absolute quantification methods (AQUA strategy) allows for precise measurement of the extent of COX-2 acetylation at Ser516 in biopsy specimens from patients treated with this compound [1] [4]. This direct biomarker approach addresses fundamental questions in this compound pharmacology, including whether the drug reaches its intended target in colorectal adenomatous lesions at low doses or if higher doses are necessary for adequate tissue exposure [1]. Such applications are crucial for rational dose selection in cancer prevention trials and for identifying patient subgroups most likely to benefit from this compound therapy.
Poor Peptide Signal Intensity: This may result from inefficient digestion or peptide adsorption. Ensure fresh digestion reagents are used and consider adding 0.1% RapiGest or 1% sodium deoxycholate to improve digestion efficiency. Use silanized vials to minimize adsorption and include 0.1% formic acid in all solutions to promote protonation [1].
Inconsistent Results Between Replicates: Incomplete cell lysis or uneven this compound exposure can cause variability. Ensure homogeneous cell monolayers and consistent this compound solutions. Verify that internal standards are added immediately after digestion to correct for processing variability [1].
High Background Noise: Sample contamination or column degradation can increase background. Use high-purity solvents and regularly replace guard columns. Increase chromatographic resolution by optimizing the gradient or switching to a column with smaller particle size [1].
Digestion Time Optimization: While standard digestion occurs over 16 hours, perform time course experiments (1-24 hours) to determine optimal duration for complete digestion without non-specific cleavage [1].
Collision Energy Optimization: Use synthetic peptides to empirically optimize collision energies for each MRM transition, as optimal values can vary between instruments [1].
Linear Range Extension: If analyte concentrations exceed the upper limit of quantification, dilute samples into the calibrated range or reduce the amount of protein digested [1].
The LC-MS/MS protocols described herein provide robust, sensitive, and specific methods for quantifying this compound-mediated acetylation of both COX-1 and COX-2 isoforms. These techniques enable absolute quantification of target engagement, moving beyond functional assays to direct measurement of drug action at the molecular level. The application of these methods has already yielded significant insights into this compound's differential effects on platelet COX-1 versus extraplatelet COX-2, and their continued implementation promises to further elucidate the complex mechanisms underlying this compound's beneficial effects in cardiovascular disease and cancer prevention. As these assays become more widely adopted, they will facilitate the rational development of optimized this compound regimens and formulations tailored to specific clinical indications.
The combination of aspirin (ASP), an antiplatelet agent, with proton pump inhibitors (PPIs) like lansoprazole (LAN) represents a significant therapeutic advancement in cardiovascular prevention. This combination is strategically designed to reduce the risk of peptic ulcers and other gastrointestinal complications associated with long-term, low-dose this compound therapy [1]. The clinical rationale stems from the well-documented gastrotoxic effects of this compound, including dose-related gastrointestinal bleeding and mucosal damage, which can be mitigated by co-administering acid-suppressing agents [2]. For pharmaceutical development and quality control of this combination, robust analytical methods are essential. These methods must effectively resolve and quantify both active components and their potential degradation products, ensuring product safety, efficacy, and stability. This document provides detailed protocols for several validated analytical techniques, including spectrophotometric methods, chromatographic methods (TLC Densitometry and HPLC/UPLC), and advanced LC-MS/MS techniques, complete with experimental parameters, validation data, and workflow visualizations to support method implementation in research and development settings.
The First Derivative of the Ratio Spectra (¹DD) method is a powerful mathematical tool used to resolve overlapping UV spectra of analytes in a mixture without prior physical separation. This technique is particularly valuable for the simultaneous estimation of ASP and LAN in combined dosage forms, offering a cost-effective and rapid analytical solution suitable for high-throughput environments [3].
Table 1: Validation Parameters for the ¹DD Spectrophotometric Method
| Parameter | This compound | Lansoprazole |
|---|---|---|
| Linearity Range | 200–1400 µg | 40–200 µg |
| Wavelength (λ) | 237 nm | 295 nm |
| LOD | Information not available in search results | Information not available in search results |
| LOQ | Information not available in search results | Information not available in search results |
| Precision (% RSD) | Information not available in search results | Information not available in search results |
| Accuracy (% Recovery) | Information not available in search results | Information not available in search results |
Figure 1: Workflow for the First Derivative of Ratio Spectra (¹DD) Method.
Thin-Layer Chromatography (TLC) Densitometry is a simple, cost-effective planar chromatographic technique that separates components based on their differential migration on a stationary phase. This method is highly suitable for the simultaneous quantitative analysis of ASP and LAN, offering advantages of minimal solvent consumption and the ability to analyze multiple samples in parallel, making it an environmentally greener alternative to HPLC [3].
Table 2: System Suitability and Validation Parameters for TLC Densitometry
| Parameter | This compound | Lansoprazole |
|---|---|---|
| Linearity Range (per band) | 10–50 µg (10,000–50,000 ng) | 10–50 µg (10,000–50,000 ng) |
| Detection Wavelength | 272 nm | 272 nm |
| Rf Value | Information not available in search results | Information not available in search results |
| Specificity | Well-resolved bands from excipients and degradation products | Well-resolved bands from excipients and degradation products |
| Precision (% RSD) | Information not available in search results | Information not available in search results |
Ultra-Performance Liquid Chromatography (UPLC) utilizes sub-2µm particles in the stationary phase to provide higher efficiency, faster analysis, and improved resolution compared to traditional HPLC. This stability-indicating method is specifically designed for the determination of LAN and its related substances (degradation and process-related impurities) in bulk drugs and pharmaceutical dosage forms, demonstrating specificity by effectively resolving the drug from its degradation products [4].
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the quantification of drugs in complex biological matrices like plasma. This method is essential for pharmacokinetic, bioequivalence, and bioavailability studies [5] [6].
While a specific HPLC method for ASP-LAN combination was not found in the search results, a validated stability-indicating RP-HPLC method for the similar combination of This compound and Pantoprazole Sodium (another PPI) can be adapted [7].
Table 3: Comparison of Advanced Chromatographic Methods for this compound and Lansoprazole Analysis
| Parameter | Stability-Indicating UPLC (for LAN) [4] | LC-MS/MS (for LAN in Plasma) [6] | HPLC (ASP with PPI - Adaptable) [7] |
|---|---|---|---|
| Application | Related substances & assay of LAN in API & dosage forms | Bioequivalence studies (Plasma analysis) | Simultaneous estimation of ASP & PPI in mixture |
| Stationary Phase | BEH C18 (50 x 2.1 mm, 1.7 µm) | Zorbax SB-C18 (150 x 3.0 mm, 3.5 µm) | Hypersil ODS C18 (250 x 4.6 mm, 5 µm) |
| Runtime | 11 min | Information not available in search results | ~6 min (for ASP & PAN) |
| Linearity | LOQ to 150% for impurities; 50-150% for assay | 5.5–2200.0 ng/mL | 8-40 µg/mL for ASP; 2-10 µg/mL for PAN |
| LOD/LOQ | Determined for all impurities | LLOQ: 5.5 ng/mL | Information not available in search results |
Figure 2: Decision Workflow for Selecting an Appropriate Advanced Chromatographic Method.
Forced degradation studies are critical for demonstrating the stability-indicating nature of analytical methods and for understanding the degradation pathways of drug substances and products. These studies involve subjecting the drug to various stress conditions beyond normal limits.
All developed methods should be validated as per ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose. The following table summarizes the key validation parameters and typical acceptance criteria.
Table 4: Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Procedure & Acceptance Criteria |
|---|---|
| Specificity | No interference from blank, excipients, or degradation products. Peak purity index should pass. |
| Accuracy (% Recovery) | Spiked recovery studies at 50%, 100%, 150% levels. Acceptance: 98.0–102.0% |
| Precision | Repeatability (Intra-day): % RSD ≤ 2.0% for assay. Intermediate Precision (Inter-day): % RSD ≤ 3.0% for assay. |
| Linearity | Correlation coefficient (r²) > 0.999. Residuals should be randomly distributed. |
| Range | The interval from upper to lower concentration (including LOQ) demonstrating acceptability for the intended application. |
| Robustness | Method should remain unaffected by small, deliberate variations in parameters (e.g., flow rate ±0.03 mL/min, temperature ±5°C, pH ±0.2). |
| LOD & LOQ | Determined by signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or based on standard deviation of the response and the slope. |
A suite of analytical methods, ranging from cost-effective spectrophotometry to high-sensitivity LC-MS/MS, is available for the analysis of the this compound and lansoprazole combination. The choice of method depends on the specific analytical need: the 1DD method for rapid routine analysis, TLC densitometry for a green and cost-effective option, and UPLC/HPLC/LC-MS/MS for stability-indicating assays, impurity profiling, or bioanalysis. The provided protocols, optimized conditions, and validation parameters serve as a comprehensive guide for researchers and scientists to implement these methods effectively in drug development and quality control laboratories.
This compound (acetylsalicylic acid) represents a critical pharmaceutical compound with widespread cardiovascular applications, yet it possesses inherent chemical instability that necessitates rigorous stability assessment. As an ester-containing compound, this compound undergoes hydrolytic degradation to form salicylic acid and acetic acid, with this reaction being significantly influenced by environmental factors including temperature, humidity, and pH conditions. The degradation process follows zero-order kinetics in solid dosage forms, meaning the degradation rate remains constant regardless of concentration, which has profound implications for shelf-life predictions [1]. Understanding these degradation pathways is not merely an academic exercise but a regulatory requirement that ensures patient safety by maintaining product efficacy throughout the intended shelf life.
The clinical significance of this compound stability extends beyond chemical preservation to therapeutic performance. Degradation products, particularly salicylic acid, lack the antiplatelet activity essential for cardiovascular protection and may contribute to gastric irritation and other adverse effects. Furthermore, in fixed-dose combinations such as those with atorvastatin—commonly prescribed for myocardial infarction management—chemical incompatibilities can accelerate mutual degradation, potentially compromising the therapeutic benefits of both agents [2]. These stability challenges underscore the necessity of comprehensive forced degradation studies during product development and throughout the product lifecycle to establish appropriate formulation strategies, packaging solutions, and storage conditions that maintain product quality.
Forced degradation studies, also known as stress testing, are designed to intentionally degrade drug substances and products under more severe conditions than those used in accelerated stability studies. These studies serve to identify degradation products, elucidate degradation pathways, and validate analytical methods for stability indication. The experimental framework should expose this compound to a range of stress conditions including hydrolytic (acid, base, neutral), oxidative, thermal, and photolytic challenges, as recommended by ICH guidelines [2] [3]. The degree of degradation targeted is typically 5-20% of the active pharmaceutical ingredient, which provides sufficient degradation products for identification and characterization without overwhelming the analytical system.
The strategic implementation of forced degradation studies requires careful consideration of this compound's specific chemical vulnerabilities. Given its ester functional group, hydrolytic degradation represents a primary degradation pathway, with alkaline conditions expected to cause more rapid degradation than acidic or neutral conditions. However, oxidative degradation and thermal effects must also be thoroughly investigated, especially considering that degradation behavior may change in drug combinations, as demonstrated in studies with atorvastatin where mutual acceleration of degradation was observed [2]. The forced degradation protocol should be comprehensive enough to simulate potential storage and transportation extremes while remaining practically feasible with clearly defined endpoints.
Forced degradation studies for this compound formulations fall under the purview of ICH guidelines, specifically ICH Q1A(R2) for stability testing, ICH Q1B for photostability testing, and ICH Q3B(R2) for impurity reporting thresholds. These guidelines establish the minimum requirements for stress conditions, analytical validation, and data documentation. Compliance with these standards ensures that stability data is scientifically valid and regulatorily acceptable across international jurisdictions. The protocol must demonstrate that the analytical method is "stability-indicating"—capable of quantitating the active ingredient and resolving it from degradation products—through deliberate degradation studies [3].
The experimental documentation should comprehensively record all aspects of the forced degradation study, including detailed sample preparation procedures, precise stress condition parameters, exact duration of stress exposure, and complete analytical results. As outlined in stability protocol templates, quality assurance measures require that the protocol be approved by designated personnel and that all testing follows established standard operating procedures [3]. Any deviations from the protocol must be documented and justified, with out-of-specification or out-of-trend results investigated thoroughly according to established procedures. This rigorous approach to documentation ensures data integrity and facilitates regulatory submissions.
The development of a selective, precise, and accurate stability-indicating method is fundamental to successful forced degradation studies. For this compound analysis, reversed-phase HPLC with UV detection has emerged as the benchmark technique, providing excellent separation of this compound from its major degradation product (salicylic acid) and other potential impurities. Based on published studies, optimal separation can be achieved using a Phenomenex Luna analytical column (150 mm × 4.6 mm, 5μm) with a mobile phase consisting of 0.1% glacial acetic acid in water and acetonitrile in a 50:50 v/v ratio, delivered at a flow rate of 1.0 ml/min with UV detection at 246 nm [2]. This method has demonstrated efficacy in resolving degradation products under various stress conditions.
The chromatographic conditions must be rigorously controlled to ensure consistent performance throughout the analysis. The mobile phase should be freshly prepared, filtered through a 0.45μm nylon membrane, and degassed prior to use to prevent baseline fluctuations and air bubble formation. An equal mixture of acetonitrile and water serves as an appropriate diluent for sample preparation. The method should be validated for specificity, linearity, precision, accuracy, and robustness according to ICH Q2(R1) guidelines, with demonstrated capability to quantify this compound and its degradation products in the presence of each other and any formulation excipients [2].
The analytical method validation process establishes that the stability-indicating method is suitable for its intended purpose. Specificity must be demonstrated through baseline separation of this compound from all known degradation products, particularly salicylic acid, under all tested stress conditions. Linearity should be verified over a specified range relevant to the degradation studies—typically 1-80 μg/mL for this compound and 1-60 μg/mL for degradation products—with a correlation coefficient (r²) of not less than 0.999 [2]. Precision encompasses both repeatability (method precision) and intermediate precision, with relative standard deviation not exceeding 2.0% for peak area responses.
Accuracy is determined through recovery studies using spiked samples with known quantities of this compound and degradation products, with acceptable recovery ranging from 98-102%. The limit of detection (LOD) and limit of quantitation (LOQ) must be established for all known degradation products, with salicylic acid being of particular importance. Solution stability should be assessed to ensure that analytes remain stable in the solution state during analysis, and robustness should be evaluated by deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature [2]. This comprehensive validation approach provides confidence in the reliability of forced degradation data.
This compound demonstrates differential susceptibility to various stress conditions, with the extent of degradation being highly dependent on environmental factors. Under alkaline hydrolytic conditions, this compound undergoes rapid degradation due to base-catalyzed ester hydrolysis, often resulting in near-complete degradation within hours. Acidic conditions produce moderate degradation, while neutral hydrolysis proceeds at a slower rate but remains significant over prolonged periods. Oxidative stress with 3% hydrogen peroxide causes substantial degradation, while thermal stress in solid-state samples at 80°C for 48 hours typically results in moderate degradation [2]. Photolytic degradation generally causes the least degradation when exposed to sunlight, suggesting relative photostability.
The degradation behavior becomes more complex in fixed-dose combinations, as evidenced by studies with atorvastatin. These investigations revealed that the degradation of atorvastatin was highly influenced by this compound under acid hydrolysis, thermal degradation, and oxidative stress conditions. Conversely, this compound degradation was affected by atorvastatin particularly under neutral hydrolysis, thermal degradation, and oxidative stress conditions [2]. This mutual acceleration of degradation underscores the importance of conducting forced degradation studies on drug combinations in addition to individual active ingredients. The combination ratio also significantly influences the percentage degradation, with higher this compound ratios potentially exacerbating atorvastatin degradation.
Table 1: this compound Degradation Under Various Stress Conditions
| Stress Condition | Parameters | Degradation Products Formed | Extent of Degradation | Influence of Atorvastatin in Combination |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1N HCl, 80°C, 3 hours | Salicylic acid, acetyl derivatives | Moderate to high | Increases atorvastatin degradation |
| Alkaline Hydrolysis | 0.1N NaOH, 80°C, 3 hours | Salicylic acid, acetate ions | High | Moderate influence |
| Neutral Hydrolysis | Water, 80°C, 3 hours | Salicylic acid | Low to moderate | Affects this compound degradation |
| Oxidative Stress | 3% H₂O₂, room temperature, 7 days | Hydroxybenzoic acids, dimeric compounds | Moderate | Mutual acceleration with atorvastatin |
| Thermal Stress | 80°C, solid state, 48 hours | Salicylic acid, acetyl salicylate polymers | Low to moderate | Mutual acceleration with atorvastatin |
| Photolytic Stress | Sunlight, 12 hours total | Minor degradation products | Minimal | Limited data |
The degradation kinetics of this compound follow zero-order kinetics in solid dosage forms, meaning the rate of degradation remains constant over time rather than being concentration-dependent [1]. This kinetic behavior has important implications for shelf-life predictions, as the time for a specific percentage of degradation can be calculated directly from the rate constant. Based on accelerated stability studies and mathematical modeling, including neural network approaches, the estimated shelf life for this compound tablets under typical room temperature conditions (around 30°C) ranges from 2 to 3 years, aligning with over-the-counter product labeling [1]. These predictions can be made reliably without extensive long-term testing if formulation variables are properly controlled.
Multiple factors influence the degradation rate of this compound, with temperature and humidity being the most significant. The Arrhenius equation is commonly employed to predict degradation rates at room temperature based on data generated at elevated temperatures, allowing for efficient shelf-life estimation. Studies have demonstrated that higher moisture content in formulations or packaging leads to faster degradation, while the inclusion of alkaline substances (such as magaldrate or maalox in double-layer tablets) dramatically increases the rate of this compound decomposition and reduces shelf life [1]. Understanding these kinetic principles enables formulators to design robust formulations and appropriate packaging that maximize product shelf life.
Table 2: this compound Shelf-life Estimates Under Different Storage Conditions
| Storage Condition | Temperature/RH | Formulation Type | Packaging Type | Estimated Shelf-life | Key Degradation Concerns |
|---|---|---|---|---|---|
| Long-term | 25°C ± 2°C/60% ± 5% RH | Immediate-release tablet | PVC blister | 2-3 years | Salicylic acid formation |
| Intermediate | 30°C ± 2°C/65% ± 5% RH | Immediate-release tablet | PVC blister | 18-24 months | Increased salicylic acid |
| Accelerated | 40°C ± 2°C/75% ± 5% RH | Immediate-release tablet | PVC blister | 3-6 months | Significant hydrolysis |
| Refrigerated | 5°C ± 3°C | Compounded low-strength capsules | HDPE bottles | 31-90 days (dose-dependent) | Content uniformity and degradation |
| Hot/Humid | 40°C ± 2°C/75% ± 5% RH | Film-coated tablet | Glass bottle | >6 months | Moisture-induced hydrolysis |
A comprehensive stability study protocol for this compound tablets must be designed according to ICH guidelines to generate data supporting recommended storage conditions and shelf life. The protocol should include multiple storage conditions to evaluate the product's stability profile under various environmental scenarios. As outlined in stability protocol templates, long-term studies should be conducted at 25°C ± 2°C and 60% ± 5% RH for durations up to 36 months, with testing intervals at 0, 3, 6, 9, 12, 18, 24, and 36 months [3]. Intermediate conditions at 30°C ± 2°C and 65% ± 5% RH with testing at 0, 3, 6, 9, and 12 months, and accelerated conditions at 40°C ± 2°C and 75% ± 5% RH with testing at 0, 3, and 6 months provide complementary data for shelf-life projections.
The study design should incorporate a minimum of three production batches to account for batch-to-batch variability, with the batches being at least pilot scale and employing the same manufacturing process and packaging configuration as the proposed commercial product. The batch selection should provide a comprehensive representation of the product, with particular attention to batches manufactured with different active pharmaceutical ingredient and excipient lots to assess the impact of raw material variability on stability. The protocol execution requires that stability chambers be monitored continuously with calibrated temperature and humidity sensors, and any deviations from specified conditions must be documented and their impact on stability assessed [3]. This systematic approach ensures the reliability and regulatory acceptability of the generated stability data.
The stability-testing protocol must define specific test parameters with clearly established acceptance criteria to objectively evaluate the stability of this compound tablets over time. Critical physical parameters include description (appearance, color, odor), average weight, uniformity of weight, diameter, hardness, disintegration time, friability, and moisture content. Essential chemical parameters encompass identification, assay of active content, and related substances (particularly free salicylic acid), while microbiological parameters include microbial limit test and pathogen screening [3]. These parameters collectively provide a comprehensive assessment of the product's stability profile.
The acceptance criteria for this compound tablets should align with pharmacopeial standards and regulatory expectations. The assay value for this compound must remain within 90.0-110.0% of the labeled claim throughout the shelf life, while degradation products—specifically free salicylic acid—should not exceed 0.3% in initial time points and 3.0% at the expiration date, as per USP requirements [3]. Dissolution testing should demonstrate consistent release characteristics, with not less than 80% (Q) of the labeled content dissolved within 30 minutes for immediate-release products. Any significant change in stability characteristics, defined as a 5% change in potency from the initial assay value, failure to meet acceptance criteria for dissolution, or failure of appearance, physical, or microbiological parameters, warrants additional investigation and potential shelf-life adjustment [3].
Table 3: Stability Testing Schedule and Parameters for this compound Tablets
| Test Parameter | Specification Limits | Testing Frequency (Months) |
|---|---|---|
| Description | Conforms to requirements | 0, 3, 6, 9, 12, 18, 24, 36 |
| Identification | Positive for this compound | 0 only |
| Average Weight | Within 5% of target weight | 0, 3, 6, 9, 12, 18, 24, 36 |
| Uniformity of Weight | RSD ≤5% | 0 only |
| Diameter | Target ±5% | 0, 3, 6, 9, 12, 18, 24, 36 |
| Hardness | 4-8 kg/cm² | 0, 3, 6, 9, 12, 18, 24, 36 |
| Disintegration | NMT 15 minutes | 0, 3, 6, 9, 12, 18, 24, 36 |
| Friability | NMT 1.0% | 0, 3, 6, 9, 12, 18, 24, 36 |
| Moisture Content | NMT 5.0% | 0, 3, 6, 9, 12, 18, 24, 36 |
| Free Salicylic Acid | NMT 3.0% | 0, 3, 6, 9, 12, 18, 24, 36 |
| Assay | 90.0-110.0% | 0, 3, 6, 9, 12, 18, 24, 36 |
| Microbial Limit Test | Meets USP <61> | 0, 12, 24, 36 |
| Pathogens | Meets USP <62> | 0, 12, 24, 36 |
Forced degradation studies represent an indispensable component of this compound product development and quality assurance, providing critical insights into degradation behavior that inform formulation strategies, packaging selection, and storage recommendations. The experimental data generated through well-designed stress studies enables the development of stability-indicating analytical methods and facilitates the identification of degradation products that may impact product safety and efficacy. The comprehensive understanding of this compound's degradation pathways under various stress conditions allows pharmaceutical scientists to design robust formulations that minimize degradation and maximize shelf life, ultimately ensuring that patients receive products of consistent quality, safety, and efficacy throughout their intended shelf life.
Based on the available scientific literature and regulatory guidelines, several key recommendations emerge for optimal stability management of this compound products. First, formulation strategies should incorporate protective excipients and avoid alkaline components that accelerate degradation. Second, packaging selection should prioritize moisture barrier properties, with glass bottles generally providing superior protection compared to permeable blister materials. Third, storage conditions should maintain temperatures below 30°C and relative humidity below 65% to minimize degradation rates. Fourth, fixed-dose combinations require particular attention due to potential chemical incompatibilities, as demonstrated in the this compound-atorvastatin combination. Finally, systematic stability monitoring throughout the product lifecycle remains essential to detect any unexpected degradation patterns that may emerge during commercial manufacturing or storage. Implementation of these recommendations will help ensure that this compound products maintain their quality attributes until the expiration date, thereby protecting patient health and therapeutic outcomes.
The following diagram illustrates the comprehensive workflow for conducting forced degradation studies of this compound, integrating experimental procedures, analytical assessment, and data interpretation:
Figure 1: Comprehensive workflow for forced degradation studies of this compound, illustrating the sequential process from study design through regulatory documentation.
The following diagram illustrates the primary chemical degradation pathways of this compound under various stress conditions:
Figure 2: Major degradation pathways of this compound under various stress conditions, highlighting the primary degradation products and influencing factors.
Platelet function testing has become an essential tool in cardiovascular medicine and research for assessing the efficacy of antiplatelet therapies, particularly This compound (acetylsalicylic acid, ASA). Despite this compound's well-established role in preventing cardiovascular events, significant interindividual variability in response has been observed across patient populations. The phenomenon of "This compound resistance" describes situations where patients fail to achieve the expected antiplatelet effect despite regular this compound dosing, affecting approximately 5-45% of treated individuals depending on the population and assessment method used [1]. This variability has profound clinical implications, as patients classified as this compound-resistant face a 2-3 times higher risk of experiencing major adverse cardiovascular events compared with this compound-responsive patients [2].
The biological mechanisms underlying variable this compound response are multifactorial, involving both genetic and acquired factors. While this compound's primary mechanism of action involves irreversible acetylation of cyclooxygenase-1 (COX-1), thereby inhibiting thromboxane A2 production, recent evidence suggests this compound has additional dose-independent effects on platelet transcriptomics that may counteract its antiplatelet effects [3]. Beyond its cardiovascular applications, emerging research has revealed that this compound's inhibition of platelet thromboxane A2 also plays a role in enhancing T cell-mediated immunity against cancer metastasis, highlighting the diverse physiological impacts of this compound therapy [4]. These complexities underscore the importance of reliable platelet function assessment methods for both clinical management and research applications in drug development.
Multiple methodologies have been developed to assess platelet function and this compound response, each with distinct technical approaches, advantages, and limitations. Light transmission aggregometry (LTA) remains the historical gold standard for platelet function assessment and is particularly valued in research settings for its comprehensive profiling capabilities [5]. This method measures the increase in light transmission through platelet-rich plasma (PRP) as platelets aggregate in response to specific agonists such as arachidonic acid (AA), adenosine diphosphate (ADP), collagen, or epinephrine. The maximum amplitude (MA) of aggregation is typically recorded as the primary outcome measure, with established cutoffs for defining adequate this compound response [6] [5].
VerifyNow has emerged as a popular point-of-care system that utilizes turbidimetric-based optical detection to measure platelet aggregation in whole blood [1]. This system employs cartridges specifically designed for this compound response assessment that contain arachidonic acid as an agonist. The results are reported in This compound Reaction Units (ARU), with values ≥550 indicating this compound resistance and 350-549 ARU representing the therapeutic range for effective platelet inhibition [2]. The key advantage of VerifyNow lies in its simplicity and rapid turnaround time, requiring minimal technical expertise and no sample processing, making it suitable for both clinical and research settings [1] [5].
Other notable methodologies include whole blood aggregometry (WBA), which measures electrical impedance changes as platelets aggregate between electrodes in response to agonists, and enzyme-linked immunosorbent assay (ELISA)-based methods such as the AspirinWorks test, which quantifies urinary 11-dehydrothromboxane B2, a stable metabolite of thromboxane A2 [5]. The platelet function analyzer (PFA-200) simulates high shear stress conditions by measuring the time required to occlude an aperture in a collagen-coated membrane, while thromboelastography with platelet mapping (TEG) assesses the contribution of platelets to clot formation and stability under low shear conditions [1].
Table 1: Comparison of Major Platelet Function Testing Methodologies
| Method | Sample Type | Agonists | Key Output Parameters | Turnaround Time | Key Advantages | Key Limitations |
|---|---|---|---|---|---|---|
| Light Transmission Aggregometry (LTA) | Platelet-rich plasma | AA, ADP, collagen, epinephrine | Maximum aggregation (%) | 2-3 hours | Comprehensive profiling; gold standard status | Labor-intensive; requires technical expertise |
| VerifyNow | Whole blood | Arachidonic acid | This compound Reaction Units (ARU) | <30 minutes | Point-of-care; minimal processing; standardized | Limited agonist options; cost per test |
| Whole Blood Aggregometry (WBA) | Whole blood | ADP, collagen | Impedance (ohms) | 1-2 hours | Preserves native platelet environment; no processing required | Less standardized; variable reference ranges |
| AspirinWorks | Urine | N/A | 11-dehydrothromboxane B2 (pg/mg creatinine) | Several hours | In vivo TXA2 production measure; not affected by blood draws | Confounded by non-platelet TXA2 sources |
| Platelet Function Analyzer (PFA-200) | Whole blood | Collagen/EPI or collagen/ADP | Closure time (seconds) | <30 minutes | High shear conditions; simulates primary hemostasis | Affected by von Willebrand factor and hematocrit |
Recent comparative studies have demonstrated variable agreement between these different testing platforms, with concordance rates ranging from 35% to 75% depending on the specific methods being compared [5]. A study directly comparing LTA and VerifyNow for this compound response assessment found approximately 75% agreement between the methods, highlighting the importance of consistent methodology selection in both research and clinical settings [5]. Another study comparing four different platelet function tests in neuroendovascular patients found that while results from VerifyNow, LTA, and other methods were correlated, they were not interchangeable, with each method providing unique information about different aspects of platelet function [6].
Principle: LTA measures the increase in light transmission through platelet-rich plasma (PRP) as platelets aggregate in response to specific agonists. The degree of aggregation is quantified as percentage of maximum aggregation, with arachidonic acid-induced aggregation specifically assessing the COX-1 pathway inhibited by this compound [1] [5].
Materials and Reagents:
Procedure:
Quality Control:
Principle: The VerifyNow system measures platelet aggregation by detecting increases in light transmission through whole blood as platelets agglutinate fibrinogen-coated beads in response to arachidonic acid stimulation [1] [2].
Materials and Reagents:
Procedure:
Quality Assurance:
The interpretation of platelet function tests requires understanding of the established cutoffs for each methodology and their clinical implications. For the VerifyNow this compound Test, results are categorized as follows: therapeutic response (350-549 ARU), indicating adequate platelet inhibition; This compound resistance (≥550 ARU), suggesting insufficient pharmacologic effect; and potentially increased bleeding risk (<350 ARU), indicating very strong platelet inhibition [2]. For LTA using arachidonic acid as agonist, <20% maximum aggregation typically defines this compound responsiveness, while values >20-26% represent a gray zone of intermediate response, and >26% indicates probable this compound resistance [5].
Clinical studies have demonstrated that This compound resistance prevalence varies significantly by patient population. In a study of HeartMate 3 left ventricular assist device recipients, 40.6% of patients were initially classified as this compound-resistant using VerifyNow (ARU ≥550), with 28.6% remaining resistant at subsequent testing, though this was not associated with increased hemocompatibility-related adverse events in this specific population [1]. This highlights the importance of context-specific interpretation of platelet function test results, as the clinical implications of this compound resistance may differ across patient populations.
Table 2: Clinical Studies of this compound Response Variability and Test Performance
| Study Population | Testing Method | This compound Resistance Prevalence | Clinical Correlations | Reference |
|---|---|---|---|---|
| HM3 LVAD Recipients (n=32) | VerifyNow (ARU ≥550) | 40.6% at first follow-up, 28.6% at second follow-up | No significant difference in HRAEs between responders and non-responders | [1] |
| Neuroendovascular Patients (n=124) | Multiple methods (LTA, VerifyNow) | Variable by method | Changes over time observed in PRU, %inhibition, and APAL values | [6] |
| General Testing Population | VerifyNow (ARU ≥550) | Up to 25% | 2-3x higher risk of major cardiovascular events | [2] |
| Diabetes Patients | Platelet transcriptomics | Dose-independent effects | Correlation with platelet function measures | [3] |
Platelet function testing plays several crucial roles in pharmaceutical research and clinical trial design. These assays are essential for dose-finding studies of new antiplatelet agents, assessment of drug-drug interactions, and evaluation of individual response variability to investigational compounds. The recent discovery that this compound exerts dose-independent effects on platelet gene expression that correlate with platelet function highlights the potential for integrating transcriptomic approaches with traditional platelet function assessment in early drug development [3].
In cardiovascular device trials, particularly those involving left ventricular assist devices or stents, platelet function testing provides critical safety data on thrombotic and bleeding risks. The finding that this compound may have limited impact on hemocompatibility-related adverse events in HeartMate 3 LVAD recipients suggests potential for refining antithrombotic regimens in device-specific contexts [1]. Additionally, the emerging role of This compound in oncology, particularly its anti-metastatic effects mediated through inhibition of platelet TXA2 suppression of T cell immunity, opens new avenues for research into antiplatelet agents as cancer therapeutics [4].
Numerous pre-analytical factors significantly impact platelet function test results, requiring strict standardization for reliable outcomes. Sample collection techniques must utilize 21-gauge or larger needles with minimal venipuncture trauma to avoid platelet activation. The choice of anticoagulant is critical, with 3.2% buffered sodium citrate being standard for most aggregometry methods. Time to testing represents another crucial variable, with most methods requiring analysis within 2-4 hours of collection, though specific requirements vary by methodology [2].
Patient-related factors also substantially influence test results. Concomitant medications including non-steroidal anti-inflammatory drugs (NSAIDs), particularly those inhibiting COX-1, glycoprotein IIb/IIIa inhibitors, and P2Y12 inhibitors can interfere with test results [2]. Hematologic parameters including platelet count (<92,000/μL or >450,000/μL) and hematocrit (<29% or >56%) may produce unreliable results in some assay systems [2]. Recent food intake, particularly foods containing salicylates or other platelet-active compounds, should be documented and standardized when possible.
Each platelet function methodology carries distinct limitations that must be considered in both research and potential clinical applications. LTA, despite its gold standard status, is labor-intensive, requires significant technical expertise, and may exclude giant or hyperactive platelets during PRP preparation [5]. VerifyNow, while offering excellent standardization and convenience, provides limited mechanistic information compared to comprehensive LTA profiling and represents a significant per-test cost [1] [5].
The significant methodological variability in results and interpretation between different testing platforms presents challenges for both clinical management and research comparisons. Studies have demonstrated agreement rates as low as 35-45% between some methodologies, particularly when comparing different technological approaches such as LTA versus ELISA-based urinary thromboxane metabolite detection [5]. This underscores the importance of consistent methodology within research studies and cautions against direct comparison of results obtained using different testing platforms.
Platelet function testing for this compound response assessment provides valuable insights for both clinical management and pharmaceutical research. The methodological diversity available—from traditional LTA to modern point-of-care systems like VerifyNow—offers flexibility for different research and clinical applications, though standardization remains challenging. Understanding the technical considerations and limitations of each method is essential for appropriate implementation and interpretation. Emerging applications in oncology research, particularly regarding this compound's anti-metastatic effects through modulation of platelet-T cell interactions, represent promising new directions for this established methodology. As research continues to elucidate the complex mechanisms underlying variable this compound response, platelet function testing will remain an essential tool for optimizing antiplatelet therapy across diverse patient populations.
This compound (acetylsalicylic acid) exerts its antiplatelet effects primarily through irreversible acetylation of cyclooxygenase-1 (COX-1) enzyme in platelets, which significantly reduces the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation and vasoconstriction [1]. As TXA2 is highly chemically unstable with a half-life of approximately 30 seconds in aqueous solution, it rapidly hydrolyzes to the stable but inactive metabolite thromboxane B2 (TXB2) [2]. This biochemical characteristic presents significant challenges for direct measurement in biological systems, necessitating the use of stable metabolites as surrogate markers. The irreversible nature of this compound's inhibition of platelet COX-1 is particularly important pharmacologically, as platelets lack nuclei and cannot synthesize new enzyme, meaning the antiplatelet effect persists for the lifetime of the platelet (7-10 days) [1].
The measurement of thromboxane generation provides crucial insights into this compound's pharmacodynamic effects beyond what can be determined from plasma salicylic acid concentrations alone [3]. Research has demonstrated that the relationship between this compound dose, plasma concentration, and thromboxane suppression is nonlinear, with near-complete suppression of TXA2-dependent platelet aggregation requiring >97% inhibition of thromboxane biosynthesis [2]. This profound suppression is necessary because even small amounts of TXA2 can potently activate platelets, highlighting the critical importance of sensitive and specific assays for quantifying thromboxane production in both clinical and research settings.
Two primary analytical approaches have been developed to assess thromboxane biosynthesis in the context of this compound pharmacodynamics:
Serum TXB2 Measurement: This ex vivo approach measures the capacity of platelets to synthesize TXB2 during whole blood clotting, serving as an index of maximal platelet COX-1 activity [2]. The assay reflects the degree of COX-1 inhibition achieved by this compound treatment and is particularly useful for assessing the completeness of enzyme inhibition.
Urinary Thromboxane Metabolites: This non-invasive in vivo approach quantifies the enzymatic metabolites of TXB2, primarily 11-dehydro-TXB2 and 2,3-dinor-TXB2, which provide an integrated measure of actual thromboxane production in the body [2] [4]. These metabolites represent systemic TXA2 biosynthesis and are particularly valuable for monitoring the biological effectiveness of this compound therapy in real-world conditions.
Table 1: Comparison of Primary Thromboxane Biomarkers in this compound Pharmacodynamics
| Biomarker | Biological Significance | Measurement Context | Advantages | Limitations |
|---|---|---|---|---|
| Serum TXB2 | Maximal platelet COX-1 capacity | Ex vivo | Standardized conditions, high throughput | Does not reflect extra-platelet sources |
| Urinary 11-dehydro-TXB2 | Integrated systemic TXA2 production | In vivo | Non-invasive, reflects actual production | Requires normalization to creatinine |
| Urinary 2,3-dinor-TXB2 | Integrated systemic TXA2 production | In vivo | Non-invasive, correlates with platelet activation | More complex sample processing |
The measurement of urinary thromboxane metabolites provides a non-invasive approach to monitoring systemic TXA2 production in vivo. The two primary metabolites measured are 11-dehydro-TXB2 and 2,3-dinor-TXB2, both of which have been validated as quantitative indices of thromboxane biosynthesis [2]. These metabolites are formed through distinct enzymatic pathways: 11-dehydro-TXB2 results from dehydrogenation of the hemiacetal alcohol group at C-11, while 2,3-dinor-TXB2 is formed through beta-oxidation [4]. Importantly, research has demonstrated that the fractional excretion of both metabolites is independent of the rate of TXB2 infusion over a 50-fold dose range, averaging 6.0-7.0%, establishing their reliability as quantitative biomarkers [4].
The analytical techniques for measuring these metabolites have evolved significantly, with current gold-standard methods utilizing liquid chromatography-mass spectrometry (LC-MS/MS) for superior specificity and sensitivity [2]. Earlier methodologies employed gas chromatography-mass spectrometry (GC-MS), which provided excellent sensitivity but required more extensive sample preparation [4]. For higher-throughput clinical applications, enzyme immunoassays (EIA) have been developed and validated against mass spectrometry methods, though with potentially lower specificity due to antibody cross-reactivity [2]. Proper sample handling is critical for accurate measurement, with recommendations including acidification of urine to pH 4-5 and addition of antioxidant preservatives to prevent ex vivo autoxidation of related eicosanoids during storage.
The serum TXB2 assay measures the capacity of platelets to generate thromboxane during whole blood clotting, providing an index of COX-1 activity that reflects the extent of this compound-induced enzyme inhibition [2]. This method involves allowing blood to clot at 37°C for a standardized period (typically 30-60 minutes), during which thrombin generation activates platelets and triggers the release of arachidonic acid, which is converted to TXA2 by any remaining non-acetylated COX-1 [2]. The resulting TXB2 concentration in serum thus reflects the degree of COX-1 inhibition achieved by this compound therapy.
The analytical methodology for serum TXB2 quantification typically employs enzyme immunoassay (EIA) or radioimmunoassay (RIA) techniques, which have been adequately validated for this specific application [2]. These methods benefit from standardized sample collection and processing protocols, with typical reference values in this compound-naive individuals ranging from 100-300 ng/mL during 1-hour clotting at 37°C [2]. In contrast, effective this compound therapy (81 mg/day) typically reduces serum TXB2 levels to <10 ng/mL, representing >95% inhibition of COX-1 activity [3]. The critical consideration in this assay is the standardization of clotting conditions, as both time and temperature significantly impact the measured TXB2 values.
Table 2: Methodological Comparison for Thromboxane Biomarker Analysis
| Parameter | Urinary Metabolites (11-dehydro-TXB2) | Serum TXB2 |
|---|---|---|
| Sample Type | Urine | Blood (serum) |
| Measurement | In vivo TXA2 production | Ex vivo platelet capacity |
| Primary Technique | LC-MS/MS, EIA | EIA, RIA |
| Sample Processing | Solid-phase extraction | Protein precipitation |
| Sensitivity | 1-5 pg/mL | 5-10 pg/mL |
| Inter-individual Variability | 15-25% CV | 10-20% CV |
| Impact of Renal Function | Requires creatinine correction | Not applicable |
Principle: This method quantifies 11-dehydro-TXB2, a major enzymatic metabolite of TXA2, in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standard for precise quantification.
Sample Collection and Storage:
Sample Preparation:
LC-MS/MS Analysis:
Data Analysis:
Principle: This method measures the capacity of platelets to synthesize TXB2 during whole blood clotting, providing an index of COX-1 activity and the extent of this compound-induced inhibition.
Blood Collection and Serum Preparation:
EIA Procedure:
Data Calculation:
Quality Control:
Research has established a nonlinear relationship between plasma salicylic acid concentrations and thromboxane suppression, with a ceiling effect observed at higher concentrations [3]. A study examining this compound pharmacokinetics and pharmacodynamics through pregnancy found a strong association between plasma salicylic acid exposure (area under the curve 0-6 hours post-dose) and urinary thromboxane suppression (B=−3.12 (−5.38 - −1.04), p=0.006) [3]. Similarly, there was a significant relationship between urinary thromboxane suppression and platelet inhibition as measured by PFA-100 closure time (−0.23 (−0.31 - −0.14), p<0.001) [3]. These findings demonstrate that plasma salicylic acid concentrations directly influence the degree of thromboxane suppression, which in turn affects platelet function.
Individual factors significantly modify the relationship between this compound dose and thromboxane suppression. Body mass index (BMI) has been identified as a key covariate, with baseline obesity and current BMI as a continuous measure both negatively associated with log-adjusted peak salicylic acid concentration and plasma salicylic acid AUC0-6 [3]. This helps explain the significant interindividual variability observed in response to standard this compound dosing (81 mg daily), with up to 30% of high-risk patients experiencing preeclampsia despite this compound use [3]. These findings suggest that dose modification based on individual factors such as BMI may be necessary to achieve optimal antiplatelet effect.
Measurement of thromboxane biosynthesis has proven invaluable in multiple clinical and research contexts:
Assessment of this compound Responsiveness: Persistent thromboxane generation despite this compound therapy may identify patients with inadequate platelet inhibition, potentially due to pharmacokinetic factors, increased platelet turnover, or extra-platelet sources of TXA2 [2].
Dosing Optimization Studies: Research has demonstrated that dose modification based on individual factors such as weight, diabetes, and BMI may help achieve optimal this compound response [3]. The finding that pregnancy alters this compound pharmacokinetics highlights the need for condition-specific dosing regimens.
Drug-Drug Interactions: Thromboxane measurement can identify pharmacological interactions that affect this compound's antiplatelet efficacy, such as concomitant NSAID use that may compete for COX-1 acetylation sites.
Table 3: Quantitative Relationships in this compound Pharmacodynamics from Clinical Studies
| Parameter | First Trimester | Third Trimester | Statistical Significance | Clinical Implications |
|---|---|---|---|---|
| Peak Salicylic Acid (Cmax) | Higher | Trend to lower (p=0.08) | Marginal | Possible need for dose adjustment |
| BMI Effect on AUC0-6 | -0.25 (-0.45 – 0.05), p=0.02 | -0.04 (-0.07 - −0.01), p=0.008 | Significant | Obesity reduces this compound exposure |
| Urinary TX Suppression | Significant decrease 2-4 weeks post-initiation | Maintained suppression | p=0.006 vs. plasma concentration | Confirms sustained pharmacodynamic effect |
| PFA-100 Closure Time | Increased with TX suppression | Consistent relationship | p<0.001 | Functional correlation with TX suppression |
Urinary thromboxane measurement has been extensively used to evaluate this compound efficacy across various clinical contexts. In cardiovascular disease prevention, monitoring urinary 11-dehydro-TXB2 has helped identify patients with persistent thromboxane biosynthesis despite this compound therapy, which may be associated with increased cardiovascular risk [2]. In obstetric pharmacology, research has applied these measurements to understand the pharmacokinetic and pharmacodynamic changes occurring during pregnancy, revealing significant interindividual variability in plasma salicylic acid levels following 81mg this compound that is partially explained by BMI [3]. This approach has also been valuable in dose-finding studies, demonstrating that urinary thromboxane suppression reaches a maximum at doses between 75-100 mg daily in most individuals, with little additional benefit at higher doses.
Additional research applications include:
While urinary thromboxane metabolites provide valuable information, several methodological considerations are essential for proper interpretation:
Renal Function Impact: Impaired kidney function can affect metabolite excretion, necessitating normalization to urinary creatinine and cautious interpretation in severe renal impairment [2].
Extra-Platelet Sources: While platelets are the primary source of TXA2, approximately 20-30% of urinary 11-dehydro-TXB2 may originate from extra-platelet sources such as monocytes/macrophages, particularly in inflammatory states [2].
Pre-analytical Variables: Diet, exercise, and circadian rhythms can influence thromboxane metabolite excretion, requiring standardized collection conditions when possible [4].
Analytical Specificity: Immunoassays may exhibit cross-reactivity with structurally related eicosanoids, potentially overestimating true thromboxane metabolite levels [2].
The following diagram illustrates the complete experimental workflow for assessing this compound pharmacodynamics through thromboxane measurement:
The measurement of thromboxane biosynthesis, particularly through urinary metabolite quantification, provides crucial insights into this compound's pharmacodynamic effects beyond plasma drug concentrations. These methods have revealed significant interindividual variability in this compound response, influenced by factors such as BMI, diabetes, and pregnancy status [3]. The strong association between plasma salicylic acid exposure, thromboxane suppression, and platelet inhibition supports the use of these biomarkers for personalized this compound dosing strategies in both clinical practice and research settings.
Future directions include further standardization of analytical methods, establishment of population-specific reference ranges, and prospective validation of thromboxane-directed dosing algorithms. The integration of these pharmacodynamic assessments with pharmacokinetic data and clinical outcomes will continue to enhance our understanding of this compound pharmacology and optimize its use for cardiovascular and obstetric prevention.
This compound-Exacerbated Respiratory Disease (AERD), also termed NSAID-Exacerbated Respiratory Disease (N-ERD), is a chronic condition characterized by the triad of asthma, chronic rhinosinusitis with nasal polyps (CRSwNP), and respiratory reactions to COX-1 inhibiting NSAIDs [1] [2]. The disease is driven by a complex dysregulation of arachidonic acid metabolism and innate immune cells.
The pathogenesis involves a distinct imbalance in lipid mediators. There is a marked overproduction of cysteinyl leukotrienes (cysLTs), such as LTE4, and prostaglandin D2 (PGD2), coupled with a relative deficiency of anti-inflammatory prostaglandin E2 (PGE2) [1] [2] [3]. This imbalance promotes intense eosinophilic and mast cell-driven inflammation in the respiratory mucosa [1]. When a COX-1 inhibitor like this compound is ingested, it abruptly shuts down the production of PGE2, which normally exerts a calming effect on mast cells and inhibits 5-lipoxygenase. This loss of restraint triggers the uncontrolled release of cysLTs and other mediators from mast cells, leading to the acute respiratory symptoms observed in reactions [3].
This compound desensitization involves the repeated, controlled administration of increasing doses of this compound. This process induces a temporary state of tolerance, allowing the patient to subsequently take high-dose this compound daily. The precise mechanism is not fully understood but is thought to involve reduced reactivity of mast cells and a possible downregulation of cysLT receptors, thereby blunting the inflammatory cascade [3] [4].
The following section outlines a detailed, clinically-applied protocol for this compound desensitization. This procedure must be conducted under close medical supervision in a setting equipped to manage severe hypersensitivity reactions.
This protocol, based on the practice of Brigham and Women's Hospital, is typically completed in an outpatient clinic over one day [5]. The table below outlines a representative dosing schedule.
Table: Sample One-Day Oral this compound Desensitization Protocol
| Time (Interval) | Cumulative Time (Hours:Minutes) | This compound Dose (mg) | Cumulative Dose (mg) |
|---|---|---|---|
| Start | 0:00 | 20 | 20 |
| 1.5 - 3 hours | 1:30 - 3:00 | 40 | 60 |
| 1.5 - 3 hours | 3:00 - 6:00 | 75 | 135 |
| 1.5 - 3 hours | 4:30 - 9:00 | 100 | 235 |
| 1.5 - 3 hours | 6:00 - 12:00 | 150 | 385 |
| 1.5 - 3 hours | 7:30 - 15:00 | 325 | 710 |
Following successful desensitization, patients begin daily high-dose this compound to maintain the desensitized state. Common maintenance doses range from 325 mg to 650 mg twice daily [5] [6]. Long-term therapy requires management of potential side effects, primarily gastrointestinal (e.g., gastritis, bleeding), often with co-administration of a proton pump inhibitor [5].
The clinical benefits of this compound desensitization and subsequent high-dose this compound therapy (ATAD) have been supported by historical observational studies, though a recent high-quality trial has prompted a re-evaluation of its efficacy.
Table: Summary of Key Clinical Outcomes from this compound Desensitization Studies
| Study Type | Reported Clinical Benefits | Limitations & Risks |
|---|
| Observational Studies & Clinical Experience [5] [6] | • Improved sense of smell • Fewer asthma attacks and sinus infections • Delayed regrowth of nasal polyps • Reduced need for systemic corticosteroids and sinus surgeries | • Open-label design • Potential for placebo effect • Gastrointestinal side effects (e.g., gastritis, bleeding) • Daily pill burden and easy loss of effect if doses are missed | | Randomized Double-Blind Clinical Trial (RDBCT) [7] | In a 2025 trial of 41 CRSwNP patients with asthma and AERD, ATAD (250 mg daily) was not significantly better than placebo in improving SNOT-22, Nasal Polyp Score, or Asthma Control Test scores after 11 months. | • Single-center study • Relatively small sample size • Highlights need for further confirmation in larger trials |
The treatment paradigm for AERD is rapidly evolving with the introduction of targeted biologic therapies, necessitating a refined approach to patient management.
Recent research using single-cell RNA sequencing has identified new molecular players in AERD. Key findings include:
The diagram below integrates these established and emerging pathways in AERD pathogenesis.
The advent of biologics targeting type 2 inflammation (e.g., anti-IgE, anti-IL-4Rα, anti-IL-5) has expanded the treatment arsenal for AERD [4]. Key considerations for integrating these therapies include:
This compound desensitization remains a valuable, mechanistically-driven procedure for the management of AERD. While a recent rigorous clinical trial calls for a critical appraisal of its efficacy versus placebo for sinonasal outcomes, extensive clinical experience supports its role in improving smell, reducing exacerbations, and decreasing the need for surgery and oral corticosteroids. Future research should focus on identifying biomarkers that predict response to this compound therapy versus biologics, optimizing combination treatment strategies, and conducting larger, multi-center trials to definitively establish the position of ATAD in the modern treatment landscape.
Aspirin resistance is not uncommon, with its prevalence varying significantly across different patient populations and definitions. The tables below summarize key quantitative data and risk factors.
Table 1: Documented Prevalence of Antiplatelet Drug Resistance
| Patient Population | This compound Resistance | Clopidogrel Resistance | Notes | Source |
|---|---|---|---|---|
| Primary Ischemic Stroke | 4% | 30% | At time of event, on therapy | [1] |
| Recurrent Ischemic Stroke | 13% | 38% | At time of event, on therapy | [1] |
| General Ischemic Stroke | ~25% (up to 40-60%) | ~40% | Broadly defined in various studies | [2] [3] |
| Patients with Diabetes | 20.8% | - | 2.7x higher than healthy controls | [4] [5] |
| Healthy Controls | 7.6% | - | For comparison | [4] [5] |
Table 2: Key Demographics and Clinical Risk Factors
| Risk Factor Category | Specific Factor | Association with this compound Resistance |
|---|---|---|
| Demographics | Female Sex | Higher risk ( [3]) |
| Caucasian Ethnicity | Higher risk compared to minorities ( [1]) | |
| Age ≥ 60 years | Higher risk ( [3]) | |
| Comorbidities & Lifestyle | Diabetes Mellitus (DM) | Strongly associated; prothrombotic phenotype ( [4] [5] [3]) |
| Smoking | Independent risk factor ( [3]) | |
| Hyperlipidemia (HLP) | Independent risk factor ( [3]) | |
| Biochemical & Metabolic Markers | High BMI | Key factor; linked to attenuated thromboxane suppression ( [4] [5]) |
| Systemic Inflammation (elevated hs-CRP) | Key factor; linked to attenuated thromboxane suppression ( [4] [5]) | |
| Elevated HbA1c | Independent influencing factor ( [3]) | |
| High Platelet Count (PLT > 350 × 10⁹/L) | Independent influencing factor ( [3]) |
The mechanisms of this compound resistance are multifactorial, involving genetic, cellular, and systemic factors.
1. Key Resistance Mechanisms this compound resistance is broadly categorized as primary (inherent) or secondary (acquired) [2].
A central mechanism is inadequate suppression of thromboxane A2 (TxA2) biosynthesis. This can be measured via its stable urinary metabolite, 11-dehydrothromboxane B2 (11dhTxB2). Persistently high levels post-aspirin indicate biochemical resistance, which in conditions like diabetes is linked to metabolic-inflammatory dysregulation (high BMI, hs-CRP) and may reflect significant TxA2 generation from non-platelet sources (e.g., monocytes via COX-2) [4] [5].
Epigenetic regulation is a rapidly advancing field. Non-coding RNAs play crucial roles [2]:
The diagram below illustrates the interconnected mechanisms and signaling pathways involved in this compound resistance.
Accurate detection is crucial for both clinical management and research. Here are detailed methodologies for key assays.
Protocol 1: Assessing Biochemical Resistance via Urinary 11-dehydrothromboxane B2 (11dhTxB2) This protocol measures total body thromboxane biosynthesis to evaluate this compound's pharmacodynamic effect [4] [5].
Protocol 2: Phenotypic Detection using VerifyNow this compound Assay This is a point-of-care system that measures platelet function directly in response to this compound [1].
Management involves adapting strategies based on individual risk and resistance profiles.
Aspirin failure can be broadly categorized into clinical failure (experiencing a thrombotic event while on therapy) and biochemical failure (inadequate suppression of platelet function, often called "this compound resistance") [1]. The causes are multifactorial.
| Proposed Mechanism | Description |
|---|---|
| Clinical Failure | |
| Non-compliance [1] | A significant cause of apparent treatment failure. |
| Inadequate Dosing [1] | The prescribed dose may be insufficient for the individual. |
| Biochemical / Laboratory Resistance | |
| Increased Platelet Turnover [2] | New, immature platelets with uninhibited COX-1 enter circulation. |
| Alternative Thromboxane Synthesis [1] | Thromboxane production via COX-2 or other pathways not blocked by this compound. |
| Up-regulated Alternative Pathways [2] | Enhanced platelet activation via agonists like ADP, bypassing the COX-1 pathway. |
| Genetic Polymorphisms [1] | Genetic variants in enzymes like COX-1, COX-2, or the GPIIIa platelet receptor. |
| Comorbidities [2] [1] | Conditions like diabetes, hyperlipidemia, and smoking can create a high-reactive platelet state. |
Identifying patients at high risk for this compound resistance is a key step. A 2025 retrospective study developed a risk prediction model, identifying several independent risk factors [3]. The scoring system below is based on the β×4 partial regression coefficient method from this study.
| Risk Factor | Points |
|---|---|
| Female Sex | +4 points |
| Age ≥ 60 years | +4 points |
| Smoking | +4 points |
| Diabetes Mellitus (DM) | +4 points |
| Hyperlipidemia (HLP) | +4 points |
| Platelets (PLT) > 350 × 10⁹/L | +8 points |
| Glycosylated Hemoglobin (HbA1c) > 6.5% | +8 points |
Risk Stratification: The total score places a patient in one of three categories: No Risk (0-3 points), Low Risk (4-15 points), and High Risk (16-36 points) [3]. This model demonstrated strong predictive performance in the study population [3].
There is no single gold standard assay for detecting this compound resistance, and different methods can yield varying results [1]. The table below summarizes common techniques.
| Assay | Mechanism | Pros | Cons |
|---|---|---|---|
| Light Transmission Aggregometry (LTA) [1] | Measures light transmission during agonist-induced platelet aggregation. | Established method; predictor of future CV events. | Specialist operation; time-consuming; agonist-dependent. |
| Platelet Function Analyzer (PFA-100/200) [1] | Measures time for platelet plug to form in an artificial vessel. | Rapid; suitable for non-specialists. | Results not directly comparable to other assays. |
| Serum Thromboxane Measurement [1] | Measures thromboxane (TXA2) metabolite levels in serum. | Simple, rapid, and specific to this compound's target. | Can have poor sensitivity and specificity. |
When this compound failure is suspected or confirmed, several strategies can be considered, though clinical evidence for some is still evolving [2].
| Strategy | Rationale & Evidence | Considerations |
|---|---|---|
| Improve Glycemic Control [2] | High on-aspirin platelet reactivity in diabetes may be related to poor glycemic control. | A modifiable risk factor; addressing it may improve this compound response. |
| Adjust this compound Dosing [2] | Increasing dose/frequency may overcome high platelet turnover and incomplete COX-1 inhibition. | Evidence for clinical benefit in preventing thrombosis is still lacking [2]. |
| Use Additional Antiplatelet Therapy [4] | Adding a P2Y12 inhibitor (e.g., clopidogrel) targets a different platelet activation pathway. | A meta-analysis found this reduced recurrent stroke risk after "this compound failure" [4]. |
| P2Y12 Inhibitor Monotherapy [5] | In post-PCI patients, dropping this compound and using a potent P2Y12 inhibitor (ticagrelor/prasugrel) alone may reduce bleeding. | The NEO-MINDSET trial found this increased early ischemic risk, challenging its use immediately post-PCI [5]. |
| Avoid this compound in Specific Populations [6] | In high-risk CCS patients on long-term anticoagulation, adding this compound increases bleeding and ischemic events. | The AQUATIC trial showed worse outcomes, discouraging this compound use in this specific setting [6]. |
For researchers designing studies, the following diagram outlines a logical workflow for investigating a patient or subject with suspected this compound treatment failure.
The biochemical pathways involved in this compound resistance are complex. The diagram below illustrates how alternative pathways can lead to thromboxane production and platelet activation despite COX-1 inhibition.
FAQ 1: What is the primary enzymatic role of CYP2C9 in aspirin metabolism? While this compound is primarily hydrolyzed to salicylic acid, CYP2C9 plays a subsequent, critical role in the metabolism of salicylic acid via oxidative pathways. [1] [2] It is important to note that this is not the main metabolic pathway, but it may be significant for the formation of minor, potentially reactive metabolites that could contribute to side effects. [1] The enzyme's activity is crucial for the clearance of many NSAIDs, and its polymorphism can influence drug exposure. [3] [4]
FAQ 2: Which CYP2C9 polymorphisms are most clinically relevant? The two most extensively studied and clinically impactful variants are:
Other variants like *5, *6, *8, and *11 are less common but can significantly impact function, particularly in populations of African descent. [3] [5]
FAQ 3: What are the functional consequences of these polymorphisms for drug metabolism? Individuals carrying CYP2C9 decreased or no function alleles are classified as Intermediate Metabolizers (IMs) or Poor Metabolizers (PMs). This results in:
FAQ 4: How do I translate a patient's diplotype into a predicted phenotype? The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides a standard translation table. The following table summarizes the key phenotype assignments based on the activity score (AS) system. [3]
| Likely Phenotype | Activity Score | Example Genotypes |
|---|---|---|
| Normal Metabolizer (NM) | 2 | *1/*1 |
| Intermediate Metabolizer (IM) | 1 - 1.5 | *1/*2, *1/*3, *2/*2 |
| Poor Metabolizer (PM) | 0 - 0.5 | *2/*3, *3/*3 |
Table 1: Global Distribution of Key CYP2C9 Alleles [5] This data is critical for stratifying study populations by ethnicity.
| Population Group | CYP2C9*2 (%) | CYP2C9*3 (%) | Key Regional Variations |
|---|---|---|---|
| European | ~11-18% | ~6-10% | Highest *2 in Iran (18.1%), Croatia (16.5%). |
| South Asian | ~5% | ~8-12% | High *3 in Pakistan (11.9%), Bangladesh (11.6%). |
| East Asian | ~0% | ~2-4% | *2 largely absent. *3 frequency relatively low. |
| African | ~0-4% (Sub-Saharan) | ~1-2% | Other alleles like *5, *8, *11 are more relevant. |
| Middle Eastern | ~12-15% | ~6-21% | Notable outlier: UAE has *3 frequency of 21.3%. |
Table 2: Common CYP2C9 Substrate Drugs for Reaction Phenotyping [4] These probe substrates can be used in vitro to assess CYP2C9 activity.
| Drug Class | Representative Substrates | Primary Metabolic Reaction |
|---|---|---|
| NSAIDs | Flurbiprofen, Ibuprofen, Diclofenac, Celecoxib | 4'-Hydroxylation |
| Anticoagulants | S-Warfarin | 7-Hydroxylation |
| Anticonvulsants | Phenytoin | 4'-Hydroxylation |
| Antihypertensives | Losartan | Oxidation to E-3174 |
| Oral Hypoglycemics | Tolbutamide, Glimepiride | Methylhydroxylation |
Protocol 1: In Vitro Reaction Phenotyping for CYP2C9 Contribution
Objective: To determine the fraction of metabolism (fm) of a new chemical entity (NCE) attributable to CYP2C9.
Materials:
Workflow:
This experimental workflow can be visualized as follows:
Protocol 2: Genotype to Phenotype Translation in Clinical Studies
Objective: To assign a predicted CYP2C9 phenotype based on genetic data for pharmacokinetic or pharmacodynamic analysis.
Materials:
*2 and *3 at a minimum. For global studies, include *5, *8, *11. [5]Workflow:
*1/*3).*1=1, *2=0.5, *3=0) and sum the values for the diplotype. [3]Issue 1: Inconsistent or weak correlation between genotype and metabolic phenotype in a clinical study.
Issue 2: Confounding results in kinetic assays using human liver microsomes.
Issue 3: Discrepant functional data for a novel CYP2C9 rare variant.
Here are answers to common questions and solutions for frequent challenges in studying aspirin response.
Q1: What are the primary genetic factors linked to this compound resistance? Specific genetic variants can influence how patients respond to this compound therapy. The table below summarizes key genes and their suspected mechanisms [1] [2].
| Gene | Key SNP(s) | Functional Group | Reported Effect on this compound Response |
|---|---|---|---|
| ABCB1 | rs1045642 | Drug Transport & Metabolism | GG genotype associated with a lower risk of unfavorable prognosis in stroke patients [1]. |
| P2RY1 | rs1371097 | Platelet Function | T allele linked to a higher risk of unfavorable prognosis [1]. |
| COX-1 | rs1330344, rs3842787 | Drug Mechanism of Action | Associated with high on-treatment platelet reactivity (HTPR) and increased cardiovascular risk [1] [2]. |
| CYP2C9 | rs1057910, rs1799853 | Drug Metabolism | Alters drug clearance, leading to variations in platelet inhibition [2]. |
| GPIIIa | rs2317676, rs5918 | Platelet Function | Variants linked to this compound resistance in stroke patients [1]. |
Q2: Beyond genetics, what patient factors can cause high on-treatment platelet reactivity? Even with compliant medication use, several clinical and metabolic conditions can lead to poor this compound response. The following workflow diagram outlines the key factors and a recommended diagnostic approach, integrating genetic and non-genetic causes.
Q3: Our lab has observed elevated thromboxane in diabetic patients despite this compound therapy. What are the potential causes? This is a common finding and points toward mechanisms beyond platelet COX-1 inhibition [3].
Q4: Are there novel pathways beyond COX-1 that could explain variable this compound response? Yes, emerging evidence implicates purine metabolism as a significant pathway [4].
For researchers looking to validate and explore these factors, here are detailed methodologies from the literature.
This protocol is adapted from a study that developed a PgxRS to predict outcomes in this compound-treated stroke patients [1].
This protocol outlines how to define and measure biochemical this compound resistance, particularly useful in high-risk populations like diabetics [3].
The following diagram synthesizes genetic, cellular, and metabolic pathways that contribute to this compound response variability, integrating information from multiple studies [1] [4] [3]. This provides a systemic view of the mechanisms at play.
A key first step is accurately classifying the type of aspirin hypersensitivity, as this dictates the appropriate management strategy. The table below summarizes the main reaction types based on a 2024 practical guide for cardiologists [1].
| Reaction Category | Key Clinical Manifestations | Underlying Mechanism | Recommended for Desensitization? |
|---|---|---|---|
| Cross-reactive (Pharmacological) | This compound/NSAID-Exacerbated Respiratory Disease (AERD/N-ERD): Rhinitis, nasal polyps, asthma [1] [2]. | COX-1 inhibition → Downstream overproduction of cysteinyl leukotrienes (Cys-LTs) [3] [1]. | Yes, recommended [1]. |
| NSAID-Exacerbated Cutaneous Disease (NECD) & NSAID-Induced Urticaria/Angioedema (NIUA) [1]. | COX-1 inhibition → Increased leukotriene release [1]. | Less effective for urticaria [1]. | |
| Selective (Immunological) | Single NSAID-Induced Urticaria, Angioedema, Anaphylaxis (SNIUAA) [1]. | Immunoglobulin E (IgE)-mediated Type I hypersensitivity [1]. | Can be performed for mild cases; not recommended for severe anaphylaxis [1]. |
| Single NSAID-Induced Delayed Hypersensitivity Reaction (SNIDHR) [1]. | T cell-mediated Type IV delayed hypersensitivity [1]. | Not recommended [1]. | |
| Intolerance (Pseudo-allergy) | Dyspepsia, gastrointestinal bleeding [1]. | COX-1 induced hypoproduction of prostaglandins; may be psychosomatic [1]. | Not needed [1]. |
For research and clinical purposes, challenge tests are the gold standard for diagnosing AERD when history is unclear.
The supervised oral this compound challenge is a traditional and reliable diagnostic method [2].
IAC is increasingly used as a practical and safer alternative. A 2025 study refined the protocol to standardize diagnostic criteria [4].
The pathophysiology of AERD is characterized by a systemic dysregulation of arachidonic acid metabolism. The following diagram illustrates the key pathways and the mechanism of action for common treatments.
Diagram Title: Arachidonic Acid Pathway Dysregulation in AERD and Drug Mechanisms
This diagram illustrates the core mechanistic problem in AERD: this compound's inhibition of COX-1 shunts arachidonic acid metabolism toward the lipoxygenase pathway, leading to a surge in pro-inflammatory cysteinyl leukotrienes (Cys-LTs) and a deficiency in protective prostaglandin E2 (PGE2) and anti-inflammatory lipoxins [3] [5]. This imbalance causes the characteristic symptoms of bronchospasm and nasal congestion. Modern biologics target upstream components of this type 2 inflammatory response [5].
This compound treatment after desensitization (ATAD) is a cornerstone management strategy for AERD, though its efficacy compared to placebo is under investigation.
A typical protocol involves administering increasing doses of this compound over a short period.
The following flowchart visualizes the clinical decision-making and workflow for this compound desensitization.
Diagram Title: Clinical Workflow for this compound Desensitization
A 2025 randomized double-blind clinical trial (RDBCT) investigated ATAD with a 250 mg daily dose in adults with CRSwNP, asthma, and N-ERD. The study found no significant clinical difference between ATAD and placebo for key outcomes like health-related quality of life (SNOT-22), asthma control (ACT), and nasal polyp score (NPS) over 11 months [6]. This suggests that while ATAD is effective for enabling this compound use, its role as a disease-modifying therapy for all patients may be limited.
Biologics have revolutionized AERD treatment. Monoclonal antibodies targeting type 2 inflammation (e.g., dupilumab, mepolizumab, omalizumab) are approved for both CRSwNP and asthma, and have shown significant efficacy in improving symptoms, reducing polyp size, and decreasing oral corticosteroid use in patients with AERD [5]. Network meta-analyses suggest that dupilumab may be particularly effective for the upper airway component of the disease [5].
Q1: What is the latest evidence on the efficacy of long-term this compound therapy (ATAD) for AERD? A recent high-quality RDBCT found that a 250 mg daily dose of this compound after desensitization was not significantly better than placebo in improving sinus-related quality of life, asthma control, or nasal polyp size in adult patients over an 11-month period [6]. This highlights the need for further research to identify patient subgroups that may benefit from ATAD versus newer biologics.
Q2: How can we safely diagnose AERD in a research setting? The intranasal this compound challenge (IAC) is a practical and safe diagnostic method. A 2025 study provided standardized criteria: a positive test is defined by a total VAS increase of ≥7.5 points and a response occurring at or before a 70 mg cumulative dose of lysine-aspirin, which yields high diagnostic accuracy (91.3%) [4].
Q3: Are there alternatives to this compound desensitization for managing AERD? Yes. Biologic therapies (e.g., dupilumab, mepolizumab, omalizumab) are now established, highly effective treatment options that target the underlying type 2 inflammation in AERD. They can be used as an alternative or adjunct to ATAD, significantly improving disease control and reducing the need for surgery and oral corticosteroids [5].
The table below summarizes the established aspirin doses used for antiplatelet effects in various clinical contexts, based on current medical guidelines [1].
| Indication | Usual Adult Dose (Oral) | Key Comments |
|---|---|---|
| Myocardial Infarction (Suspected Acute) | Initial: 160-162.5 mg; Maintenance: 160-162.5 mg once daily for 30 days post-infarction [1]. | Use immediate-release, non-enteric tablets for rapid action; they can be chewed or crushed [1]. |
| Ischemic Stroke (Prophylaxis) | 50 mg to 325 mg once daily [1]. | Therapy is typically continued indefinitely [1]. |
| Chronic Coronary Artery Disease (Secondary Prevention) | 75 mg to 325 mg once daily [1]. | The optimal dose is unknown; higher doses increase bleeding risk. Evidence supports low-dose (75-100 mg daily) [1]. |
| Cardiovascular Risk Reduction (Primary Prevention) | 75 mg to 100 mg once daily [1]. | Recommended for select adults (e.g., aged 50-59 with high CVD risk and low bleeding risk). The benefit-risk balance becomes less favorable with age [1]. |
| Post-Revascularization (e.g., PCI/Stenting) | 75 mg to 325 mg once daily, starting pre- or post-procedure and continuing indefinitely [1]. | Current guidelines should be consulted for use of dual antiplatelet therapy (DAPT) [1]. |
Beyond standard dosing, current research explores how dose, frequency, and formulation can be optimized.
For researchers replicating or building upon these findings, here are summaries of key experimental approaches.
1. Protocol: Assessing Antiplatelet Efficacy via TxB2 Inhibition This method evaluates the pharmacodynamic effect of this compound by measuring the inhibition of thromboxane generation [4] [3].
2. Protocol: Quantitative Assessment of COX-1 Acetylation This advanced methodology provides a direct, molecular-level biomarker of this compound's action [3].
The following diagrams illustrate the core mechanisms and experimental workflows relevant to this field.
Diagram 1: Mechanism of this compound's Antiplatelet Action. This compound irreversibly acetylates the cyclooxygenase-1 (COX-1) enzyme in platelets, inhibiting the production of Thromboxane A2 (TXA2), a potent promoter of platelet aggregation [5].
Diagram 2: Experimental Workflow for Dose Optimization. A simplified workflow for comparing the efficacy of different this compound regimens. Key steps include administering the drug, collecting blood, and analyzing biomarkers like serum TxB2 and platelet COX-1 acetylation [3].
Q1: Is there a dose-response relationship for this compound's antiplatelet effect in stroke prevention? A: For stroke prevention, evidence suggests there is no linear dose-response relationship. Doses ranging from 50 mg to 1500 mg per day provide a similar relative risk reduction (approximately 15%). Therefore, using the lowest effective dose is recommended to minimize the risk of bleeding and other side effects [2].
Q2: What is the rationale behind investigating twice-daily this compound dosing? A: While a single daily low dose is sufficient to inhibit platelets, its concentration in the bloodstream drops rapidly. A twice-daily regimen can maintain a higher and more consistent systemic drug level. Recent research indicates this can lead to stronger effects in certain tissues (e.g., the colon), enhancing the inhibition of pro-thrombotic and tumor-promoting pathways without increasing the total daily dose [3].
Q3: What are the latest advancements in this compound formulation for acute care? A: A key development is the investigation of a sublingual (under the tongue) formulation. This delivery method bypasses the gastrointestinal tract, allowing the active drug to enter the bloodstream much faster. One company has reported that its sublingual product inhibited a key biomarker of platelet aggregation within two minutes, compared to slower-acting chewed this compound, making it a promising candidate for treating suspected acute heart attacks [4].
Q4: How can researchers directly measure this compound's effect on its molecular target? A: The most direct method is to quantify the acetylation of cyclooxygenase (COX) enzymes. Using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), scientists can measure the percentage of COX-1 acetylated at the serine 529 residue in platelets or tissues. This provides an exact measure of "target engagement" by the drug [3].
This compound resistance describes a situation where patients receiving this compound therapy do not achieve the expected antiplatelet effect. It is broadly categorized in two ways [1]:
A critical troubleshooting insight is that what appears to be "resistance" is most often due to non-adherence (non-compliance) to the prescribed this compound regimen [2]. One study found that after observed ingestion of this compound, most initial "resistance" resolved, indicating the problem was not biochemical [2]. Other causes include drug interactions (e.g., with ibuprofen) [3], genetic polymorphisms [1], and high platelet turnover [3].
The table below summarizes the primary laboratory methods used to assess this compound's effect on platelets. They are categorized based on their specificity to the COX-1 pathway, which is this compound's primary target [3].
| Method | Mechanism / Agonist | COX-1 Specificity | Key Output | Reported Cut-off for Resistance | Advantages & Limitations |
|---|---|---|---|---|---|
| Serum/Plasma Thromboxane B2 (TXB2) [2] [3] | Measures TXB2, a stable metabolite of TxA2 | High | Concentration (e.g., pg/mL) | Not uniformly standardized | Most specific method for COX-1 activity; may be affected by non-platelet sources [3]. |
| Light Transmission Aggregometry (LTA) [1] | Arachidonic Acid (AA) | High | % Aggregation | ≥20% aggregation with AA [1] | Considered the gold standard; requires specialized equipment and expertise [1]. |
| VerifyNow this compound Assay [4] [3] | AA-induced agglutination | High | This compound Reaction Units (ARU) | ≥550 ARU [4] | Point-of-care test; fast and convenient [3]. |
| Platelet Function Analyzer (PFA-100) [2] | Collagen/Epinephrine | Low | Closure Time (seconds) | Varies by cartridge and lab | Sensitive to platelet function and von Willebrand factor; not specific for this compound [3]. |
| Urinary 11-dehydro TXB2 [3] | Measures systemic TxA2 production | Low | Concentration (e.g., pg/mg creatinine) | Not uniformly standardized | Reflects whole-body TxA2 production; strongly influenced by non-platelet sources [3]. |
LTA is the traditional gold-standard method for assessing platelet function [1].
Workflow Diagram
Materials and Reagents:
Step-by-Step Procedure:
This is a rapid, point-of-care cartridge-based system.
Workflow Diagram
Materials and Reagents:
Step-by-Step Procedure:
| Problem | Potential Causes | Solutions & Checks |
|---|
| High background aggregation or inconsistent results | - Low platelet count (<92K) [4]
Q1: What is the most accurate test for 'true' this compound resistance? The most specific methods are those that directly measure the COX-1 pathway. Serum Thromboxane B2 (TXB2) measurement and Arachidonic Acid (AA)-induced Light Transmission Aggregometry are considered the most accurate for this purpose [3]. The VerifyNow this compound Assay is also a COX-1 specific and clinically validated point-of-care alternative [3].
Q2: How common is true biochemical this compound resistance? When non-adherence is ruled out and COX-1 specific assays are used, the prevalence of 'true' biochemical this compound resistance is very low, and may even be non-existent in some study populations [2] [3]. Most cases of apparent resistance are due to non-adherence.
Q3: Should antiplatelet therapy be changed based on a laboratory test showing this compound resistance? No, it is not currently recommended to alter therapy based solely on a laboratory test for this compound resistance. No published studies have demonstrated that changing therapy based on these tests improves clinical outcomes [3]. The primary role of testing in a clinical context is to identify non-adherence [5].
Q4: Can other medications interfere with this compound's effect? Yes. Ibuprofen and other non-steroidal anti-inflammatory drugs (NSAIDs) can reversibly bind to COX-1 and block this compound's access to its acetylation site, thereby interfering with its antiplatelet effect [3]. For patients on clopidogrel, proton pump inhibitors like omeprazole may also reduce its efficacy, though this is a separate issue from this compound resistance [7].
Aspirin's antiplatelet effect is unique because it causes a permanent inactivation of the COX-1 enzyme in platelets [1]. However, platelets are constantly being renewed. The bone marrow releases new platelets into circulation, which have unaffected COX-1 activity. The rate at which these new platelets are produced is the key factor determining the overall antiplatelet effect of a once-daily this compound regimen [2] [3].
In conditions of accelerated platelet turnover (e.g., essential thrombocythemia), the faster influx of new, non-acetylated platelets can more quickly restore the system's capacity for thromboxane production. This can lead to an incomplete antiplatelet effect over a 24-hour dosing interval [2].
Researchers use a combination of experimental methods and computational models to study this phenomenon.
Experimentally, platelet lifespan can be measured using labeling techniques. The table below summarizes a key method.
| Method | Principle | Reported Lifespan (in dogs) | Key Findings |
|---|---|---|---|
| Biotinylation [4] | Derivatizing blood with N-hydroxysuccinimido biotin; tracking survival with flow cytometry. | 6.0 ± 1.1 days | Biotinylated platelets aggregate normally in response to agonists, confirming the method does not impair function. |
In humans, platelet lifespan is typically between 8 to 12 days [5]. A common method for measurement in humans uses Indium-111 (¹¹¹In) radiolabeling, with data analysis via γ-function modeling recommended as the standard [5].
Computational models integrate known physiology and pharmacology to simulate this compound's effect. The following diagram illustrates the core structure of such a model.
This model shows how this compound (PK) reaches the systemic circulation and acetylates COX-1 in both circulating platelets and their precursor cells, the megakaryocytes (MKs) in the bone marrow [2]. The release of new platelets from MKs is the process that replenishes active COX-1.
In-silico experiments using PB-PK/PD models provide specific strategies for overcoming the challenge of accelerated platelet turnover. The key insight is that the dosing interval is more critical than the dose amount [2] [3].
| Scenario | Standard Once-Daily Dosing | Model-Informed Precision Dosing |
|---|---|---|
| Accelerated Platelet Turnover (e.g., Essential Thrombocythemia) | Incomplete 24-hour COX-1 inhibition. | Superior strategy: Reduce the dosing interval (e.g., twice-daily low-dose this compound). |
| Reduced Bioavailability (e.g., Severe Obesity) | Reduced drug exposure. | Consider increasing the once-daily dose. |
Q1: Why does a drug with a 20-minute half-life like this compound have a 24-hour effect? A: The antiplatelet effect is not dependent on the continuous presence of the drug in plasma. This compound causes an irreversible, covalent modification of the COX-1 enzyme. Since platelets are anucleated and cannot synthesize new proteins, the inhibitory effect lasts for the entire lifespan of the platelet [2].
Q2: What is the role of megakaryocytes, and why are they called a "hidden drug target"? A: Megakaryocytes in the bone marrow are the precursor cells that produce and release platelets. When this compound is in the bloodstream, it can also acetylate COX-1 in megakaryocytes. This means that the new platelets they produce and release are already born with an inhibited enzyme, extending the drug's effect. They are "hidden" because they are not accessible for repeated sampling in patients, making their contribution difficult to measure directly [2].
Q3: In an experimental setting, how can I determine if a patient has accelerated platelet turnover? A: While direct measurement of platelet lifespan (e.g., with biotinylation or ¹¹¹In labeling) is the gold standard, it is complex. A more practical approach in clinical research is to use a surrogate marker like Reticulated Platelet Fraction (RPF), which represents the youngest platelets in circulation and can be measured using flow cytometry. An elevated RPF suggests accelerated platelet turnover.
Q4: Are there other conditions besides essential thrombocythemia that are associated with accelerated platelet turnover? A: Yes, platelet lifespan can be shortened in various conditions, including autoimmune disorders like idiopathic thrombocytopenic purpura (ITP), consumption coagulopathies (DIC), and thrombotic thrombocytopenic purpura (TTP) [5].
The following table summarizes key mechanisms and drugs that have evidence for potentially reducing aspirin's effects [1].
| Interacting Drug/Drug Class | Proposed Mechanism of Interaction | Impact & Clinical Evidence |
|---|---|---|
| Ibuprofen and other NSAIDs [2] | Competitive inhibition of COX-1 active site; may block access of this compound to its serine residue [3]. | Moderate. May negate the antiplatelet effect of low-dose this compound, particularly if ibuprofen is taken concurrently or just before this compound [2]. |
| Corticosteroids (e.g., Prednisone) [2] | Systemic anti-inflammatory effect; may inhibit phospholipase A2, reducing the availability of arachidonic acid substrate [3]. | Potential. Theoretical risk of interference with this compound's anti-inflammatory and antiplatelet actions. |
| ACE Inhibitors (e.g., Enalapril) [2] | Not fully understood; may involve prostaglandin-mediated pathways. | Potential. Interaction noted, but the effect on this compound's antiplatelet efficacy is less direct [2]. |
When designing studies to investigate these interactions, consider the following methodologies focused on pharmacokinetic and pharmacodynamic assessments.
This protocol assesses the functional impact of an interaction on this compound's antiplatelet effect.
This protocol evaluates if an interaction alters the absorption and availability of this compound.
Q1: What is the strongest evidence for a clinically significant drug interaction reducing this compound's efficacy? The most robust evidence involves ibuprofen [2]. For patients on low-dose this compound for cardioprotection, advise taking ibuprofen at least 30-60 minutes after the this compound dose or, preferably, 8 hours before the next this compound dose to avoid competitive binding at the COX-1 enzyme site.
Q2: How can we troubleshoot a lack of antiplatelet effect in an in vitro or animal model? First, verify your assay is working.
Q3: Are there novel formulations that could mitigate interaction risks? Emerging research is exploring alternative formulations. For instance, sublingual this compound has been shown to achieve faster absorption and a different pharmacokinetic profile, which might bypass certain interactions that occur in the GI tract [5]. This could be a variable to control for or investigate in your experiments.
Q1: Which NSAIDs are known to interfere with this compound's antiplatelet effect? Not all NSAIDs interfere with this compound; the effect depends on their binding mechanism to the Cyclooxygenase-1 (COX-1) enzyme. The table below classifies common NSAIDs based on current evidence.
| NSAID | Interferes with this compound? | Key Evidence |
|---|---|---|
| Ibuprofen | Yes | Competitively blocks COX-1 active site, preventing this compound's access [1] [2] [3]. |
| Naproxen | Yes | Interferes with irreversible platelet inhibition by this compound [4] [2] [5]. |
| Diclofenac | No | Shown not to alter the antiplatelet action of this compound in studies [2] [6] [5]. |
| Acetaminophen (Paracetamol) | No | Does not interfere with this compound's antiplatelet effect [2] [6] [5]. |
| Celecoxib | Conflicting | Some in vitro data suggests interaction; other studies found no effect [2] [6]. |
| Ketorolac | No | Does not interfere with this compound's action [2] [5]. |
| Loxoprofen | Yes (Timing-dependent) | Can interfere if taken simultaneously, but a 6-hour interval may avoid interaction [1]. |
Q2: What is the molecular mechanism behind this drug-drug interaction? The interference is a pharmacodynamic interaction at the level of platelet COX-1 [2] [5].
The diagram below illustrates this competitive binding mechanism.
Q3: What does experimental data show about the quantitative impact of this interaction? In vitro and clinical studies measure interference through platelet aggregation and thromboxane generation. Key quantitative findings are summarized below.
Table 1: Summary of Key Experimental Findings on NSAID Interference
| NSAID | Study Type | Key Metric & Result | Citation |
|---|---|---|---|
| Ibuprofen | In vitro (Human PRP) | PATI: Significantly decreased at Cmax, indicating reduced antiplatelet effect. | [1] |
| Naproxen | Clinical (Crossover) | Serum TXB₂: Slightly lower inhibition (98.0%) vs. This compound alone (99.1%). Collagen-induced aggregation: Inhibited by this compound alone, but not when naproxen was co-administered. | [4] |
| Loxoprofen | In vitro (Human PRP) | PATI: Significantly decreased at Cmax. No significant difference at assumed concentration after 6 hours. | [1] |
| Multiple NSAIDs | In vitro (Human PRP) | Aggregation & TXB₂: Ibuprofen, naproxen, celecoxib, and others significantly interfered. Diclofenac, ketorolac, and acetaminophen did not. | [2] [5] |
Abbreviations: PRP: Platelet-Rich Plasma. PATI: Platelet Aggregation Threshold Index (the stimulus concentration for 50% aggregation; a higher value indicates stronger antiplatelet effect). TXB₂: Thromboxane B2 (a stable metabolite of TXA2). Cmax: Maximum plasma concentration.
Q4: What are the critical factors for designing experiments to study this interaction?
The following is a generalized workflow for an in vitro study based on methodologies from the cited literature [1] [2].
Troubleshooting Common Experimental Issues
Long-term low-dose this compound (LDA), typically defined as 75-325 mg daily, represents one of the most widely used therapeutic regimens worldwide for cardiovascular prevention. However, its administration is associated with a spectrum of gastrointestinal adverse effects ranging from mild dyspepsia to serious complications including ulceration, bleeding, perforation, and even death. Approximately 15-20% of regular this compound users experience upper GI symptoms, with studies indicating endoscopic evidence of mucosal damage in up to 60% of users. Understanding the mechanisms of injury, implementing appropriate preventive strategies, and establishing robust monitoring protocols are therefore essential components of ethical clinical trial design and therapeutic development.
The clinical challenge resides in the balance between this compound's demonstrated efficacy in cardiovascular and potentially oncological prevention against its gastrointestinal toxicity profile. Recent research initiatives such as the Ardabil Gastric Cancer Prevention Trial (AGCPT) highlight the emerging interest in this compound's chemopreventive potential, particularly in high-risk populations, while simultaneously emphasizing the critical need for effective gastrointestinal protection strategies during long-term administration. This technical support document provides evidence-based guidance for researchers and drug development professionals addressing these challenges in both clinical and preclinical settings.
This compound induces gastrointestinal damage through two primary mechanisms that operate both independently and synergistically:
Topical Injury: As a weak acid (pKa 3.5), this compound remains largely non-ionized in the acidic gastric environment, enabling it to freely penetrate the phospholipid membranes of gastric epithelial cells. Upon entry into neutral intracellular compartments, this compound ionizes, leading to intracellular accumulation and damage. This process disrupts the gastric mucosal barrier by reducing surface hydrophobicity, compromising mitochondrial function, and increasing mucosal permeability. Additionally, this compound crystals can cause direct physical damage to mucosal surfaces, initiating microvascular injury and subsequent ischemic changes. [1]
Systemic Effects: The principal systemic mechanism involves irreversible inhibition of cyclooxygenase (COX) enzymes, particularly COX-1, which plays a crucial role in maintaining gastrointestinal mucosal integrity. COX-1 inhibition leads to reduced synthesis of protective prostaglandins (PGE2 and PGI2) that normally stimulate mucus and bicarbonate secretion, maintain mucosal blood flow, and enhance epithelial proliferation and repair. This prostaglandin depletion creates a vulnerable mucosal environment susceptible to acid-peptic digestion and ulcer formation. Unlike other NSAIDs, this compound's irreversible acetylation of platelet COX-1 creates a sustained antiplatelet effect that persists for the lifespan of platelets (7-10 days), significantly increasing bleeding risk from any established mucosal defects. [1]
The following diagram illustrates these key mechanisms and their consequences:
Figure 1: Dual pathways of this compound-induced gastrointestinal damage demonstrating both topical and systemic mechanisms that converge to produce mucosal injury.
Enteric-coated this compound formulations were developed to minimize topical mucosal injury by preventing dissolution in the stomach and releasing the active drug in the more neutral duodenal environment. However, systematic review evidence demonstrates that this approach provides inadequate gastrointestinal protection. A 2021 systematic review of six randomized controlled trials (n=15,621 participants) concluded that enteric coating alone does not significantly reduce the risk of clinically relevant gastrointestinal outcomes, including ulceration and bleeding, because it does not address the systemic effects of prostaglandin inhibition. [2]
Similarly, buffered formulations designed to reduce gastric acidity have shown limited efficacy in preventing serious gastrointestinal complications. The systemic nature of this compound's primary damaging mechanism means that even parenteral administration can result in gastrointestinal ulceration, confirming that avoidance of direct mucosal contact is insufficient to prevent injury. These findings have significant implications for clinical trial design and therapeutic development, emphasizing the necessity of adjunctive protective strategies rather than relying solely on formulation approaches. [2] [1]
Identification of high-risk individuals is fundamental to implementing appropriate gastrointestinal protection strategies in clinical trials and therapeutic settings. Risk factors can be categorized as patient-specific, medication-related, and comorbidity-associated:
Table 1: Risk Stratification for this compound-Induced Gastrointestinal Complications
| Risk Category | Risk Factors | Relative Risk Increase | Protective Recommendations |
|---|---|---|---|
| High Risk | History of peptic ulcer disease or GI bleeding | 4-6 fold | PPI co-therapy mandatory |
| Age >70 years | 2-4 fold | PPI recommended | |
| Concomitant anticoagulants or corticosteroids | 3-5 fold | PPI strongly recommended | |
| Moderate Risk | Concomitant NSAIDs or antiplatelets | 2-3 fold | PPI or high-dose H₂RA |
| Helicobacter pylori infection | 1.5-2 fold | Eradication therapy + consider PPI | |
| Severe organ impairment (liver/renal) | 2-3 fold | PPI consideration | |
| Low Risk | No risk factors | Baseline (2-4 fold over non-users) | Monitor symptoms |
Advanced age deserves particular emphasis as a risk factor, with patients over 70 years demonstrating significantly elevated risk of serious gastrointestinal complications. This increased vulnerability may relate to reduced mucosal repair capacity, altered drug metabolism, and increased prevalence of comorbidities. The concomitant use of other antiplatelet agents, NSAIDs, or anticoagulants produces a synergistic effect on bleeding risk that must be carefully considered in trial design and clinical management. Interestingly, while H. pylori infection increases susceptibility to this compound-induced mucosal damage, evidence suggests it may paradoxically protect against gastric erosions, highlighting the complex interplay between risk factors. [3] [1]
A systematic approach to risk assessment enables appropriate allocation of preventive resources in research and clinical settings. The following diagram outlines a recommended assessment workflow:
Figure 2: Systematic risk assessment algorithm for identifying patients requiring gastrointestinal protection during long-term this compound therapy.
Multiple pharmacologic approaches have been evaluated for preventing this compound-induced gastrointestinal damage, with significant variation in their efficacy profiles. A 2021 network meta-analysis of 10 randomized controlled trials (n=503 participants) directly compared the effectiveness of various protective agents:
Table 2: Efficacy Ranking of Gastroprotective Agents for this compound-Induced Injury
| Intervention | Efficacy Ranking | SUCRA Value | Mechanism of Action | Clinical Considerations |
|---|---|---|---|---|
| Omeprazole + Rebamipide | 1 | 92.5% | Acid suppression + mucosal protection | Highest efficacy for combined injury |
| Proton Pump Inhibitors (PPIs) | 2-4 | 70-85% | Irreversible H+/K+ ATPase inhibition | First-line for high-risk patients |
| Phosphatidylcholine Complex | 5 | 65.2% | Enhanced mucosal barrier function | Limited clinical data |
| H₂ Receptor Antagonists | 6-7 | 45-60% | Competitive histamine receptor blockade | Moderate efficacy for gastric protection |
| Misoprostol | 8 | 40.1% | Prostaglandin E1 analog | Limited by side effects |
| Geranylgeranylacetone | 9 | 25.3% | Heat shock protein inducer | Investigational use |
| Placebo | 10 | 5.0% | N/A | Not recommended |
Proton pump inhibitors represent the cornerstone of gastrointestinal protection for high-risk this compound users, demonstrating consistent efficacy in reducing endoscopic ulcers and clinical bleeding events. Their superiority stems from potent, irreversible inhibition of gastric acid secretion, creating an environment conducive to mucosal healing. PPIs have shown particular benefit in patients with prior ulcer history, with one study demonstrating a 70% reduction in recurrent bleeding compared to placebo despite continued this compound use. [4]
The combination of omeprazole with rebamipide demonstrated the highest efficacy ranking in network meta-analysis, suggesting a synergistic approach targeting both acid suppression and mucosal defense enhancement may provide optimal protection. Rebamipide stimulates prostaglandin generation, enhances mucus secretion, and promotes epithelial healing through growth factor induction, thereby addressing multiple components of this compound-induced injury simultaneously. [4]
This compound Dose Selection: When designing clinical trials or therapeutic regimens, employ the lowest effective this compound dose for the indicated condition. For cardiovascular prevention, doses of 75-100 mg daily provide optimal benefit-risk balance, with higher doses (325 mg) conferring no additional antiplatelet benefit but significantly increasing gastrointestinal toxicity. The AGCPT trial utilizes 81 mg daily for gastric cancer prevention, reflecting this principle. [5]
PPI Dosing & Timing: Administer PPIs once daily, preferably before the first meal of the day, to align with maximal activation of proton pumps during the meal-stimulated phase. While all PPIs demonstrate efficacy, esomeprazole and lansoprazole have the most robust evidence specifically for this compound-related injury prevention. In high-risk situations, twice-daily dosing may be considered, though supporting evidence is limited. [4]
Duration of Therapy: Gastroprotective co-therapy should continue for the duration of this compound treatment in high-risk individuals, as mucosal damage persists with ongoing this compound exposure. Short-term PPI administration only provides transient protection, with ulcer risk returning to baseline following discontinuation. For patients requiring dual antiplatelet therapy, continue PPI co-therapy for at least the duration of combination treatment. [1]
Preclinical evaluation of gastrointestinal protective strategies employs both in vitro and in vivo systems with distinct methodological considerations:
In Vitro Models: Utilize gastric epithelial cell lines (AGS, MKN-28) to assess this compound-induced cytotoxicity, barrier function disruption (transepithelial electrical resistance), inflammatory mediator release, and oxidative stress parameters. These systems permit high-throughput screening of potential protective agents and mechanistic studies without animal use. Standardized protocols involve pre-treatment with test compounds for 2-24 hours followed by this compound exposure (1-10 mM) for 4-48 hours, with assessment of viability (MTT assay), apoptosis (caspase activation), and prostaglandin E2 synthesis (ELISA). [6]
In Vivo Models: Employ rodent systems (typically rats) for integrated assessment of mucosal injury and protection. Standard methodology involves fasting animals for 12-24 hours before drug administration to reduce confounding dietary factors. This compound is administered by oral gavage (10-100 mg/kg) either as a single high dose or repeated lower doses to simulate acute and chronic injury patterns, respectively. Animals are sacrificed 3-6 hours after single-dose administration or following 5-14 days of repeated dosing. The stomach and intestinal segments are examined for hemorrhagic lesions, ulceration, and inflammation using validated scoring systems (e.g., Guthrie scale). Histopathological analysis provides additional data on mucosal depth, inflammatory cell infiltration, and epithelial damage. [6]
Well-designed clinical trials investigating gastrointestinal protection strategies should incorporate multiple complementary endpoints to fully capture efficacy and safety:
Primary Endpoints:
Secondary Endpoints:
Safety Monitoring:
The Ardabil Gastric Cancer Prevention Trial exemplifies comprehensive endpoint selection, evaluating both gastric cancer incidence and precancerous lesion development over a 10-year follow-up period with systematic adverse event monitoring. [5]
When overt gastrointestinal bleeding occurs in research participants, implement a structured management protocol:
Immediate Assessment: Evaluate hemodynamic stability, obtain complete blood count, coagulation parameters, and consider need for transfusion support based on established thresholds (hemoglobin <8g/dL or <10g/dL with cardiovascular compromise).
Risk Stratification: Utilize validated scoring systems (e.g., Glasgow-Blatchford Score) to identify low-risk patients potentially suitable for outpatient management versus high-risk patients requiring urgent endoscopy.
Endoscopic Intervention: Perform upper endoscopy within 24 hours for high-risk cases, with appropriate endoscopic hemostasis techniques (injection, thermal coagulation, hemoclips) for active bleeding or high-risk stigmata.
Medication Management:
The critical principle is that This compound interruption carries significant cardiovascular risk, with studies demonstrating a 3-fold increase in major adverse cardiac events following discontinuation. Therefore, the default approach should be to continue this compound with aggressive co-therapy rather than cessation. [1]
When gastrointestinal injury occurs despite standard prophylactic measures, consider these escalation strategies:
Confirm Adherence: Verify participant compliance with both this compound and gastroprotective medications through pill counts, pharmacy records, or serum drug level monitoring when available.
Optimize PPI Dosing: Switch to twice-daily dosing before meals or consider alternative PPI agents, as individual metabolic variations (CYP2C19 polymorphism status) may affect efficacy.
H. pylori Retesting: Perform urea breath testing or stool antigen assay to identify possible treatment failure or reinfection, particularly in regions with high prevalence.
Combination Therapy: Implement dual protective approaches, typically PPI plus additional agent (rebamipide, misoprostol at reduced doses, or high-dose H₂RA at bedtime).
Formulation Adjustment: Consider alternative this compound formulations (liquid, buffered) or dose splitting (twice-daily administration) to reduce peak mucosal concentrations, though evidence supporting this approach is limited.
Multiple large-scale randomized controlled trials and meta-analyses demonstrate that PPI co-therapy reduces the risk of this compound-associated upper GI bleeding by up to 80% in high-risk populations. The strongest evidence exists for patients with prior ulcer history, where PPIs prevent recurrent bleeding with continued this compound use (NNT=12). Network meta-analysis ranks PPIs as the most effective single agents for preventing endoscopic ulcers, with combination approaches (PPI + mucosal protector) potentially offering superior efficacy. [4] [1]
No. Systematic review evidence confirms that enteric coating alone does not significantly reduce the risk of clinically relevant gastrointestinal outcomes, including ulceration and bleeding. This is because this compound's systemic effects via prostaglandin inhibition constitute the primary mechanism of mucosal injury, which formulation approaches cannot address. Enteric coating may reduce endoscopic erosions but does not prevent ulcers or complications in high-risk patients. [2]
Current evidence supports a systematic approach: (1) Test all participants with prior ulcer history or dyspeptic symptoms before this compound initiation; (2) Consider universal testing in high-prevalence regions; (3) Eradicate confirmed infection with standard antibiotic regimens; (4) Confirm eradication success 4+ weeks after completion. H. pylori eradication alone provides insufficient protection against this compound injury but may reduce ulcer risk in specific populations. Combined eradication and PPI therapy offers optimal risk reduction. [5] [1]
A hierarchical endpoint approach is recommended: (1) Clinical bleeding events (primary); (2) Symptomatic ulcers; (3) Endoscopic ulcers (≥3mm with depth); (4) Erosions; (5) Patient-reported symptoms. Endoscopic endpoints provide valuable supplementary data but should not replace clinical event assessment. Composite endpoints may enhance statistical power but must be clearly defined. The AGCPT trial utilizes cumulative incidence of gastric cancer as primary endpoint with comprehensive GI adverse event monitoring. [5]
This compound demonstrates similar overall gastrointestinal toxicity to other antiplatelet agents (clopidogrel, prasugrel, ticagrelor) when used as monotherapy. However, combination therapy (especially DAPT with this compound plus P2Y12 inhibitors) significantly increases bleeding risk compared to monotherapy. This compound may cause more gastroduodenal erosions, while some evidence suggests other antiplatelets cause more small bowel injury, though clinical significance remains uncertain. [1]
Effective management of gastrointestinal complications represents an essential component of long-term this compound therapy in both clinical and research settings. The systematic implementation of risk stratification protocols, appropriate prophylactic strategies prioritizing PPI co-therapy in high-risk individuals, and careful monitoring for complications enables optimization of the benefit-risk profile for this widely used therapeutic agent. Emerging evidence regarding this compound's potential chemopreventive benefits in conditions such as gastric cancer underscores the continued importance of these protective strategies as new indications are investigated.
The table below summarizes the efficacy of common preventive strategies based on meta-analyses of randomized controlled trials.
| Preventive Strategy | Comparison | Outcome Measure | Result (Risk Ratio or Odds Ratio) | Evidence Grade |
|---|---|---|---|---|
| Proton Pump Inhibitors (PPIs) | vs. Placebo/Control | Peptic Ulcers | RR: 0.19 (95% CI: 0.13-0.26) [1] | High (Meta-analysis of RCTs) |
| Gastric Ulcers | RR: 0.24 (95% CI: 0.16-0.35) [1] | |||
| Duodenal Ulcers | RR: 0.12 (95% CI: 0.05-0.29) [1] | |||
| Upper GI Bleeding | RR: 0.22 (95% CI: 0.10-0.51) [1] | |||
| PPIs | vs. H2 Receptor Antagonists (H2RAs) | Erosions/Ulcers | OR: 0.28 (95% CI: 0.16-0.50) [2] | Moderate (Meta-analysis of RCTs) |
| Bleeding | OR: 0.28 (95% CI: 0.14-0.59) [2] | |||
| *H. pylori* Eradication | vs. Placebo | Ulcer Bleeding (First 2.5 yrs) | HR: 0.35 (95% CI: 0.14-0.89) [3] | High (Large RCT) |
Q1: Are PPIs safe for long-term use in cardiac patients on aspirin? A: Yes, for the indicated population. A large meta-analysis found that PPIs did not increase the risk of all-cause mortality, cardiovascular mortality, nonfatal myocardial infarction, or ischemic stroke in long-term this compound users [1]. This supports the safety of PPIs from a cardiovascular perspective in this context.
Q2: When is H. pylori eradication a suitable alternative to PPIs? A: Eradication therapy is a viable strategy, but its benefits have important caveats [3].
Q3: How do PPIs compare to H2RAs for preventing low-dose this compound-related injuries? A: PPIs are superior. Direct comparative meta-analysis shows PPIs are more effective at preventing both endoscopic injuries (erosions/ulcers) and clinical bleeding events compared to H2RAs [2].
1. Protocol: Meta-Analysis on PPI Efficacy & Safety
This methodology is based on the analysis that generated the efficacy data in the summary table [1].
2. Protocol: RCT of H. pylori Eradication (HEAT Trial)
This outlines the methodology of the large HEAT trial [3].
The diagram below illustrates the biological process of gastric ulcer healing and where PPIs facilitate the environment for repair.
Key growth factors involved in this process include EGF, TGF-α, VEGF, bFGF, and HGF, which drive critical cellular activities for mucosal repair [4].
For a visual summary of how to choose a preventive strategy, see the following clinical decision pathway.
FAQ 1: What is the clinical significance of pharmacogenomics for this compound therapy? this compound is a cornerstone antiplatelet therapy for cardiovascular prevention, yet its efficacy varies significantly between individuals—a phenomenon often termed "this compound resistance" [1] [2]. Pharmacogenomics studies how genetic variations influence a person's response to drugs [1]. For this compound, these genetic differences can affect its metabolism, its binding to the enzyme cyclooxygenase-1 (COX-1), and overall platelet function, leading to variable antiplatelet effects [1] [3]. Understanding a patient's genetic profile allows for a more personalized treatment approach, optimizing the benefits of this compound while minimizing risks [1].
FAQ 2: Which genes and genetic variants are most critical for this compound response? Numerous genes involved in this compound's mechanism of action, platelet function, and metabolism have been investigated. The table below summarizes key genetic variants with evidence linking them to this compound response variability.
| Gene | Variant (rsID) | Functional Group | Reported Effect on this compound Response | Key Findings/Mechanism |
|---|---|---|---|---|
| PTGS1 (COX-1) | rs1330344 | Drug Target | Conflicting data on association with resistance [4] | Encodes cyclooxygenase-1, this compound's primary target [2]. |
| PTGS2 (COX-2) | rs20417 | Drug Target | Associated with increased risk of resistance [2] [4] | Influences inflammatory prostaglandin synthesis [2]. |
| ITGB3 (GPIIIa) | rs5918 | Platelet Function | Conflicting data on association with resistance [4] | Encodes the GPIIIa subunit of the fibrinogen receptor; implicated in platelet aggregation [2]. |
| P2RY1 | rs1371097 | Platelet Function | Associated with higher risk of unfavorable prognosis [2] | An ADP receptor involved in platelet activation and aggregation [2]. |
| ABCB1 | rs1045642 | Drug Transport | Associated with a lower risk of unfavorable prognosis [2] | Encodes P-glycoprotein, a drug efflux pump that may affect this compound absorption [2]. |
| CYP2C9 | rs1057910, rs1799853 | Drug Metabolism | Alters drug clearance and platelet inhibition [1] | Key enzyme in the oxidative metabolism of salicylates [1]. |
| ADK | Not specified | Novel Pathway (Purine) | Associated with this compound response [5] [6] | Encodes adenosine kinase; implicated via purine metabolism [5] [6]. |
FAQ 3: How can we investigate mechanisms of this compound resistance beyond the COX-1 pathway? Traditional research has focused on the COX-1/thromboxane pathway. However, a pharmacometabolomics-informed pharmacogenomics approach can uncover novel mechanisms.
Experimental Protocol: Pharmacometabolomics-Informed Pharmacogenomics This integrated methodology uses metabolomic profiling to guide subsequent genetic analysis [5] [6]. The following workflow outlines the key steps:
Workflow: Pharmacometabolomics-Informed Pharmacogenomics
FAQ 4: What are the common challenges in implementing clinical pharmacogenomic testing for this compound? Integrating PGx testing into routine care faces several hurdles, even after establishing genetic associations.
FAQ 5: How do we design a robust study to validate a polygenic response score (PgxRS) for this compound? A PgxRS aggregates the effects of multiple genetic variants into a single score to predict an individual's response.
The following workflow summarizes the PgxRS development process: Workflow: Polygenic Response Score (PgxRS) Development
I hope this structured technical resource provides a solid foundation for your research and development efforts. The field of this compound pharmacogenomics is rapidly evolving, and this information should help in designing robust experiments and navigating implementation challenges.
This guide helps you systematically identify and address the causes of inadequate platelet inhibition.
| Investigation Area | Potential Cause | Recommended Action |
|---|---|---|
| Patient Adherence | Unintentional or deliberate non-compliance with aspirin regimen [1]. | Verify ingestion directly; re-test 2 hours after observed dosing [1]. |
| Clinical Conditions | Metabolic syndrome, obesity, diabetes [2] [1]. | Identify phenotype; consider increased oxidative stress as a contributing mechanism [2]. |
| Drug Formulation | Use of enteric-coated this compound preparations [2]. | Switch to immediate-release this compound for critical situations [2]. |
| Drug Interactions | Concurrent use of other NSAIDs (e.g., ibuprofen) [3] [4]. | Review patient's full medication list; advise avoiding concurrent NSAID use [3]. |
| Laboratory Testing | Improper sample handling or testing limitations [4]. | Follow strict specimen collection protocols; be aware of other drug interference [4]. |
Q1: What is the most frequent cause of an inadequate response to this compound in a clinical study? The most common cause is non-compliance. Multiple studies confirm that when patients with an initial inadequate response are re-tested after observed this compound ingestion, over 90% show effective platelet inhibition [1]. It is recommended to always verify compliance through direct observation before investigating other biological causes [1].
Q2: Which clinical phenotypes are associated with a reduced pharmacological effect of this compound? Metabolic syndrome is strongly and uniquely associated with less effective inhibition of platelet cyclooxygenase-1 (COX-1) by this compound. One study found systematically higher levels of serum thromboxane B2 (sTxB2) in patients with metabolic syndrome, with 14% showing levels consistent with inadequate COX-1 inhibition, compared to 0% in patients without the syndrome [2].
Q3: How does this compound formulation impact its antiplatelet effect? Enteric-coated formulations can lead to a less potent inhibition of platelet function compared to immediate-release formulations. A randomized substudy found that patients receiving enteric-coated this compound had systematically higher sTxB2 levels, indicating less effective COX-1 inhibition [2]. For situations requiring rapid and complete platelet inhibition, immediate-release this compound is preferred.
Q4: What are the key methodologies for assessing platelet inhibition by this compound? The table below summarizes core experimental protocols and their readouts from key studies.
| Method | Measured Parameter | Therapeutic Range / Interpretation | Key Experimental Details | | :--- | :--- | :--- | :--- | | Serum Thromboxane B2 (sTxB2) | Inhibition of platelet COX-1 activity [2]. | sTxB2 ≤ 13 ng/mL (indicating adequate inhibition) [2]. | Non-anticoagulated blood incubated at 37°C for 45 min; assayed by GC/MS [2]. | | Thromboelastography with Platelet Mapping (TEG-PM) | Percent platelet inhibition via ADP & AA pathways [5]. | — | | VerifyNow this compound Assay | this compound Reaction Units (ARU) [4]. | 350-549 ARU (therapeutic range) [4]. | Whole blood in 3.2% citrate tube; transport at room temp; analyze within 3 hours [4]. | | Light Transmission Aggregometry | Platelet aggregation in response to agonists (e.g., Arachidonic Acid) [1]. | Inhibition of aggregation response [1]. | — |
For a structured approach, follow this validation workflow to confirm suboptimal inhibition and identify its cause.
Understanding the biochemical pathway is key to troubleshooting interference in testing.
This compound is prone to degradation, and its analysis often presents specific challenges. The table below outlines common issues, their potential causes, and solutions, drawing from established methods [1] [2] [3].
| Issue | Potential Cause | Suggested Solution |
|---|
| Peak Tailing | - Active sites on column
For a simpler and more eco-friendly analysis, spectrophotometric methods can be a viable alternative to HPLC for simultaneous determination of this compound and another drug in combination therapy, such as rivaroxaban [4]. The table below summarizes three such techniques.
| Method | Principle | Application for this compound |
|---|---|---|
| Dual Wavelength (DW) | Measures absorbance difference at two wavelengths where interferent has equal absorbance [4]. | ΔA between 242.5 nm and 255.5 nm; rivaroxaban absorbance is zero at these points [4]. |
| Ratio Difference (RD) | Uses ratio spectra; difference in amplitudes at two selected wavelengths is proportional to concentration [4]. | Divisor: 20 µg/mL rivaroxaban; measure Δ amplitude at 234 nm and 280 nm [4]. |
| Derivative Ratio (1DD) | First derivative of ratio spectrum is used to resolve overlapping peaks [4]. | Divisor: 20 µg/mL rivaroxaban; measure peak amplitude at 238.5 nm [4]. |
This protocol allows for the concurrent quantification of this compound and rivaroxaban in synthetic mixtures without prior separation [4].
The following workflow diagrams, created with DOT language, visualize the diagnostic process for common HPLC issues. You can use the code to generate these diagrams yourself.
Diagram: HPLC Peak Shape Troubleshooting
Diagram: Spectrophotometric Analysis Workflow
| Regimen | Representative Trial & Therapy | Key Efficacy Findings | Key Safety Findings | Patient Population / Context |
|---|---|---|---|---|
| Antiplatelet Monotherapy | EUCLID [1]: Ticagrelor vs. Clopidogrel | No effect on cardiovascular death [1] | Similar bleeding risk [1] | Symptomatic PAD [1] |
| Dual Antiplatelet Therapy (DAPT) | CHARISMA [1]: Aspirin + Clopidogrel vs. This compound | No overall reduction in CV death, MI, or stroke; benefit in subgroup with prior MI, stroke, or PAD [1] | Similar major bleeding risk [1] | Patients with CVD or multiple risk factors [1] |
| Anticoagulant + Antiplatelet | COMPASS/VOYAGER PAD [2] [1] [3]: Rivaroxaban (2.5 mg bid) + this compound vs. This compound | Reduction in cardiovascular outcomes (composite of CV death, MI, stroke) [2] [1] | Increased bleeding risk (though lower rivaroxaban dose showed similar risk to this compound alone in COMPASS) [2] [1] | Stable atherosclerotic disease (CAD & PAD) [1]; PAD after lower-extremity revascularization [3] |
| Anticoagulant + Antiplatelet (Investigational) | AGRIPPA [4]: Apixaban (2.5 mg bid) + this compound vs. DAPT (Clopidogrel + this compound) | Primary endpoint: Composite of TLR, major amputation, restenosis/occlusion, or MACE. Results pending. [4] | Primary safety endpoint: Composite of major or clinically relevant non-major bleeding. Results pending. [4] | Patients with Critical Limb Ischemia (CLI) undergoing infra-popliteal angioplasty [4] |
The evidence for these regimens comes from large-scale, randomized controlled trials. Below is the typical workflow for these studies, exemplified by the AGRIPPA trial design [4]:
Methodology Details:
The rationale for combining antiplatelet and anticoagulant therapy lies in the complex pathophysiology of thrombosis in PAD, which involves both platelet activation and the coagulation cascade [2]. The following diagram illustrates these interconnected pathways.
Pathway Key Points:
| Comparison & Outcome | Risk Ratio / Hazard Ratio (95% Confidence Interval) | Source & Context |
|---|---|---|
| Clopidogrel vs. Aspirin (Monotherapy) | ||
| Major Adverse Cardiovascular & Cerebrovascular Events (MACCE) | RR 0.72 (0.53–0.97) [1] | Long-term secondary prevention after recent ischemic stroke [1]. |
| Recurrent Ischemic Stroke | RR 0.72 (0.55–0.94) [1] | Long-term secondary prevention after recent ischemic stroke [1]. |
| Net Adverse Clinical & Cerebral Events (NACCE) | HR 0.47 (0.23–0.95) [2] | Maintenance monotherapy after initial DAPT for non-cardioembolic stroke [2]. |
| All-Cause Mortality | HR 0.16 (0.03–0.79) [2] | Maintenance monotherapy after initial DAPT for non-cardioembolic stroke [2]. |
| Bleeding Risk | RR 0.57 (0.45–0.74) [1] | Long-term secondary prevention after recent ischemic stroke [1]. |
| DAPT (Clopidogrel+ASA) vs. This compound (Monotherapy) | ||
| Recurrent Ischemic Stroke | RR 0.74 (0.68–0.81) [3] | Acute ischemic stroke or TIA (short-term use, 21-90 days) [3]. |
| Major Adverse Cardiovascular Events (MACE) | RR 0.77 (0.71–0.84) [3] | Acute ischemic stroke or TIA (short-term use, 21-90 days) [3]. |
| Hemorrhagic Stroke | RR 2.13 (1.09–4.17) [3] | Acute ischemic stroke or TIA (short-term use) [3]. |
| Major Bleeding | RR 2.21 (1.48–3.32) [3] | Acute ischemic stroke or TIA (short-term use) [3]. |
Understanding the methodologies behind this evidence is crucial for critical appraisal.
This methodology is exemplified by the 2025 meta-analysis by [3].
The 2025 retrospective cohort study by [2] provides a model for evaluating long-term monotherapy.
The following diagram synthesizes the evidence into a potential clinical decision pathway for selecting antiplatelet therapy in stroke prevention.
These findings highlight critical considerations for drug development, such as optimizing treatment duration for DAPT to maximize benefit-risk ratio and investigating the mechanisms behind clopidogrel's potential mortality benefit.
Aspirin and warfarin prevent thrombosis through entirely different pathways. The table below summarizes their core pharmacological characteristics.
| Feature | This compound | Warfarin |
|---|---|---|
| Drug Class | Antiplatelet (NSAID) [1] | Vitamin K Antagonist (VKA) [2] |
| Primary Mechanism | Irreversibly inhibits cyclooxygenase-1 (COX-1), reducing thromboxane A2 and platelet aggregation [1]. | Inhibits vitamin K epoxide reductase (VKORC1), depleting active vitamin K and reducing synthesis of clotting factors II, VII, IX, X, and proteins C & S [2]. |
| Molecular Target | COX-1 Enzyme [1] | VKORC1 Enzyme Complex [2] |
| Onset of Action | Rapid (within hours) [1] | 24-72 hours; peak effect in 5-7 days [2] |
| Half-Life | ~10 hours [1] | 20-60 hours (highly variable) [2] |
| Dosing | Once daily [1] | Once daily [2] |
| Monitoring | Not required. | Essential; requires regular INR testing to ensure efficacy and safety [2]. |
| Antidote | Platelet transfusion. | Vitamin K, fresh frozen plasma, prothrombin complex concentrates [2]. |
The following diagram illustrates the distinct biochemical pathways through which this compound and warfarin exert their effects.
The choice between this compound and warfarin is dictated by the underlying medical condition and the specific pathophysiology of the thrombotic risk.
Clinical trials and meta-analyses have directly compared the two drugs in various settings:
The table below summarizes key outcomes from clinical studies.
| Condition / Therapy | Key Comparative Outcome | Supporting Evidence |
|---|---|---|
| General Bleeding Risk | No significant difference in major bleeding; warfarin has higher minor bleeding. | Meta-analysis of RCTs [5] |
| Mechanical Valve (Combo Therapy) | Warfarin + 150 mg this compound vs. + 75 mg this compound: Higher TTR and lower warfarin dose needed. | Prospective Observational Study [7] |
| VTE Prophylaxis Post-Arthroplasty | No significant difference in VTE, DVT, PE, bleeding, or mortality rates. | Meta-analysis of RCTs [4] |
| Atrial Fibrillation | Warfarin is standard for stroke prevention; this compound is a historical, less effective alternative. | SPAF II Study & Guidelines [3] [2] |
For researchers designing studies in this field, here are the methodologies from key cited papers.
Study Design for Anticoagulation Stability: The 2025 study on warfarin-aspirin dosing [7] used a prospective observational design.
Meta-Analysis Methodology: The 2025 meta-analysis comparing this compound to OACs after joint arthroplasty [4] followed PRISMA guidelines.
When evaluating or developing anticoagulant strategies, consider these factors derived from the evidence:
The table below summarizes three main categories of biomarkers derived from recent studies, highlighting their utility and validation status.
| Biomarker Category | Specific Biomarker(s) | Measurement Method | Key Findings & Utility | Validation Status |
|---|---|---|---|---|
| Pharmacodynamic Biomarker | Serum Thromboxane B2 (sTXB2) [1] [2] | ELISA (Enzyme-linked Immunosorbent Assay) | Gold-standard for COX-1 inhibition; level >95% suppression indicates adequate response [1] [2]. | Well-validated; recent studies confirm pre-analytical stability [1] [2]. |
| Pharmacogenetic Biomarkers | Polygenic Response Score (PgxRS) from SNPs: rs1045642 (ABCB1), rs1371097 (P2Y1), and others [3] [4] | Multiplex tagged-amplicon deep sequencing (tNGS) | Predicts risk of adverse outcomes (e.g., stroke); model AUC = 0.78 (CI: 0.74–0.81) [4]. | Retrospective validation in patient cohorts; requires further confirmation [3] [4]. |
| Metabolomic Biomarkers | Characteristic amino acids: Pro-Leu, L-citrulline, His-Glu, L-glutamate; Altered pathways: Arinine biosynthesis, Phenylalanine metabolism [5] | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Reveals systemic metabolic changes; 17 metabolites in arginine metabolism specifically regulated by this compound [5]. | Early research phase; demonstrates pharmacodynamic effects but not yet clinically validated [5]. |
Here is a deeper dive into the key methodologies cited in the research for the most prominent biomarkers.
This protocol is critical for ensuring accurate and reliable sTXB2 results, a validated biomarker of this compound pharmacodynamics [1] [2].
This workflow describes the process for developing a polygenic risk score for this compound response, as used in recent studies [4].
The following diagram illustrates the general workflow from biomarker discovery to clinical application, integrating the methodologies discussed above.
This diagram outlines how genetic variants can influence a patient's response to this compound therapy, impacting both its efficacy and risk profile.
The biomarkers discussed offer distinct advantages for different applications. sTXB2 remains the most direct and clinically anchored measure of this compound's pharmacodynamic effect [1] [2]. In contrast, pharmacogenetic scores represent a proactive approach, aiming to predict patient outcomes before or early in treatment, though they require further validation [3] [4]. Metabolomic biomarkers offer a systems-level view of this compound's effect, revealing novel pathways and potential diagnostic targets, but are currently furthest from clinical application [5].
A promising future direction lies in integrating these complementary approaches. A multi-modal assessment, combining genetic predisposition (PgxRS), direct pharmacological effect (sTXB2), and systems-wide metabolic status, could provide an unparalleled level of personalization for antiplatelet therapy.
The table below summarizes findings from a cost-effectiveness study of aspirin for the primary prevention of cardiovascular disease in patients with Type 2 Diabetes, using a Markov model over a lifetime horizon [1].
| Parameter | This compound Therapy (100mg daily) | No this compound Therapy |
|---|---|---|
| Total Cost (USD) | $1,086 | $819 |
| Quality-Adjusted Life-Years (QALYs) | 11.94 QALYs | 11.86 QALYs |
| Incremental Cost | +$267 | (Reference) |
| Incremental QALYs | +0.08 QALYs | (Reference) |
| Base-case Conclusion | Cost-effective compared to no therapy (using a threshold of $30,000/QALY) [1] | |
| Key Sensitive Parameter | Odds Ratio for all-cause mortality with this compound use [1] |
A 2025 retrospective cohort study provides comparative clinical outcome data, which is a critical component of pharmacoeconomic analyses. The study compared this compound users with non-users in a matched cohort of SIC patients [2] [3].
| Outcome | This compound Users | Non-Users | Hazard Ratio (HR) |
|---|---|---|---|
| 28-day Mortality | 11.8% | 29.3% | 0.45 (95% CI: 0.29–0.70) |
| 90-day Mortality | 16.8% | 33.6% | 0.55 (95% CI: 0.37–0.81) |
| 1-year Mortality | 22.1% | 42.1% | 0.59 (95% CI: 0.42–0.83) |
| Median ICU Stay | 2.19 days | 3.14 days | p < 0.001 |
Furthermore, the study reported that low-dose this compound was associated with significantly lower mortality rates compared to higher doses [2].
For the clinical study on SIC, the methodology was as follows [2] [3]:
The following diagram illustrates the biological pathway of this compound, which underpins its clinical effects in the conditions studied. This mechanism explains its anti-inflammatory and antiplatelet actions [2] [4].
To build a more comprehensive comparison guide, you may need to consider the following:
The table below summarizes findings from recent clinical studies comparing this compound dosing regimens for various conditions.
| Clinical Context | Dosing Regimens Compared | Primary Efficacy Outcomes | Safety Outcomes | Source (Trial/Study) |
|---|---|---|---|---|
| Secondary Prevention of ASCVD [1] | 81 mg vs. 325 mg daily | No significant difference in composite of all-cause death, hospitalization for MI, or stroke. | No significant difference in hospitalization for major bleeding; a slightly higher bleeding rate was observed in females on 81 mg. | ADAPTABLE Trial (2024) |
| Pre-eclampsia Prevention [2] | 81 mg vs. 162 mg daily | Primary Outcome (ongoing): Incidence of preterm (<37 weeks) PEC and PEC with severe features. | Safety Monitoring (ongoing): Severe side effects, major bleeding, placental abruption, pregnancy loss. | Phase 3 PROBE Trial (2025, ongoing) |
| Sepsis-Induced Coagulopathy [3] | Low-dose (≤81 mg/day) vs. High-dose (>81 mg/day) | Low-dose associated with significantly lower 28-day, 90-day, and 1-year mortality compared to high-dose. | Not the focus of this comparative analysis. | Retrospective Cohort Study (2025) |
Here is a detailed look at the methodologies from the key clinical trials cited.
This compound (acetylsalicylic acid) irreversibly acetylates a serine residue (Ser-530) of the cyclooxygenase-1 (COX-1) enzyme [4]. This inhibits the production of thromboxane A2 (TxA2), a potent promoter of platelet aggregation and vasoconstriction. As platelets cannot synthesize new proteins, this antiplatelet effect lasts for the platelet's lifespan (7–10 days) [5] [4].
The following diagram illustrates the platelet activation pathway and this compound's mechanism of action.
Different this compound formulations impact its absorption and local side effects, which is a key consideration in dosing strategy.
| Formulation | Key Characteristics | Clinical Implications |
|---|---|---|
| Plain/Immediate-Release [4] | Rapid absorption in the stomach and upper intestine. | Faster onset of action, making it suitable for acute settings. Carries a higher risk of acute gastrointestinal (GI) injury. |
| Enteric-Coated [4] | Designed to resist dissolution in the stomach, dissolving in the higher pH of the intestine. | Limitation: Associated with erratic and delayed absorption, leading to unpredictable bioavailability and potential for reduced antiplatelet effect ("pseudo-resistance"). |
| Phospholipid-Aspirin Complex (PL-ASA) [4] | A novel formulation where this compound is complexed with phospholipids. | Designed to reduce acute GI injury compared to plain this compound while providing more reliable and predictable absorption compared to enteric-coated formulations. |
For your work in drug development and clinical research, the synthesized evidence points to several critical considerations:
The following diagrams illustrate the distinct biological pathways through which aspirin operates in cardiovascular and cancer contexts.
Figure 1: this compound's Antiplatelet Pathway. This pathway highlights this compound's well-established role in preventing ischemic events by inhibiting platelet aggregation through the COX-1/TXA2 axis [1].
Figure 2: Proposed Anti-Metastatic Immune Pathway. This newly elucidated pathway shows how this compound, by limiting platelet TXA2, releases T cells from immunosuppression, enhancing their ability to attack micrometastases [1] [2].
| Study / Report (Year) | Design & Population | Key Intervention & Protocol | Primary Outcomes |
|---|
| Yang et al. (Nature, 2025) [1] | Design: Preclinical study in mouse models. Population: Arhgef1-deficient mice. | Protocol: Intravenous or intrasplenic injection of syngeneic cancer cells (B16 melanoma, LL/2 lung carcinoma). T cell function was analyzed via flow cytometry and RNA sequencing. Intervention: this compound, selective COX-1 inhibitors, or platelet-specific COX-1 deletion. | • ARHGEF1 deficiency in T cells reduced lung/liver metastases. • Enhanced T cell polyfunctionality & reduced exhaustion. • this compound's anti-metastatic effect required T cell-intrinsic ARHGEF1 expression. | | Hong Kong Cohort (IJCs, 2025) [3] | Design: Retrospective population-based cohort. Population: 538,147 this compound users vs. 968,378 non-users. | Protocol: Analysis of electronic health records. Users were prescribed primarily 80 mg this compound. Fine-Gray models controlled for competing risks. Intervention: Long-term, low-dose this compound use. | • this compound use associated with reduced overall cancer risk (SHR 0.92) and cancer mortality (SHR 0.80). • Strongest risk reduction after >10 years of use (e.g., colorectal cancer SHR 0.37). | | Valgimigli et al. (Lancet, 2025) [4] [5] | Design: IPD meta-analysis of 7 RCTs. Population: 28,958 patients with established CAD. | Protocol: Comparison of long-term monotherapy with clopidogrel vs. This compound. Intervention: Clopidogrel vs. This compound. | • Clopidogrel superior to this compound: 14% lower risk of major adverse cardiovascular events. • No excess risk of major bleeding. | | AHA Report (2025) [6] | Design: Observational study (10-year EHR data). Population: >11,500 adults with Type 2 Diabetes. | Protocol: Analysis based on frequency of low-dose this compound notation in medication lists. Intervention: Low-dose this compound use. | • this compound users had lower rates of heart attack (42.4% vs 61.2%) and stroke (14.5% vs 24.8%). • Benefit was greatest with consistent use. |
The evolving data on this compound presents clear directions for future research and drug development:
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